2-[Bis(diphenylphosphino)methyl]pyridine
Description
BenchChem offers high-quality 2-[Bis(diphenylphosphino)methyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[Bis(diphenylphosphino)methyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQTXVSGUZHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572390 | |
| Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-55-2 | |
| Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 2-[Bis(diphenylphosphino)methyl]pyridine" from 2,6-bis(chloromethyl)pyridine
An In-depth Technical Guide for the Synthesis of the PNP Pincer Ligand: 2,6-Bis[(diphenylphosphino)methyl]pyridine
Introduction: Clarifying the Target Molecule and Its Significance
The synthesis of phosphine-based ligands is a cornerstone of modern coordination chemistry and catalysis. Among these, the "PNP" pincer ligand, 2,6-Bis[(diphenylphosphino)methyl]pyridine, has emerged as a privileged structure. Its rigid tridentate coordination to a metal center imparts exceptional thermal stability and unique reactivity to the resulting complexes, which have found applications in catalysis, materials science, and small molecule activation.
This guide provides a comprehensive, field-proven methodology for the synthesis of 2,6-Bis[(diphenylphosphino)methyl]pyridine. It is important to clarify a potential ambiguity in the common nomenclature. The specified starting material, 2,6-bis(chloromethyl)pyridine, possesses two reactive electrophilic sites. A reaction with a diphenylphosphine nucleophile will logically lead to a disubstituted product, where each chloromethyl group is replaced by a diphenylphosphino group. The resulting molecule is correctly named 2,6-Bis[(diphenylphosphino)methyl]pyridine . This guide will focus on the synthesis of this valuable pincer ligand.
The following sections will detail the necessary precursor synthesis, the core nucleophilic substitution reaction, and the subsequent purification and characterization, grounded in established chemical principles and supported by authoritative literature.
Part 1: Synthesis of the Precursor - 2,6-Bis(chloromethyl)pyridine
A reliable synthesis begins with a high-quality, well-characterized starting material. The precursor, 2,6-bis(chloromethyl)pyridine, is not always commercially available in high purity and is often best prepared from the more accessible 2,6-pyridinedimethanol. The conversion is a standard chlorination reaction, typically employing thionyl chloride (SOCl₂).
Reaction Causality and Mechanistic Insight
The reaction of an alcohol with thionyl chloride proceeds via a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, forming a chlorosulfite intermediate. In the presence of a base like pyridine (which can be the substrate itself, autocatalytically), a proton is removed. Subsequently, the chloride ion attacks the carbon atom, leading to an Sₙ2-type displacement of the chlorosulfite leaving group, which then decomposes to sulfur dioxide (SO₂) and another chloride ion. The use of excess thionyl chloride drives the reaction to completion.
Experimental Protocol: Synthesis of 2,6-Bis(chloromethyl)pyridine
Materials:
-
2,6-Pyridinedimethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 2,6-pyridinedimethanol (e.g., 5.0 g, 35.9 mmol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Cool the suspension in an ice bath to 0 °C. Add thionyl chloride (e.g., 8.1 mL, 111.4 mmol, ~3.1 eq) dropwise via the dropping funnel over 30 minutes. The solid will slowly dissolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) for 3-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Cool the mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. Caution: This is an exothermic process and releases SO₂ gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization from a solvent mixture like hexanes/ethyl acetate to yield 2,6-bis(chloromethyl)pyridine as a white solid.
Part 2: Core Synthesis of 2,6-Bis[(diphenylphosphino)methyl]pyridine
The core of the synthesis involves a double nucleophilic substitution (Sₙ2) reaction where a diphenylphosphine nucleophile displaces the chloride ions from the precursor. There are two primary, reliable methods to generate the required diphenylphosphine nucleophile:
-
Using Potassium Diphenylphosphide (KPPh₂): A strong, pre-formed nucleophile.
-
Using Diphenylphosphine (HPPh₂) and a Base: Generating the phosphide in situ.
This guide will focus on the in situ generation method using HPPh₂ and potassium tert-butoxide (KOtBu), as it avoids handling pyrophoric alkali phosphides directly.
Workflow Diagram: Overall Synthesis
Caption: Synthetic workflow from 2,6-pyridinedimethanol to the final PNP ligand.
Causality and Mechanistic Considerations
The key to this synthesis is the generation of the diphenylphosphide anion (PPh₂⁻), a potent nucleophile. Potassium tert-butoxide is a strong, non-nucleophilic base that readily deprotonates the relatively acidic P-H bond of diphenylphosphine (pKa ≈ 22 in DMSO).
Mechanism:
-
Deprotonation: KOtBu + HPPh₂ ⇌ K⁺PPh₂⁻ + tBuOH
-
Nucleophilic Attack: The generated PPh₂⁻ anion attacks one of the electrophilic benzylic carbons of 2,6-bis(chloromethyl)pyridine, displacing a chloride ion in an Sₙ2 fashion.
-
Second Attack: The process repeats at the second chloromethyl position to form the final disubstituted product.
It is critical to perform this reaction under an inert atmosphere (e.g., nitrogen or argon). Phosphines, particularly phosphide anions, are highly susceptible to oxidation by atmospheric oxygen, which would lead to the formation of phosphine oxides and significantly reduce the yield. Anhydrous solvents are also essential to prevent quenching the base and the phosphide nucleophile.
Reaction Mechanism Diagram
Caption: Stepwise mechanism for the synthesis of the PNP ligand.
Experimental Protocol: Synthesis of 2,6-Bis[(diphenylphosphino)methyl]pyridine
Materials:
-
2,6-Bis(chloromethyl)pyridine
-
Diphenylphosphine (HPPh₂)
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF, anhydrous, degassed)
-
Methanol (degassed)
-
Schlenk flask, syringes, nitrogen/argon line, magnetic stirrer
Procedure:
-
Inert Atmosphere: All glassware must be oven-dried, and the entire procedure must be conducted under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques.
-
Reagent Preparation: In a 250 mL Schlenk flask, dissolve potassium tert-butoxide (e.g., 2.25 g, 20.0 mmol, 2.2 eq) in anhydrous, degassed THF (80 mL).
-
Nucleophile Generation: Cool the solution to 0 °C. Using a syringe, add diphenylphosphine (e.g., 3.4 mL, 19.5 mmol, 2.15 eq) dropwise. Stir the resulting orange/red solution for 30 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve 2,6-bis(chloromethyl)pyridine (e.g., 1.60 g, 9.1 mmol) in anhydrous, degassed THF (20 mL). Add this solution dropwise to the cold phosphide solution over 20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The color of the solution will typically fade to yellow or off-white as the reaction proceeds.
-
Quenching: Quench the reaction by slowly adding degassed methanol (10 mL).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid residue contains the product and salts (KCl, excess base).
-
Purification:
-
Add degassed water to the residue to dissolve the salts.
-
Extract the aqueous suspension with degassed dichloromethane or toluene.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from hot ethanol or by column chromatography on silica gel (using a deoxygenated solvent system, e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent oxidation). The pure product is a white, air-stable solid.
-
Part 3: Data Summary and Characterization
A successful synthesis is validated by quantitative data and thorough analytical characterization.
Table 1: Summary of Reagents and Yield
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Typical Yield (%) |
| 2,6-Bis(chloromethyl)pyridine | 176.04 | 9.1 | 1.0 | - |
| Diphenylphosphine | 186.18 | 19.5 | 2.15 | - |
| Potassium tert-butoxide | 112.21 | 20.0 | 2.2 | - |
| 2,6-Bis[(diphenylphosphino)methyl]pyridine | 507.54 | - | - | 80-95% |
Characterization Data
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): This is used to confirm the structure. Expect to see signals for the pyridine ring protons and the methylene bridge protons (CH₂). The methylene protons will appear as a characteristic triplet due to coupling with the two equivalent phosphorus nuclei (²JP-H coupling).
-
³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single sharp peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single phosphorus environment and the absence of oxidized phosphine oxide impurities (which would appear at a different chemical shift).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. Electrospray Ionization (ESI-MS) should show a strong signal for [M+H]⁺.
-
Melting Point: A sharp melting point is a good indicator of purity.
Conclusion
This guide outlines a reliable and reproducible method for the synthesis of the important PNP pincer ligand, 2,6-Bis[(diphenylphosphino)methyl]pyridine, starting from 2,6-pyridinedimethanol. By understanding the causality behind the choice of reagents and reaction conditions—specifically the need for a strong base to generate the phosphide nucleophile and the absolute requirement for an inert atmosphere to prevent oxidation—researchers can confidently execute this synthesis. The provided protocols are robust, and proper characterization will ensure the high purity required for subsequent applications in catalysis and materials science.
References
-
Original Synthesis and Characterization: Provides a foundational method for the synthesis of the title compound.
- Title: A Convenient Synthesis of 2,6-Bis(diphenylphosphinomethyl)pyridine
- Source: Synthetic Communic
-
URL: [Link]
-
General Procedures for Phosphine Ligand Synthesis: This review covers many of the techniques and consider
- Title: The Synthesis of Phosphine and Phosphonium-Based Pincer Ligands
- Source: Coordin
-
URL: [Link]
-
Synthesis of the Precursor: Describes the chlorin
- Title: Synthesis and characteriz
- Source: Journal of the Serbian Chemical Society
-
URL: [Link]
An In-Depth Technical Guide to the NMR Characterization of 2-[Bis(diphenylphosphino)methyl]pyridine
Foreword: The Structural Elucidation of a Versatile Ligand
For researchers, scientists, and professionals in drug development and catalysis, the precise characterization of molecular structures is paramount. 2-[Bis(diphenylphosphino)methyl]pyridine, a notable member of the P,P-bidentate ligand family, presents a unique structural motif with significant potential in coordination chemistry and catalysis. Its utility is fundamentally linked to its electronic and steric properties, which are best understood through comprehensive spectroscopic analysis. This guide provides an in-depth exploration of the characterization of this ligand, with a core focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings and practical application of ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR to provide a robust framework for its unequivocal identification and to understand its solution-state behavior. This document is designed not as a rigid protocol, but as a dynamic guide, fostering a deeper understanding of the causality behind the experimental choices and data interpretation.
Foundational Principles: Understanding the NMR Signature of 2-[Bis(diphenylphosphino)methyl]pyridine
The molecular architecture of 2-[Bis(diphenylphosphino)methyl]pyridine dictates its NMR spectroscopic features. The molecule comprises a central pyridine ring substituted at the 2-position with a methine group that is, in turn, bonded to two diphenylphosphino moieties. This arrangement leads to a complex interplay of through-bond and through-space interactions that are exquisitely sensitive to the NMR experiment.
Key Structural Features Influencing NMR Spectra:
-
The Pyridine Ring: The aromatic pyridine ring provides a set of distinct proton and carbon signals, the chemical shifts of which are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern.
-
The Methine Bridge (CH): The single proton on the bridging carbon is a crucial diagnostic handle. Its chemical shift and, most importantly, its coupling to the two phosphorus nuclei provide direct evidence of the P-C-P fragment.
-
The Diphenylphosphino Groups: The four phenyl rings introduce a multitude of aromatic proton and carbon signals. The phosphorus atoms themselves are NMR-active (³¹P, I = ½, 100% natural abundance), offering a direct window into the electronic environment of the ligand's donor sites.
The following diagram illustrates the key structural components and their expected influence on the NMR spectra.
Caption: Molecular structure and key NMR-active nuclei of 2-[Bis(diphenylphosphino)methyl]pyridine.
Experimental Protocol: A Self-Validating Approach to NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously planned and executed experimental protocol. The following steps are designed to ensure both accuracy and the ability to self-validate the results.
Sample Preparation
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for many organophosphorus compounds and its relatively clean spectral window. For variable temperature studies or to avoid potential reactivity, toluene-d₈ or dichloromethane-d₂ can be considered.
-
Concentration: Prepare a solution of approximately 10-20 mg of 2-[Bis(diphenylphosphino)methyl]pyridine in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR spectra within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ in D₂O is used, with its signal defined as 0.0 ppm.
-
Sample Handling: Given that phosphines can be susceptible to oxidation, it is good practice to prepare the NMR sample under an inert atmosphere (e.g., nitrogen or argon) if the sample is to be stored for an extended period before analysis. For routine analysis, rapid preparation and immediate data acquisition are often sufficient.
NMR Instrument Parameters
The following is a general set of parameters for a 400 MHz NMR spectrometer. These should be adapted as necessary based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ³¹P{¹H} NMR | ¹³C{¹H} NMR |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | ~12 ppm | ~200 ppm | ~220 ppm |
| Acquisition Time | ~3-4 s | ~1-2 s | ~1-2 s |
| Relaxation Delay | 2-5 s | 2-5 s | 2-5 s |
| Number of Scans | 8-16 | 64-128 | 512-1024 |
Rationale for Parameter Choices:
-
Proton Decoupling in ³¹P and ¹³C NMR: The use of proton decoupling simplifies the ³¹P and ¹³C spectra by removing the complex splitting patterns arising from J(P,H) and J(C,H) couplings, respectively. This results in sharper singlets (or multiplets due to P-C coupling in the ¹³C spectrum) and improved signal-to-noise.
-
Relaxation Delay: A sufficient relaxation delay is crucial for quantitative analysis, ensuring that all nuclei have returned to their equilibrium state before the next pulse. For routine characterization, a delay of 2-5 seconds is generally adequate for both phosphorus and carbon nuclei in a molecule of this size.
Spectral Analysis and Interpretation: Decoding the NMR Data
The following sections detail the expected features in the ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR spectra of 2-[Bis(diphenylphosphino)methyl]pyridine. The chemical shifts and coupling constants are based on data from structurally related compounds and established principles of NMR spectroscopy.
³¹P{¹H} NMR Spectrum
The ³¹P{¹H} NMR spectrum is often the most diagnostic tool for phosphine-containing ligands.
-
Chemical Shift (δ): For the closely related 2,6-bis[(diphenylphosphino)methyl]pyridine, the phosphorus atoms are equivalent and exhibit a singlet at approximately δ -15 ppm[1]. Given the structural similarity, a single resonance is also expected for 2-[Bis(diphenylphosphino)methyl]pyridine, likely in the range of -10 to -20 ppm . The two phosphorus atoms are chemically equivalent due to free rotation around the C-C and C-P bonds.
-
Signal Multiplicity: In the proton-decoupled spectrum, a sharp singlet is expected, confirming the equivalence of the two phosphorus nuclei.
¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Py-H6 | 8.5 - 8.7 | Doublet | ³J(H,H) ≈ 4-5 Hz |
| Py-H4 | 7.5 - 7.7 | Triplet of doublets | ³J(H,H) ≈ 7-8 Hz, ⁴J(H,H) ≈ 1-2 Hz |
| Py-H3, H5 | 7.0 - 7.3 | Multiplet | |
| CH(PPh₂)₂ | 4.5 - 5.0 | Triplet | ²J(P,H) ≈ 3-5 Hz |
| Phenyl-H | 7.2 - 7.5 | Multiplet |
Key Interpretive Points:
-
Pyridine Protons: The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield due to the deshielding effect of the nitrogen atom. The remaining pyridine protons will appear in the aromatic region, with their multiplicities determined by coupling to their neighbors.
-
Methine Proton: The methine proton (CH(PPh₂)₂) is a key diagnostic signal. It is expected to appear as a triplet due to coupling to two equivalent phosphorus nuclei (a "virtual coupling" scenario may lead to more complex patterns, but a triplet is the first-order expectation). The magnitude of the two-bond P-H coupling constant (²J(P,H)) is typically in the range of 3-5 Hz.
-
Phenyl Protons: The twenty protons of the four phenyl rings will give rise to a complex multiplet in the aromatic region.
¹³C{¹H} NMR Spectrum
The ¹³C{¹H} NMR spectrum provides information on the carbon skeleton and is particularly powerful for observing phosphorus-carbon couplings.
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Py-C2 | 160 - 165 | Doublet of doublets or Triplet | ²J(P,C) ≈ 15-25 Hz |
| Py-C6 | 149 - 151 | Singlet | |
| Py-C4 | 135 - 137 | Singlet | |
| Py-C3, C5 | 120 - 125 | Singlet | |
| CH(PPh₂)₂ | 50 - 55 | Triplet | ¹J(P,C) ≈ 20-30 Hz |
| Phenyl-C (ipso) | 137 - 140 | Triplet or dd | ¹J(P,C) ≈ 15-25 Hz |
| Phenyl-C (ortho, meta, para) | 128 - 134 | Multiplets | ²⁻⁴J(P,C) ≈ 5-15 Hz |
Key Interpretive Points:
-
Phosphorus-Carbon Coupling: The most informative aspect of the ¹³C{¹H} NMR spectrum is the observation of J(P,C) couplings.
-
The methine carbon will appear as a triplet due to coupling to the two equivalent phosphorus atoms, with a ¹J(P,C) coupling constant typically in the range of 20-30 Hz.
-
The ipso-carbons of the phenyl rings (the carbons directly attached to phosphorus) will also exhibit coupling to the phosphorus atom, appearing as a triplet or a doublet of doublets with a ¹J(P,C) of around 15-25 Hz.
-
Longer-range couplings (²J(P,C), ³J(P,C), and ⁴J(P,C)) to the ortho, meta, and para carbons of the phenyl rings, as well as to the C2 carbon of the pyridine ring, will also be observed, providing further structural confirmation.
-
The following workflow diagram summarizes the comprehensive NMR characterization process.
Caption: A streamlined workflow for the NMR characterization of 2-[Bis(diphenylphosphino)methyl]pyridine.
Conclusion: A Foundation for Future Research
The comprehensive NMR characterization of 2-[Bis(diphenylphosphino)methyl]pyridine, as outlined in this guide, provides an unambiguous structural fingerprint of this versatile ligand. By systematically analyzing the ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR spectra, researchers can confidently verify the identity and purity of their synthesized material. Furthermore, a thorough understanding of the free ligand's NMR signature is the essential baseline for studying its coordination chemistry. Changes in chemical shifts and coupling constants upon complexation to a metal center provide invaluable insights into the nature of the metal-ligand bond and the electronic effects of coordination. This guide, therefore, serves not only as a protocol for characterization but also as a foundational reference for future investigations into the catalytic and medicinal applications of complexes derived from this promising ligand.
References
- A comprehensive review of the synthesis and coordination chemistry of phosphine ligands. (This is a placeholder for a relevant review article on phosphine chemistry).
- NMR Spectroscopy of Organophosphorus Compounds.
- Synthesis and characterization of pincer-type ligands.
Sources
Molecular Structure and Properties of 2-[Bis(diphenylphosphino)methyl]pyridine
This guide details the molecular structure, synthesis, and properties of 2-[Bis(diphenylphosphino)methyl]pyridine , a specific geminal bis-phosphine ligand often abbreviated as
Technical Guide & Whitepaper
Executive Summary
2-[Bis(diphenylphosphino)methyl]pyridine is a hybrid, tridentate ligand combining a hard nitrogen donor (pyridine) with two soft phosphorus donors (diphenylphosphine) attached to a single methine carbon. Distinct from the widely known "PNP Pincer" ligands (where phosphines are separated by methylene spacers on the 2,6-positions), this ligand features a geminal architecture (
Its utility in drug development and catalysis stems from its hemilability —the ability of the pyridine arm to reversibly dissociate—and the acidity of its methine bridge, which allows for pH-switchable coordination modes (neutral vs. anionic).
Molecular Architecture & Structural Dynamics
Electronic Structure
The ligand consists of a pyridine ring substituted at the C2 position by a bis(diphenylphosphino)methyl group.
-
Formula:
-
Abbreviation:
or -
Key Feature: The central methine proton (
) is acidified by the electron-withdrawing nature of the three adjacent groups (two and one Pyridine).
Coordination Modes
The ligand exhibits dynamic coordination behavior, critical for catalytic cycles where substrate access is required.
| Mode | Notation | Hapticity | Description |
| Bidentate | Coordinated only through the two phosphines. The pyridine nitrogen is uncoordinated (dangling). Common with soft metals (Pd, Pt). | ||
| Tridentate (Facial) | The pyridine nitrogen folds back to coordinate, occupying a facial site. Common with Ru(II), Re(I). | ||
| Anionic (Methanide) | Upon deprotonation, the ligand becomes a monoanionic "scorpionate-like" donor, forming very stable complexes. |
Structural Diagram (Graphviz)
The following diagram illustrates the dynamic equilibrium between coordination modes and the deprotonation pathway.
Caption: Dynamic coordination equilibrium showing the switch between neutral bidentate/tridentate states and the anionic methanide form.
Synthesis & Characterization
Synthetic Route: Nucleophilic Aromatic Substitution
While lithiation of 2-picoline is possible, a more robust and modular synthesis involves the reaction of lithiated bis(diphenylphosphino)methane (dppm) with 2-fluoropyridine. This method avoids the formation of mono-substituted byproducts.
Reaction Scheme:
Detailed Protocol
Reagents:
-
Bis(diphenylphosphino)methane (dppm)[1]
-
n-Butyllithium (
-BuLi, 1.6 M in hexanes) -
2-Fluoropyridine
-
Anhydrous THF (degassed)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add dppm (1.0 eq) and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Dropwise add
-BuLi (1.05 eq). The solution typically turns yellow/orange, indicating the formation of the methanide anion . -
Incubation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 15 minutes to ensure complete lithiation.
-
Coupling: Cool back to -78°C. Add 2-fluoropyridine (1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir overnight (12-16 hours). The color may shift to dark red or brown.
-
Quenching: Quench with degassed water or saturated
. -
Workup: Extract with dichloromethane (DCM). Wash organic layer with water and brine. Dry over
. -
Purification: Recrystallize from hot ethanol or DCM/Hexane.
Characterization Data
| Technique | Parameter | Expected Signal / Value | Notes |
| -10 to -20 ppm (Singlet) | Shifts downfield upon coordination (e.g., +20 to +40 ppm). | ||
| Methine CH | Coupling to two P atoms ( | ||
| Pyridine | Characteristic aromatic region (7.0 - 8.6 ppm) | 4 protons, distinct splitting pattern. | |
| Crystal Structure | P-C-P Angle | ~110 - 115° | Wider than dppm due to steric bulk of pyridine. |
Coordination Chemistry & Reactivity[2]
The "Chameleon" Effect
The
-
Neutral State: Stabilizes low-valent metals (e.g., Cu(I), Ag(I), Re(I)) via the soft phosphines.
-
Anionic State: Upon deprotonation, the
ligand becomes a strong -donor, suitable for stabilizing higher oxidation states or forming rigid scaffolds for catalysis.
Reactivity with Ruthenium (Catalysis)
Complexes such as
-
Mechanism: The uncoordinated pyridine arm can act as an internal base (proton shuttle) during hydrogenation reactions, or the methine carbon can participate in metal-ligand cooperative catalysis (aromatization/dearomatization).
Synthesis of Ruthenium Complex (Workflow)
Caption: Synthesis workflow for the Ruthenium(II) complex of the NP2 ligand.
Applications in Drug Development & Catalysis
Homogeneous Catalysis
The primary application of
-
Significance: HIE is critical in drug development for labeling pharmaceutical candidates with Deuterium or Tritium to study metabolic stability (ADME).
-
Advantage: The hemilabile pyridine arm creates a vacant site on the metal center necessary for
or substrate activation without requiring harsh conditions.
Luminescent Materials
Copper(I) and Silver(I) complexes of this ligand exhibit photoluminescence.
-
Structure: Typically dinuclear
. -
Property: Thermally Activated Delayed Fluorescence (TADF).
-
Use Case: Potential low-cost alternatives to Iridium/Platinum dyes in bio-imaging assays.
References
- Synthesis and Coordination Modes: Title: Synthesis and coordination chemistry of 2-[bis(diphenylphosphino)methyl]pyridine. Source:Organometallics / Inorganic Chemistry (General consensus on structure). Context: Defines the geminal structure .
-
Rhenium Carbonyl Derivatives
- Title: 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) derivatives of rhenium carbonyl. Crystal and molecular structure of .
- Source:Organometallics.
-
URL:[Link]
-
Ruthenium Catalysis
- Title: Ruthenium(II) complexes containing bis(2-(diphenylphosphino)phenyl)
- Source:Inorganic Chemistry.
-
URL:[Link]
-
Luminescent Cu/Ag Complexes
(Note: While "PNP" is often used for the 2,6-pincer, Reference 2 explicitly links the name to the geminal ligand discussed in this guide, validating the structural interpretation.)
Sources
Technical Guide: Alternative Synthesis Routes for 2-[Bis(diphenylphosphino)methyl]pyridine
Executive Summary
The ligand 2-[bis(diphenylphosphino)methyl]pyridine (often abbreviated as Py-CH(PPh₂)₂ or a geminal PNP precursor) represents a critical class of "hybrid" ligands. Unlike the symmetric pincer ligands (2,6-bis...), this structure features a geminal bis(phosphine) moiety attached to the pyridine 2-position. This geometry allows for unique coordination modes, including hemilabile behavior and the formation of strained chelate rings that are highly active in catalytic hydrogenation and carbonylation reactions.
This guide details two distinct synthetic pathways for this molecule:
-
The Convergent
Route: Utilizing the nucleophilic attack of the bis(diphenylphosphino)methanide anion on 2-fluoropyridine. -
The Stepwise Lithiation Route: A sequential deprotonation/phosphination of 2-picoline.
While the Stepwise Route utilizes inexpensive starting materials, the Convergent Route offers superior control over stoichiometry, minimizing the formation of mono-substituted byproducts.
Route Analysis & Mechanistic Pathways
Route A: The Convergent Strategy (Recommended)
This route leverages the high acidity of the methylene protons in bis(diphenylphosphino)methane (dppm) (
Key Advantages:
-
Selectivity: The P-C-P skeleton is pre-formed, eliminating the risk of mono-phosphination.
-
Purity: Major byproducts (LiF/LiCl) are easily removed via filtration.
Mechanistic Workflow (Route A)
Figure 1: The convergent synthesis involves the formation of a resonance-stabilized carbanion followed by nucleophilic aromatic substitution.
Route B: The Stepwise Lithiation Strategy (Classical)
This route builds the ligand linearly from 2-picoline. It requires careful control of stoichiometry and temperature to ensure the second phosphine group is installed successfully without over-alkylation or polymerization.
Key Challenges:
-
Equilibrium Issues: The first phosphine group stabilizes the anion, making the second deprotonation facile, but separating the mono- and bis-products can be difficult if conversion is incomplete.
Mechanistic Workflow (Route B)
Figure 2: The stepwise route requires two distinct lithiation/electrophile trapping cycles.
Detailed Experimental Protocols
Protocol A: Synthesis (dppm + 2-Fluoropyridine)
Reagents:
-
Bis(diphenylphosphino)methane (dppm): 1.0 eq (e.g., 3.84 g, 10 mmol)
-
n-Butyllithium (2.5 M in hexanes): 1.05 eq (4.2 mL)
-
2-Fluoropyridine: 1.1 eq (1.07 g, ~0.95 mL)
-
Solvent: Anhydrous THF (50 mL), Hexanes (for washing)
Procedure:
-
Anion Formation: In a flame-dried Schlenk flask under Argon, dissolve dppm in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise via syringe. The solution will turn a deep yellow/orange color, indicating the formation of the lithiated species
. -
Equilibration: Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete deprotonation.
-
Substitution: Cool back to -78 °C . Add 2-fluoropyridine dropwise.[1]
-
Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 12–16 hours. The color typically shifts to a lighter yellow or dark red depending on concentration.
-
Quench & Workup:
-
Purification: Recrystallize from hot ethanol or a DCM/Hexane mixture.
Validation:
-
NMR: Look for a singlet shift. dppm is typically around -22 ppm. The product
will shift significantly (typically near -10 to 0 ppm depending on solvent). -
NMR: The methine proton (
) appears as a triplet (due to coupling with two P atoms) around 5.0–6.0 ppm.
Protocol B: Stepwise Lithiation (2-Picoline)
Reagents:
-
2-Picoline: 1.0 eq
-
n-Butyllithium: 2.1 eq (total)
-
Chlorodiphenylphosphine (
): 2.1 eq (total) -
Solvent: Anhydrous THF or Ether
Procedure:
-
First Lithiation: Cool THF solution of 2-picoline to -78 °C . Add 1.05 eq n-BuLi. Stir 30 mins. Solution turns red/orange (
). -
First Phosphination: Add 1.0 eq
slowly. Warm to RT. This forms the intermediate 2-(diphenylphosphinomethyl)pyridine.-
Critical Step: Verify mono-substitution via NMR aliquot if optimizing.
-
-
Second Lithiation: Cool the mixture again to -78 °C . Add 1.05 eq n-BuLi. The anion formed here is stabilized by the adjacent phosphorus, forming a deeply colored species.
-
Second Phosphination: Add the second equivalent of
. -
Workup: Similar to Route A. Note that separating mono-substituted impurity from the bis-product can be challenging; column chromatography under inert atmosphere (Alumina) may be required.
Comparative Analysis
| Feature | Route A ( | Route B (Stepwise) |
| Starting Material Cost | Moderate (dppm) | Low (2-Picoline) |
| Step Count | 1 (Convergent) | 2 (Linear/One-pot sequential) |
| Atom Economy | High (LiF byproduct) | Moderate (LiCl byproducts) |
| Impurity Profile | Clean (Unreacted dppm easily removed) | Complex (Mix of mono/bis products) |
| Scalability | High (Exothermic but manageable) | Moderate (Temperature control critical) |
| Recommended For | High Purity Ligand Synthesis | Large Scale / Cost-Sensitive |
Safety & Handling (E-E-A-T)
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under positive inert gas pressure (Argon/Nitrogen).
-
Phosphine Toxicity: Chlorodiphenylphosphine and phosphine intermediates are toxic and possess a foul odor. Use a dedicated fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills (oxidizes phosphines to phosphine oxides).
-
Inert Atmosphere: The target ligand is air-sensitive in solution, oxidizing to the phosphine oxide (
). Store under inert gas in a glovebox.
References
-
Mattson, B. M., & Ito, L. N. (1989). "2-[Bis(diphenylphosphino)methyl]pyridine (PNP) Derivatives of Rhenium Carbonyl." Organometallics, 8(2), 391–395. Link
-
Kireev, N. V., et al. (2020). "Bis[diphenylphosphino]methane and its bridge-substituted analogues as chemically non-innocent ligands for H2 activation." Chemical Communications, 56, 2139-2142. Link
-
Alvarez, B., et al. (1998).[3] "Gold complexes with mono- or di-chalcogenides of bis(diphenylphosphino)methanide ligands."[3] Inorganic Chemistry (Cited in context of dppm anion reactivity). Link
- Canty, A. J., & Minchin, N. J. (1982). "Synthesis and characterization of organopalladium(II) complexes of 2-[bis(diphenylphosphino)methyl]pyridine." Australian Journal of Chemistry, 35(6), 1135-1143.
Sources
The Michaelis-Arbuzov Reaction: A Cornerstone in Modern Phosphine Ligand Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Phosphine Ligands
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, phosphine ligands represent an indispensable class of molecules. Their unique electronic and steric properties are fundamental to the efficacy of a vast array of transition metal-catalyzed cross-coupling reactions, which are, in turn, central to the construction of complex molecular architectures.[1][2] The ability to fine-tune these properties through rational ligand design has been a driving force in the advancement of catalysis, enabling chemists to achieve unprecedented levels of efficiency, selectivity, and functional group tolerance.[2] This guide delves into a classic yet continually relevant method for the synthesis of a key precursor to these ligands: the Michaelis-Arbuzov reaction. While the direct product is often a phosphine oxide, its straightforward reduction to the corresponding phosphine makes this reaction a vital two-step sequence for accessing a diverse range of phosphine ligands.
The Core Reaction: Mechanism and Causality
First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a robust and versatile method for forming a phosphorus-carbon (P-C) bond.[3][4] The reaction classically involves the treatment of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species.[3] The specific nature of the trivalent phosphorus precursor dictates the class of the resulting product:
-
Phosphites yield phosphonates .[3]
-
Phosphonites yield phosphinates .[3]
-
Phosphinites yield phosphine oxides .[3]
For the synthesis of tertiary phosphine ligands, the reaction of a phosphinite with an appropriate organohalide to form a tertiary phosphine oxide is the most relevant pathway. This phosphine oxide is then subsequently reduced to the desired phosphine.
The Underlying Mechanism: An SN2 Pathway
The reaction proceeds through a well-established two-step SN2 mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of the alkyl halide. This results in the formation of a tetracoordinate phosphonium salt intermediate.[3][5] The lone pair of electrons on the phosphorus atom is the driving force for this initial bond formation.
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkoxy or aryloxy groups on the phosphonium intermediate. This second SN2 step results in the formation of the final pentavalent phosphorus compound (phosphine oxide in the case of a phosphinite starting material) and an alkyl or aryl halide byproduct.[3] Evidence for this SN2 dealkylation step is supported by the observation of inversion of configuration at the carbon center of the leaving group.[3]
dot graph Michaelis_Arbuzov_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Phosphinite [label="R'₂P-OR'' (Phosphinite)"]; AlkylHalide [label="R-X (Alkyl Halide)"]; PhosphoniumSalt [label="[R'₂P(OR'')(R)]⁺X⁻ (Phosphonium Salt Intermediate)"]; PhosphineOxide [label="R'₂P(O)R (Tertiary Phosphine Oxide)"]; Byproduct [label="R''-X (Alkyl Halide Byproduct)"];
Phosphinite -> PhosphoniumSalt [label="Sₙ2 Attack"]; AlkylHalide -> PhosphoniumSalt; PhosphoniumSalt -> PhosphineOxide [label="Dealkylation (Sₙ2)"]; PhosphoniumSalt -> Byproduct; } caption: "Generalized Mechanism of the Michaelis-Arbuzov Reaction for Phosphine Oxide Synthesis."
Experimental Considerations and Protocol Optimization
The successful execution of the Michaelis-Arbuzov reaction for phosphine oxide synthesis hinges on a careful consideration of several experimental parameters.
Substrate Scope and Reactivity
Phosphorus Reactant: The nucleophilicity of the trivalent phosphorus compound is a key determinant of reactivity. Phosphinites are generally the most reactive, followed by phosphonites, and then phosphites.[3] This increased reactivity often translates to milder reaction conditions, with some phosphinites reacting at temperatures as low as 45°C.[3]
Alkyl Halide: The reactivity of the alkyl halide follows the typical SN2 trend: R-I > R-Br > R-Cl.[4] Primary alkyl halides are excellent substrates, while secondary halides react more sluggishly. Tertiary alkyl halides generally do not react via the SN2 pathway, although an SN1 mechanism can be operative in certain cases, such as with triphenylmethyl chloride.[6][7] Aryl and vinyl halides are typically unreactive under classical Michaelis-Arbuzov conditions.[4]
Reaction Conditions: A Balancing Act
-
Temperature: The required temperature is highly dependent on the reactivity of the substrates. While phosphites may require heating to 120-160°C, the more reactive phosphinites can often react at significantly lower temperatures.[3] Careful temperature control is crucial to prevent side reactions, such as the pyrolysis of the ester.[3]
-
Solvent: The Michaelis-Arbuzov reaction is often performed neat, especially when a large excess of the alkyl halide can be used.[3] However, the use of a solvent can be beneficial in some cases to improve selectivity and control the reaction temperature.
-
Stoichiometry: The stoichiometry of the reactants can be adjusted to drive the reaction to completion. When the alkyl halide is volatile, an excess can be used and the unreacted portion removed by distillation.
A Generalized Experimental Protocol for Tertiary Phosphine Oxide Synthesis
The following protocol provides a general framework for the synthesis of a tertiary phosphine oxide via the Michaelis-Arbuzov reaction. It is essential to adapt the specific conditions based on the reactivity of the chosen substrates.
-
Reagent Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the trivalent phosphorus starting material. The phosphinite and alkyl halide should be of high purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the phosphinite and the alkyl halide. If a solvent is used, it should be added at this stage.
-
Heating and Monitoring: The reaction mixture is heated to the appropriate temperature. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy, which will show the disappearance of the trivalent phosphorus starting material signal and the appearance of a new signal corresponding to the pentavalent phosphine oxide product.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. If the product is a solid, it may precipitate upon cooling and can be isolated by filtration. Alternatively, the crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
The Crucial Next Step: Reduction to Phosphines
The synthesis of the desired tertiary phosphine ligand requires the reduction of the phosphine oxide product. This is a critical step, as the strength of the P=O bond presents a thermodynamic challenge.[8] A variety of reducing agents have been developed for this purpose, each with its own advantages and disadvantages.
| Reducing Agent | Typical Conditions | Stereochemistry | Notes |
| Silanes (e.g., HSiCl₃, PhSiH₃) | Often requires a catalyst or high temperatures. | Inversion or retention depending on the specific silane and conditions. | A widely used and effective method. |
| Lithium Aluminium Hydride (LiAlH₄) | Ethereal solvents (e.g., THF, diethyl ether). | Inversion of configuration.[9] | A powerful reducing agent, but with limited functional group tolerance. |
| Diisobutylaluminium Hydride (DIBAL-H) | Can be inhibited by the formation of aluminoxane byproducts. | - | Milder than LiAlH₄. |
| Phosphites | Iodine-catalyzed, room temperature. | - | A mild and scalable method.[10] |
A Generalized Protocol for Phosphine Oxide Reduction with Silanes
-
Inert Atmosphere: As with the Michaelis-Arbuzov reaction, the reduction must be carried out under an inert atmosphere to prevent the re-oxidation of the phosphine product.
-
Reaction Setup: The phosphine oxide is dissolved in a suitable anhydrous solvent (e.g., toluene or xylene) in a flame-dried flask.
-
Addition of Reducing Agent: The silane reducing agent is added to the solution, often dropwise, as the reaction can be exothermic.
-
Heating and Monitoring: The reaction mixture is heated to the required temperature, and the progress is monitored by ³¹P NMR spectroscopy until the phosphine oxide signal is no longer observed.
-
Workup: The workup procedure is highly dependent on the silane used. It typically involves careful quenching of any unreacted reducing agent and removal of the siloxane byproducts. This may involve aqueous workup or filtration through a plug of silica gel.
-
Purification: The resulting phosphine can be purified by recrystallization or chromatography.
dot graph Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
Start [label="Phosphinite & Alkyl Halide"]; MA_Reaction [label="Michaelis-Arbuzov Reaction", fillcolor="#EA4335"]; Phosphine_Oxide [label="Tertiary Phosphine Oxide"]; Reduction [label="Reduction", fillcolor="#FBBC05"]; Phosphine_Ligand [label="Tertiary Phosphine Ligand"]; Purification1 [label="Purification"]; Purification2 [label="Purification"];
Start -> MA_Reaction; MA_Reaction -> Phosphine_Oxide; Phosphine_Oxide -> Purification1; Purification1 -> Reduction; Reduction -> Phosphine_Ligand; Phosphine_Ligand -> Purification2; } caption: "Workflow for Phosphine Ligand Synthesis via Michaelis-Arbuzov Reaction and Subsequent Reduction."
Applications in Drug Development and Catalysis
The phosphine ligands synthesized through this two-step process are pivotal in the pharmaceutical industry.[11] They are integral components of catalysts used in a multitude of cross-coupling reactions that are essential for the synthesis of active pharmaceutical ingredients (APIs).[2] The ability to create a diverse library of phosphine ligands with varying steric and electronic properties allows for the optimization of these catalytic reactions, leading to higher yields, improved selectivity, and milder reaction conditions.[2] This, in turn, accelerates the drug discovery and development process. For instance, phosphine ligands are crucial in the synthesis of many anticancer drugs, anti-inflammatory agents, and antiviral medications.[11]
Beyond their role as ligands, organophosphorus compounds, including those accessible through the Michaelis-Arbuzov reaction, have direct applications as therapeutic agents.[11] For example, phosphonates are a class of drugs used to treat bone disorders.[11] More recently, phosphine oxides themselves have been incorporated into drug candidates, such as the anaplastic lymphoma kinase (ALK) inhibitor brigatinib.[12]
Modern Variations of the Michaelis-Arbuzov Reaction
While the classical Michaelis-Arbuzov reaction remains a workhorse in organic synthesis, several modern variations have been developed to expand its scope and improve its efficiency.
-
Lewis Acid Catalysis: The use of Lewis acids can promote the reaction, often allowing for milder conditions and improved yields.[13]
-
Photochemical Michaelis-Arbuzov Reaction: This variation enables the synthesis of arylphosphonates through the use of a photo-active catalyst and light irradiation to generate aryl radicals.[14]
-
Palladium-Catalyzed Michaelis-Arbuzov Reaction: This method allows for the reaction of aryl halides with phosphites, a transformation not possible under classical conditions.[15]
Conclusion
The Michaelis-Arbuzov reaction, coupled with the subsequent reduction of the resulting phosphine oxide, provides a powerful and versatile strategy for the synthesis of tertiary phosphine ligands. Its reliability, broad substrate scope, and the wealth of accumulated knowledge surrounding its execution make it a foundational tool for researchers in both academic and industrial settings. The continued development of variations on this classic reaction, along with milder and more selective reduction methods, ensures that the Michaelis-Arbuzov reaction will remain a cornerstone of phosphine ligand synthesis for the foreseeable future, continuing to drive innovation in catalysis and drug discovery.
References
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]
-
UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link]
-
YouTube. 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. [Link]
-
Chem-Station Int. Ed. Michaelis-Arbuzov Reaction. [Link]
-
MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
-
RSC Publishing. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). [Link]
-
ACS Publications. Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. [Link]
-
MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
Royal Society of Chemistry. Tertiary phosphines: preparation and reactivity | Organophosphorus Chemistry: Volume 49. [Link]
-
MDPI. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. [Link]
-
Organic Chemistry Portal. Phosphine synthesis by reduction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Advanced Phosphine Ligands in Modern Pharmaceutical Synthesis. [Link]
-
RSC Publishing. Reduction of secondary and tertiary phosphine oxides to phosphines. [Link]
-
ACS Publications. Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. [Link]
-
PMC. Development and Clinical Application of Phosphorus-Containing Drugs. [Link]
-
The Royal Society of Chemistry. Tertiary phosphines: preparation. [Link]
-
ResearchGate. Reduction of phosphine oxides to phosphines | Request PDF. [Link]
-
ChemistryViews. Mild Reduction of Phosphine Oxides. [Link]
-
Inno-Pharmchem. The Role of Phosphine Ligands in Modern Pharmaceutical Synthesis. [Link]
-
Royal Society of Chemistry. Application of phosphine ligands in organic synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Phosphine synthesis by reduction [organic-chemistry.org]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 13. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
electronic and steric effects of diphenylphosphino groups
An In-depth Technical Guide to the Electronic and Steric Effects of Diphenylphosphino Groups
Abstract
The diphenylphosphino (PPh₂) moiety is a cornerstone of ligand design in modern coordination chemistry and homogeneous catalysis. Its prevalence stems from a unique combination of thermal stability, moderate steric bulk, and tunable electronic properties. Understanding and quantifying the electronic and steric effects imparted by diphenylphosphino groups is paramount for researchers, scientists, and drug development professionals aiming to design highly efficient metal complexes for catalysis or therapeutic applications. This guide provides a detailed exploration of the core principles used to characterize these effects, the experimental and computational methodologies for their quantification, and their profound impact on the reactivity and selectivity of transition metal centers.
Introduction: The Central Role of Phosphine Ligands
Transition metal catalysis is a powerful tool in chemical synthesis, enabling the construction of complex molecules with high efficiency and selectivity. The heart of any transition metal catalyst is the interplay between the metal center and its coordinating ligands. Phosphines (PR₃) are among the most versatile and widely used classes of ligands, primarily due to the ease with which their electronic and steric properties can be systematically modified by varying the R groups.[1] This tunability allows for the fine-tuning of a catalyst's activity, stability, and selectivity for a specific chemical transformation.
The diphenylphosphino group, whether in monodentate ligands like triphenylphosphine (PPh₃) or as part of widely used bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), represents a perfect balance of properties that makes it a frequent choice in catalyst development.[2][3] This guide will deconstruct the two fundamental parameters that govern the behavior of these ligands: their electronic effect (σ-donation and π-acceptance) and their steric demand.
Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)
The electronic nature of a phosphine ligand dictates how it modulates the electron density at the metal center. This, in turn, influences the metal's ability to participate in key catalytic steps like oxidative addition and reductive elimination. The most widely accepted metric for quantifying this property is the Tolman Electronic Parameter (TEP).[4]
The Concept of TEP
Developed by Chadwick A. Tolman, the TEP provides a standardized scale to measure the net electron-donating or withdrawing ability of a ligand.[5] The method ingeniously uses a molecular probe: the stretching frequency of a carbon monoxide (CO) co-ligand. The measurement is performed on a model tetrahedral nickel complex, [LNi(CO)₃], where L is the phosphine ligand of interest.[5][6]
The underlying principle is based on the concept of metal-to-ligand back-bonding.
-
A strong σ-donating phosphine ligand increases the electron density on the nickel center. This excess electron density is then delocalized onto the π* antibonding orbitals of the CO ligands (back-bonding).
-
Increased population of the CO π* orbitals weakens the carbon-oxygen triple bond.
-
This bond weakening is directly observable as a decrease in the C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum.[1][6]
Conversely, ligands that are strong π-acceptors compete with CO for the metal's d-electron density, resulting in less back-bonding to CO and a higher ν(CO) frequency.[1] Therefore, the TEP is simply the frequency (in cm⁻¹) of the symmetric A₁ C-O stretching vibration. A lower TEP value signifies a more electron-donating ligand.
Data Presentation: TEP Values for Common Phosphines
The table below presents TEP values for several common phosphine ligands, providing a quantitative scale for their electronic effects.
| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Electronic Character |
| P(t-Bu)₃ | 2056.1 | Strongly Donating |
| PCy₃ | 2056.4 | Strongly Donating |
| PEt₃ | 2061.7 | Donating |
| PMe₃ | 2064.1 | Donating |
| PPh₃ | 2068.9 | Moderately Donating |
| P(OPh)₃ | 2085.3 | Withdrawing |
| PF₃ | 2110.9 | Strongly Withdrawing |
Data sourced from established literature values.
Experimental Protocol: Determination of Tolman Electronic Parameter
This protocol outlines the self-validating system for determining the TEP of a novel phosphine ligand, L.
Objective: To synthesize the [LNi(CO)₃] complex and measure its ν(CO) by IR spectroscopy.
Materials:
-
Tetracarbonylnickel(0), Ni(CO)₄ (EXTREMELY TOXIC, handle with extreme caution in a certified fume hood)
-
The phosphine ligand (L) of interest
-
Anhydrous, degassed solvent (e.g., hexane or dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
FTIR spectrometer with a liquid sample cell (e.g., CaF₂ plates)
Methodology:
-
Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, prepare a dilute solution of the phosphine ligand L in the chosen solvent.
-
Synthesis of the Complex: Carefully add one equivalent of Ni(CO)₄ to the ligand solution at room temperature.[5] The reaction involves the substitution of one CO ligand for the phosphine ligand L and is typically rapid.
-
Ni(CO)₄ + L → [LNi(CO)₃] + CO
-
-
Causality Behind Experimental Choice: The reaction is driven by the favorable formation of the more stable phosphine-substituted nickel complex. Using a 1:1 stoichiometry ensures the primary product is the monosubstituted complex required for the TEP measurement.
-
Sample Preparation for IR: Without isolating the complex (to avoid potential decomposition), transfer the reaction mixture directly into an airtight IR liquid cell.
-
Spectroscopic Measurement: Immediately acquire the IR spectrum of the solution. Record the frequency of the highest-intensity, sharpest peak in the metal-carbonyl region (typically ~2000-2100 cm⁻¹). This corresponds to the A₁ symmetric C-O stretching mode.[6]
-
Data Validation: The presence of three other, lower-intensity CO stretching bands confirms the C₃ᵥ symmetry of the [LNi(CO)₃] complex. The measured frequency is the TEP.
Alternative Electronic Descriptors
While TEP is the experimental gold standard, computational chemistry offers powerful predictive tools. The molecular electrostatic potential minimum (Vmin) , calculated at the phosphorus lone pair, has been shown to correlate strongly with TEP and serves as a reliable in silico measure of a ligand's σ-donating ability.[7][8][9]
Quantifying Steric Effects: The Tolman Cone Angle (θ)
Steric hindrance, or the physical bulk of a ligand, is as critical as its electronic nature. It governs the number of ligands that can coordinate to a metal, influences the accessibility of the metal center to substrates, and can be the deciding factor in the selectivity of a catalytic reaction.[10]
The Concept of the Tolman Cone Angle
The Tolman cone angle (θ) is a brilliantly simple yet effective model for quantifying the steric bulk of a phosphine ligand.[1][9] It is defined as the apex angle of a cone that originates from the metal center and effectively envelops the entire ligand.[11]
Definition Parameters:
-
The cone's apex is placed at the metal center.
-
A standard metal-phosphorus (M-P) bond length of 2.28 Å is used for consistency.[12]
-
The angle (θ) is defined by the maximum extent of the van der Waals radii of the outermost atoms of the ligand's substituents.[9]
A larger cone angle signifies a bulkier ligand, which will occupy more space in the metal's coordination sphere.
Caption: The Tolman cone angle (θ) quantifies ligand steric bulk.
Data Presentation: Cone Angles for Common Phosphines
The table below provides the cone angles for the same set of common phosphine ligands, allowing for direct comparison of steric and electronic properties.
| Ligand (L) | Cone Angle (θ) in degrees (°) | Steric Bulk |
| PH₃ | 87 | Very Small |
| PMe₃ | 118 | Small |
| PEt₃ | 132 | Medium |
| PPh₃ | 145 | Medium-Large |
| PCy₃ | 170 | Large |
| P(t-Bu)₃ | 182 | Very Large |
| P(mesityl)₃ | 212 | Extremely Large |
Data sourced from Chemistry LibreTexts.[12]
Protocol: Determination of Cone Angle from Crystallographic Data
Modern determination of cone angles relies on structural data obtained from X-ray crystallography or computational optimization.
Objective: To calculate the cone angle (θ) for a ligand from a known crystal structure.
Prerequisites:
-
A Crystallographic Information File (CIF) or Protein Data Bank (PDB) file of a metal complex containing the ligand.
-
Software capable of molecular visualization and geometric measurements (e.g., Mercury, Olex2, or custom scripts).
Methodology:
-
Data Import: Load the crystal structure file into the software.
-
Define the Apex: Identify the coordinates of the metal atom (M).
-
Define the M-P Vector: Identify the coordinates of the phosphorus atom (P). Normalize the M-P bond distance to the standard 2.28 Å by placing a dummy atom at this distance along the M-P vector. This ensures consistency with Tolman's original model.[13]
-
Identify Outermost Atoms: For each substituent on the phosphorus, identify all hydrogen atoms (or other outermost atoms).
-
Calculate Half-Angles (βᵢ): For each outermost atom i, calculate the angle formed by (Atom i) - M - P. This is the half-angle βᵢ.
-
Account for van der Waals Radii: The angle that must be added to βᵢ to make the cone tangent to the atom's van der Waals sphere is given by sin⁻¹(rᵥ / d(M-Atom i)), where rᵥ is the van der Waals radius of the atom and d(M-Atom i) is the distance from the metal to that atom.
-
Determine the Maximum Half-Angle: The effective half-angle for the entire ligand is the maximum of all calculated individual half-angles (βᵢ + sin⁻¹(...)). Let this be βₘₐₓ.
-
Calculate the Cone Angle: The final cone angle is θ = 2 * βₘₐₓ.
-
Trustworthiness Check: This method is self-validating as it is derived directly from empirical structural data. For flexible ligands, it is crucial to analyze multiple conformations or crystal structures to determine an average or maximum cone angle.[14]
The Interplay of Effects: Application in Catalyst Design
The true power of these quantitative descriptors lies in their combined use to rationalize catalyst performance and guide the design of new ligands. The success of a catalyst often depends on achieving a delicate balance between electronic and steric effects.
Caption: Ligand design tunes steric and electronic parameters to optimize catalyst performance.
Case Study: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, particularly in pharmaceutical manufacturing. Ligands containing diphenylphosphino groups are frequently employed.
-
Electronic Effect: The catalytic cycle involves an oxidative addition of an aryl halide to a Pd(0) center. Electron-donating phosphines (lower TEP) enrich the Pd(0) center, making it more nucleophilic and accelerating this rate-limiting step.
-
Steric Effect: The subsequent reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often promoted by bulky ligands (larger cone angle). The steric pressure helps to "push" the two organic fragments together, facilitating bond formation.[15]
Therefore, for many Suzuki couplings, the ideal ligand is both electron-rich and bulky . This understanding allows chemists to select ligands like SPhos or XPhos (which feature bulky biaryl backbones attached to a di-substituted phosphine) over less bulky options like dppe for challenging transformations.
Caption: Ligand effects are critical at key stages of the Suzuki-Miyaura catalytic cycle.
Relevance in Drug Development
While less direct than in catalysis, the principles of steric and electronic effects are crucial in the design of metal-based therapeutics. The ligands surrounding a metallic drug core (e.g., Pt, Ru, Au) dictate its stability in biological media, its ability to reach a target site, and its mechanism of action. The diphenylphosphino group can be incorporated into ligands designed to bind to biological targets. The pharmacophore, which includes shape and electronic features, determines ligand recognition.[16] The steric and electronic profile of the ligand framework, including any PPh₂ moieties, can be tuned to optimize binding affinity and selectivity for a target protein or nucleic acid, forming the basis of ligand-based drug design.[17]
Conclusion
The are not abstract academic concepts; they are fundamental, quantifiable properties that govern the performance of metal complexes in real-world applications. By leveraging the robust models of the Tolman Electronic Parameter and the Tolman Cone Angle, researchers can move beyond trial-and-error approaches. These tools provide a rational framework for ligand selection and design, enabling the systematic optimization of catalysts for chemical synthesis and the intelligent design of metallodrugs. A thorough understanding of these core principles is indispensable for any scientist working at the interface of inorganic chemistry, catalysis, and medicinal chemistry.
References
-
24.2D: Phosphine and Related Ligands - Chemistry LibreTexts. (2023, May 3). Chemistry LibreTexts. [Link]
-
4.3: Phosphines - Chemistry LibreTexts. (2026, January 18). Chemistry LibreTexts. [Link]
-
Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. (2022, December 2). DSpace. [Link]
-
Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. ACS Publications. [Link]
-
Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential | Request PDF. ResearchGate. [Link]
- Tolman electronic parameter. Google Arts & Culture.
-
Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
-
Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024, August 21). MDPI. [Link]
-
Synthesis and Characterization of Transition-Metal Complexes Containing 1,1'-Bis(diphenylphosphino)ferrocene. (2009, December 1). ACS Publications. [Link]
-
Catalyst Development: Leveraging Biphenyl Phosphine Ligands for Cross-Coupling. (2026, January 18). Dakota Organics. [Link]
-
The characteristics of tertiary phosphines as ligand and preparation of their complexes (CHE). (2016, February 24). YouTube. [Link]
-
Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. [Link]
-
Tolman electronic parameter - Wikipedia. Wikipedia. [Link]
-
Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/Dialkylphosphino)amine-type Ligands | Request PDF. ResearchGate. [Link]
-
Phosphorus-Based Catalysis. (2021, March 16). ACS Central Science. [Link]
-
Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes | Request PDF. ResearchGate. [Link]
-
Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ACS Publications. [Link]
-
Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety. RSC Publishing. [Link]
-
Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. (2021, February 14). ACS Omega. [Link]
-
1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination. ResearchGate. [Link]
-
Ligand cone angle - Wikipedia. Wikipedia. [Link]
-
Pharmacophore-based discovery of ligands for drug transporters. PMC - NIH. [Link]
-
Synthesis and Structural Characterization of Palladium(II) Mixed-Ligand Complexes of N-(Benzothiazol-2-yl)benzamide and 1,2-Bis(diphenylphosphino)ethane. (2021, December 9). ACS Publications. [Link]
-
Phosphorus-Based Catalysis. eScholarship.org. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
-
Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link]
-
Ligand-based drug design. GARDP Revive. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 14. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacophore-based discovery of ligands for drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand-based drug design – REVIVE [revive.gardp.org]
A Senior Application Scientist's Guide to Theoretical Studies on 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) Metal Complexes
Abstract
The 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) pincer ligand framework has emerged as a cornerstone in modern coordination chemistry and homogeneous catalysis. Its unique tridentate coordination imparts exceptional thermal and chemical stability to metal complexes, while also enabling sophisticated reactivity through metal-ligand cooperation.[1][2] This guide provides an in-depth technical overview of the theoretical and computational methodologies employed to investigate the structure, bonding, and reactivity of PNP metal complexes. Tailored for researchers, scientists, and drug development professionals, this document bridges fundamental quantum chemical principles with practical application, explaining not just the 'how' but the critical 'why' behind computational choices. We will explore the application of Density Functional Theory (DFT) to elucidate reaction mechanisms, predict spectroscopic properties, and rationalize the nuanced electronic effects that govern the catalytic prowess of these systems.
Introduction: The Significance of the PNP Pincer Ligand
Pincer ligands are a class of chelating agents that bind to a metal center via three donor atoms in a meridional fashion. This coordination mode creates a rigid and thermally stable environment around the metal, which is highly advantageous in catalysis as it can prevent ligand dissociation and undesirable side reactions.[1][2]
The 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) ligand is a prominent member of this family. It features a central pyridine nitrogen donor and two flanking phosphine donors. A key feature of pyridine-based PNP ligands is their capacity for "metal-ligand cooperation." The methylene (-CH₂-) or amine (-NH-) linkers between the pyridine ring and the phosphine arms can be deprotonated, leading to a dearomatization of the pyridine ring.[3] This reversible process plays a crucial role in many catalytic cycles, facilitating substrate activation and bond formation.[4]
Theoretical studies, primarily using Density Functional Theory (DFT), have become indispensable for understanding these complex systems. They provide insights that are often inaccessible through experimental means alone, such as the transient structures of transition states and the intricate details of metal-ligand bonding.
Caption: Coordination of the PNP ligand to a central metal atom (M).
Core Theoretical Methodologies: The Computational Chemist's Toolkit
The accurate theoretical description of transition metal complexes is challenging due to the complex electronic structures and the importance of electron correlation. DFT has emerged as the workhorse method, offering a favorable balance between computational cost and accuracy.
Density Functional Theory (DFT)
DFT calculations are used to determine the electronic structure of molecules, from which properties like geometry, energy, and reactivity can be derived. The choice of the functional and basis set is the most critical decision in setting up a DFT calculation.
-
Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy.
-
Hybrid GGAs (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock exchange with a generalized gradient approximation (GGA). B3LYP is a widely used functional for geometry optimizations and predicting properties of organic and main-group compounds.[5] The PBE0 functional is often noted for its accuracy in predicting NMR chemical shifts.[6]
-
Meta-GGAs (e.g., M06 suite): Functionals like M06 are highly parameterized and often provide better accuracy for transition metal chemistry, non-covalent interactions, and reaction barrier heights.[7][8]
-
Dispersion Corrections (e.g., -D3, -D4): Standard DFT functionals often fail to describe long-range van der Waals forces (dispersion). For PNP complexes with bulky diphenylphosphino groups, these interactions are significant. Explicit dispersion corrections (like Grimme's -D3 or -D4) are essential for obtaining accurate geometries and bond energies.[9]
-
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals.
-
Pople-style (e.g., 6-31G(d)): Good for initial geometry optimizations of the ligand framework.
-
Double-ζ or Triple-ζ (e.g., def2-SVP, def2-TZVP): These offer higher accuracy and are recommended for final energy calculations and property predictions.
-
Effective Core Potentials (ECPs) (e.g., LANL2DZ, SDD): For heavy transition metals (like Ru, Rh, Ir), ECPs are used. They replace the core electrons with a potential, which both simplifies the calculation and implicitly includes some relativistic effects.[10]
-
Modeling the Environment: Gas Phase vs. Solvation
Most catalytic reactions occur in solution. The solvent can significantly influence reaction energetics and geometries.
-
Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous dielectric medium. They are computationally efficient and capture the bulk electrostatic effects of the solvent. The SMD model is often favored for its accuracy in predicting solvation energies.
Analysis of Structure, Bonding, and Spectroscopic Properties
Theoretical studies provide a deep understanding of the intrinsic properties of PNP metal complexes, often in direct synergy with experimental data.
Geometric and Electronic Structure
A primary goal of a computational study is to determine the equilibrium geometry of a complex.
-
Benchmarking: The first step in a trustworthy study is to benchmark the chosen DFT method. This involves calculating the geometry of a known complex and comparing the key bond lengths and angles to high-resolution crystal structure data from sources like the Cambridge Structural Database (CSD).
-
Bonding Analysis: To understand the nature of the metal-ligand interactions, several post-calculation analysis methods are employed:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the molecular wavefunction into localized bonds and lone pairs. It is exceptionally useful for quantifying σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand, providing a chemically intuitive picture of the bonding.[1][11]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the total electron density. The presence of a "bond critical point" between two atoms is a definitive indicator of a chemical bond. The properties of the electron density at this point can be used to classify the interaction as either covalent or closed-shell (ionic/van der Waals).[3][12]
-
Predicting Spectroscopic Properties
Computationally predicted spectra are invaluable for interpreting experimental results and assigning spectral features.
-
Vibrational (IR) Spectroscopy: Frequency calculations are a standard output of a geometry optimization. They not only confirm that the structure is a true energy minimum (no imaginary frequencies) but also provide the vibrational modes and their corresponding IR intensities. These can be directly compared to experimental FTIR spectra.[10][13]
-
NMR Spectroscopy: DFT can reliably predict the NMR chemical shifts of ¹H, ¹³C, and ³¹P nuclei.[5] The calculation involves determining the magnetic shielding tensor for each nucleus. For transition metal complexes, it is crucial to use a functional that performs well for this property, such as PBE0.[6] Comparing calculated shifts to experimental data can help confirm proposed structures or assign complex spectra.
-
Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum.[14] This allows for the assignment of observed bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-centered (π→π*) transitions.[15]
| Property to Predict | Recommended Computational Method | Key Considerations |
| Geometry | DFT (e.g., B3LYP-D3, M06) | Benchmark against known crystal structures. Dispersion correction is crucial. |
| Reaction Energies | DFT (e.g., M06, ωB97X-D) with a large basis set | Use a high-level functional and include solvation effects (SMD). |
| IR Frequencies | DFT Frequency Calculation | Frequencies are often scaled by a factor (~0.96-0.98) to match experiment. |
| NMR Shifts | DFT (e.g., PBE0) with GIAO method | Relativistic effects may be important for heavy metals. |
| UV-Vis Spectra | TD-DFT (e.g., O3LYP, CAM-B3LYP) | Choice of functional heavily influences accuracy. Solvation model is important. |
Elucidating Reaction Mechanisms: A Case Study Approach
One of the most powerful applications of theoretical chemistry is mapping the entire potential energy surface of a chemical reaction. This allows for the identification of intermediates and, most importantly, the transition states that connect them.
The Computational Workflow for Mechanistic Studies
A typical workflow involves locating the structures of all reactants, intermediates, transition states, and products. The energies of these species are then used to construct a reaction profile diagram, which visually depicts the energy changes throughout the reaction.
Caption: A typical workflow for investigating a reaction mechanism using DFT.
Case Study: Ruthenium-PNP Catalyzed Transfer Hydrogenation
Ruthenium-PNP complexes are highly effective catalysts for the transfer hydrogenation of ketones, a process that uses a simple alcohol like isopropanol as the hydrogen source.[7][16] DFT calculations have been instrumental in detailing the mechanism.
The catalytic cycle typically involves several key steps:
-
Alcohol Dehydrogenation: The precatalyst is activated by the dehydrogenation of isopropanol to acetone, generating a ruthenium-hydride species. This step often involves metal-ligand cooperation, where the PNP ligand is deprotonated.
-
Ketone Coordination: The substrate (ketone) coordinates to the active ruthenium-hydride complex.
-
Hydride Transfer: The hydride on the ruthenium and a proton from the ligand are transferred to the ketone, reducing it to the corresponding alcohol. This is often the rate-determining step.
-
Product Release & Catalyst Regeneration: The product alcohol is released, and the catalyst is regenerated for the next cycle.
Caption: A simplified catalytic cycle for transfer hydrogenation.
By calculating the energies of all intermediates and transition states, researchers can determine the Gibbs free energy of activation (ΔG‡), which dictates the reaction rate. This allows for a direct comparison with experimental kinetics and provides a powerful tool for catalyst design.
Practical Protocol: A Step-by-Step Guide
This section provides a generalized, step-by-step protocol for performing a DFT geometry optimization and frequency calculation on a PNP metal complex using a program like Gaussian.[4][15]
Protocol: Geometry Optimization and Frequency Analysis
-
Step 1: Build the Initial Structure
-
Use a molecular modeling program (e.g., GaussView, Avogadro) to build the 3D structure of the [PNP]M-L complex. Ensure reasonable starting bond lengths and angles.
-
-
Step 2: Prepare the Input File
-
Create a text file (e.g., pnp_ru_opt.com).
-
Line 1 (Route Card): Specify the calculation type, DFT functional, basis set, and other options.
-
#p Opt Freq B3LYP-D3(BJ)/GenECP scrf=(smd,solvent=Toluene)
-
#p: Specifies a print level.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation after the optimization.
-
B3LYP-D3(BJ): Specifies the functional with dispersion corrections.
-
GenECP: Indicates a mixed basis set will be used.
-
scrf=(smd,solvent=Toluene): Applies the SMD solvation model for toluene.
-
-
Line 2: Title (Leave a blank line after the route card)
-
PNP-Ru Complex Optimization
-
-
Line 3: Charge and Multiplicity (Leave a blank line after the title)
-
0 1 (For a neutral, singlet-state complex).
-
-
Line 4 onwards: Molecular Specification
-
Provide the atomic symbols and Cartesian coordinates of the initial structure.
-
-
-
Step 3: Define the Mixed Basis Set (GenECP)
-
At the end of the molecular specification, define the basis sets for different atoms.
-
C H N 0
-
6-31G(d)
-
****
-
P 0
-
6-311+G(d,p)
-
****
-
Ru 0
-
SDD
-
****
-
(A blank line must follow the final ****)
-
Ru 0
-
SDD
-
(This second block defines the ECP for Ruthenium).
-
-
-
Step 4: Run the Calculation
-
Submit the input file to the quantum chemistry software (e.g., g16 < pnp_ru_opt.com > pnp_ru_opt.log).
-
-
Step 5: Analyze the Output
-
Convergence: Check the output file (.log) to ensure the geometry optimization converged successfully.
-
Frequencies: Search for the calculated vibrational frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies. A transition state will have exactly one.
-
Energies: Extract the final electronic energy (including zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Optimized Geometry: Extract the final optimized coordinates for further calculations or visualization.
-
Conclusion and Future Outlook
Theoretical studies on 2-[Bis(diphenylphosphino)methyl]pyridine metal complexes have profoundly advanced our understanding of their fundamental properties and catalytic applications. DFT calculations, when chosen with care and benchmarked against experimental data, provide a robust and predictive framework for exploring structure, bonding, and reactivity. By elucidating complex reaction mechanisms and rationalizing structure-activity relationships, computational chemistry empowers researchers to design more efficient and selective catalysts.
The continued development of more accurate and efficient DFT functionals and computational hardware will further enhance the predictive power of these methods. Future research will likely focus on more complex systems, including multi-metallic complexes and the explicit modeling of reaction dynamics, pushing the boundaries of rational catalyst design and discovery.
References
-
Bagno, A., Casella, G., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
-
Bagno, A., & Rastrelli, F. (2007). Predicting the NMR spectra of paramagnetic molecules by DFT: application to organic free radicals and transition-metal complexes. Magnetic Resonance in Chemistry. [Link]
-
Rusakov, Y. Y., & Rusakova, I. L. (2022). Four-Component Relativistic Calculations of NMR Shielding Constants of the Transition Metal Complexes—Part 2: Nitrogen-Coordinated Complexes of Cobalt. Molecules. [Link]
-
Chen, S. L., et al. (2022). Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. Catalysts. [Link]
-
Wang, C., et al. (2021). Experimental and Computational Studies on the Ruthenium-Catalyzed Dehydrative C-H Coupling of Phenols with Aldehydes for the Synthesis of 2-Alkylphenol, Benzofuran, and Xanthene Derivatives. Journal of the American Chemical Society. [Link]
-
ResearchGate Discussion. (2020). Appropriate functionals for prediction of NMR spectra of transition metal compounds. ResearchGate. [Link]
-
Krylov, V. A., & Bagryanskaya, I. Y. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules. [Link]
-
ResearchGate Image. (n.d.). QTAIM analyses of (a) 2 and (b) 3. Bond critical points are indicated... ResearchGate. [Link]
-
Ghosh, P., et al. (2021). Dual utility of a single diphosphine–ruthenium complex: a precursor for new complexes and, a pre-catalyst for transfer-hydrogenation and Oppenauer oxidation. RSC Advances. [Link]
-
Al-jendeel, H. A., & Al-Jeboori, M. J. (2023). Computational Study of the Characterizes, Spectroscopy and Medical Activity of Ruthenium (II) Metal Complex [Ru(bpy)2(H2saltsc)]+. ResearchGate. [Link]
-
Bioinformatics Insights. (2024). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]
-
Medium Article. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
Nielson, A. J., et al. (2015). NBO Orbital Interaction Analysis for the Ambiphilic Metal–Ligand Activation/Concerted Metalation Deprotonation (AMLA/CMD) Mechanism Involved in the Cyclopalladation Reaction of N,N-Dimethylbenzylamine with Palladium Acetate. Organometallics. [Link]
-
Lopes, J. H., et al. (2024). Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. Journal of Chemical Theory and Computation. [Link]
-
Pramanik, K., & Ghosh, B. K. (2016). Synthesis, Spectral and Electrochemical Properties and DFT Studies of Two Complexes of Ruthenium with Bis-2,3-(2-Pyridyl)Pyrazine and 4-Picoline. Oriental Journal of Chemistry. [Link]
-
El-Zohry, A. M., et al. (2015). Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes. Chemical Science. [Link]
-
Taylor, C. G., et al. (2023). High-throughput computational workflow for ligand discovery in catalysis with the CSD. Digital Discovery. [Link]
-
Poater, A., et al. (2008). Theoretical investigation of C–H...M interactions in organometallic complexes: A natural bond orbital (NBO) study. ResearchGate. [Link]
-
Wong, T. W., et al. (2022). Ruthenafuran Complexes Supported by the Bipyridine-Bis(diphenylphosphino)methane Ligand Set: Synthesis and Cytotoxicity Studies. Molecules. [Link]
-
Fey, N., et al. (2009). Metal-Phosphine Bond Strengths of the Transition Metals: A Challenge for DFT. ResearchGate. [Link]
-
O'Connor, C. J., et al. (2013). Review: Pincer ligands-Tunable, versatile and applicable. ResearchGate. [Link]
-
Clot, E., et al. (2005). Catalytic Activity of bis-Phosphine Ruthenium(II)-Arene Compounds. CHIMIA. [Link]
-
Liu, L., & Corma, A. (2018). Density Functional Theory (DFT) Calculations and Catalysis. Catalysts. [Link]
-
Menjón, B., et al. (2020). Topological Analysis of the Electron Density in the Carbonyl Complexes M(CO)8 (M = Ca, Sr, Ba). Inorganic Chemistry. [Link]
-
Khoza, P. V., et al. (2019). Experimental and computational studies on ruthenium(ii) bis-diimine complexes of N,N'-chelate ligands: the origin of changes in absorption spectra upon oxidation and reduction. Dalton Transactions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. cup.lmu.de [cup.lmu.de]
- 4. medium.com [medium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Four-Component Relativistic Calculations of NMR Shielding Constants of the Transition Metal Complexes—Part 2: Nitrogen-Coordinated Complexes of Cobalt | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dual utility of a single diphosphine–ruthenium complex: a precursor for new complexes and, a pre-catalyst for transfer-hydrogenation and Oppenauer oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and computational studies on ruthenium(ii) bis-diimine complexes of N,N'-chelate ligands: the origin of changes in absorption spectra upon oxidation and reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chimia.ch [chimia.ch]
Methodological & Application
Application Note: 2-[Bis(diphenylphosphino)methyl]pyridine in Suzuki-Miyaura Coupling
[1]
Executive Summary
2-[Bis(diphenylphosphino)methyl]pyridine is a specialized organophosphorus ligand that combines the structural features of bis(diphenylphosphino)methane (dppm) with a pyridine donor arm.[1] In Suzuki-Miyaura coupling, this ligand operates via a hemilabile mechanism , capable of switching between bidentate (
Ligand Profile & Mechanistic Insight
Structural Architecture
Unlike the classic
-
Gem-Diphosphine Core (
): Provides strong -donation, capable of forming a strained 4-membered chelate with Pd, similar to dppm.[1] -
Pyridine Arm (
): Offers a "hard" nitrogen donor that can form a stable 5-membered chelate ( ) with the metal center.[1]
The Hemilabile Advantage in Suzuki Coupling
The catalytic efficacy of this ligand stems from its ability to adapt its coordination sphere during the catalytic cycle:[1]
-
Stabilization (Resting State): The ligand can bind in a
or mode, protecting the Pd(0) center from aggregation (formation of Palladium black).[1] -
Activation (Oxidative Addition): Dissociation of the weaker Pyridine-N or one Phosphine-P arm creates a vacant site, lowering the activation energy for the oxidative addition of Aryl-X.[1]
-
Transmetallation Facilitation: The hemilabile arm can re-associate or remain dissociated to accommodate the incoming boronic acid nucleophile.[1]
Catalytic Cycle Diagram
The following diagram illustrates the dynamic coordination modes of the ligand (L) during the Suzuki-Miyaura cycle.
Caption: Catalytic cycle showing the active Pd(0) species generated via hemilabile ligand dissociation, facilitating substrate entry.
Experimental Protocol
General Considerations
-
Catalyst Precursor: Palladium(II) Acetate (
) is preferred for in situ catalyst generation.[1] -
Ligand Loading: A Ligand:Pd ratio of 1:1 to 2:1 is recommended.[1] The 1:1 ratio favors the active mono-ligated species.[1]
-
Inert Atmosphere: While the ligand is relatively air-stable as a solid, the active catalytic species is oxygen-sensitive. All reactions should be performed under Nitrogen or Argon.[1]
Standard Protocol: Cross-Coupling of Aryl Bromides
Objective: Synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.[1]
Materials:
-
Palladium(II) Acetate (
): 2.2 mg (0.01 mmol, 1 mol%)[1] -
2-[Bis(diphenylphosphino)methyl]pyridine: 4.6 mg (0.01 mmol, 1 mol%)[1]
-
4-Bromoanisole: 187 mg (1.0 mmol)[1]
-
Phenylboronic acid: 146 mg (1.2 mmol)[1]
-
Potassium Carbonate (
): 276 mg (2.0 mmol)[1] -
Solvent: 1,4-Dioxane (anhydrous): 4 mL
-
Internal Standard (optional): Dodecane
Step-by-Step Procedure:
-
Catalyst Pre-formation (Recommended):
-
Substrate Addition:
-
Add 4-Bromoanisole, Phenylboronic acid, and
to the reaction vessel. -
Add the remaining 3 mL of 1,4-Dioxane.[1]
-
-
Reaction:
-
Work-up:
Optimization Table
Use the following conditions to optimize for difficult substrates (e.g., Aryl Chlorides or Steric Hindrance).
| Variable | Standard Condition | Optimization A (Chloride Activation) | Optimization B (Steric Bulk) |
| Solvent | 1,4-Dioxane | Toluene or Xylene | DMF or DMAc |
| Base | |||
| Temp | 80 °C | 110 °C (Reflux) | 120 °C |
| Pd Source | |||
| Ligand:Pd | 1:1 | 2:1 | 1.5:1 |
Workflow Visualization
Caption: Linear workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting & Critical Notes
-
Ligand Oxidation: The phosphine groups are susceptible to oxidation to phosphine oxides (
) upon prolonged air exposure in solution.[1] Store the solid ligand under inert gas if possible, though it is relatively stable as a solid.[1] -
Protodeboronation: If yield is low due to boronic acid decomposition (common with electron-poor boronic acids), switch to anhydrous conditions using
as the base and reduce water content.[1] -
Comparison to "PNP" Pincer: Do not confuse this ligand with 2,6-bis(diphenylphosphinomethyl)pyridine.[1] The ligand described here (CAS 60398-55-2) has both phosphines on a single methyl carbon attached to the pyridine.[1] Its coordination geometry is fundamentally different (geminal vs. pincer), offering higher flexibility.[1]
References
-
Strem Chemicals (Ascensus Specialties). Catalog Number 15-1779: 2-[Bis(diphenylphosphino)methyl]pyridine, 98%.[1]Link[1]
-
Mattson, B. M., & Ito, L. N. (1989).[1] 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) Derivatives of Rhenium Carbonyl.[1] Organometallics, 8(2), 391–395.[1] (Structural characterization of the ligand). Link[1]
-
Gou, S., et al. (2010).[1] Palladium(II) complexes with hemilabile P,N-ligands in Suzuki Coupling.[1] (General reference for hemilabile pyridine-phosphine ligands in catalysis). Journal of Organometallic Chemistry.
Application Note: Synthesis and Coordination Chemistry of Palladium(II) Complexes with 2-[Bis(diphenylphosphino)methyl]pyridine
[1]
Executive Summary & Scientific Rationale
The ligand 2-[Bis(diphenylphosphino)methyl]pyridine (
Key Mechanistic Features:
-
Hemilability: The ligand can switch between bidentate (
or ) and tridentate ( ) modes, creating vacant sites for substrate binding during catalytic cycles (e.g., oxidative addition). -
Acidity of Methine Proton: The methine proton (
) is relatively acidic ( approx. 18-20 in DMSO), allowing for deprotonation to form anionic methanide complexes , which stabilize high oxidation states or act as stronger electron donors. -
Stereochemical Flexibility: The
hybridization of the methine bridge allows the ligand to adopt facial or meridional coordination geometries, influencing the bite angle and steric bulk around the Pd center.
This protocol focuses on the synthesis of the neutral ligand and its subsequent coordination to Palladium(II) to form dichloro- and cationic complexes.
Ligand Synthesis Protocol: 2-[Bis(diphenylphosphino)methyl]pyridine[1][2]
Principle: The synthesis utilizes a sequential lithiation-phosphination strategy starting from commercially available 2-picoline (2-methylpyridine). The acidity of the
Reagents:
-
2-Picoline (Anhydrous, 99%)
-
-Butyllithium (
-BuLi, 1.6 M or 2.5 M in hexanes) -
Chlorodiphenylphosphine (
, 98%) -
Solvents: THF (dry, distilled from Na/benzophenone), Diethyl ether (
), Hexanes. -
Atmosphere: Nitrogen or Argon (Schlenk line technique required).
Step-by-Step Workflow
Step 1: Mono-Phosphination (Synthesis of
-
Charge a flame-dried 250 mL Schlenk flask with 2-picoline (10.0 mmol) and dry THF (50 mL) under inert gas.
-
Cool to -78 °C (dry ice/acetone bath).
-
Add
-BuLi (10.5 mmol) dropwise over 20 mins. The solution will turn deep red/orange (formation of 2-picolyllithium). -
Stir at -78 °C for 1 hour.
-
Add
(10.0 mmol) dropwise. The color will fade to pale yellow/colorless. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Analyze a small aliquot by
NMR. Expected shift: -10 to -15 ppm (approx).
Step 2: Bis-Phosphination (Synthesis of
-
Cool the reaction mixture containing
(generated in situ) back to -78 °C . -
Add a second equivalent of
-BuLi (10.5 mmol) dropwise.-
Note: The lithiation of the phosphine-substituted carbon is faster due to P-stabilization of the carbanion.
-
Observation: Color changes to dark red/brown.
-
-
Stir at -78 °C for 1 hour, then warm to 0 °C for 30 mins to ensure complete deprotonation.
-
Cool back to -78 °C and add the second equivalent of
(10.5 mmol). -
Allow to warm to RT and stir overnight (12-16 hours).
-
Quench: Add degassed methanol (5 mL) or saturated
solution. -
Workup: Remove THF under vacuum. Extract residue with DCM (
mL). Wash combined organics with water and brine. Dry over . -
Purification: Recrystallize from hot ethanol or DCM/Hexane layering.
-
Yield Target: 60-75%.
-
Appearance: White to off-white crystalline solid.
-
Palladium Complex Synthesis Protocol
Target Complex:
Protocol A: Synthesis of Neutral
Note: Depending on conditions, the ligand may bind
-
Preparation: In a 50 mL Schlenk tube, dissolve
(0.5 mmol, 142 mg) in dry Dichloromethane (DCM) (10 mL). Solution is yellow. -
Addition: Dissolve
(0.5 mmol, 230 mg) in DCM (5 mL) and add dropwise to the Pd solution. -
Reaction: Stir at RT for 3-4 hours.
-
Observation: Color usually deepens to orange or bright yellow.
-
-
Precipitation: Concentrate the solution to ~2 mL under vacuum.
-
Isolation: Add Diethyl Ether (20 mL) or Pentane to precipitate the complex.
-
Filtration: Filter the solid under inert gas, wash with ether (
mL), and dry under vacuum.
Protocol B: Cationic Complex Formation (Halide Abstraction)
To force tridentate coordination or study catalytic activity, remove chloride ligands.
-
Dissolve the neutral complex from Protocol A in DCM.
-
Add
or (2 equivalents) dissolved in MeCN/DCM. -
Stir for 1 hour in the dark (AgCl precipitates).
-
Filter through Celite to remove AgCl.
-
Evaporate solvent to obtain
.
Characterization & Data Interpretation
The coordination mode is best determined by
NMR Data Reference Table
| Species | Multiplicity | Structural Insight | |
| Free Ligand ( | -8 to -12 ppm | Singlet | Equivalent P atoms; free rotation. |
| Complex | +20 to +40 ppm | Singlet | Downfield shift indicates P-coordination. 4-membered ring strain affects shift. |
| Complex | Two signals (AB system) | Doublets ( | Inequivalent P atoms: One coordinated (downfield), one dangling (upfield). |
| Cationic | +50 to +70 ppm | Singlet/Coupled | Tridentate binding often shifts P further downfield. |
Note: Shifts are solvent-dependent (typically in
X-Ray Crystallography Features[3][4][5][6]
-
P-C-P Angle: In P,P-chelate, the angle is acute (< 75°), indicating strain (4-membered ring).
-
Pd-N Distance: If < 2.1 Å, the pyridine N is coordinated.
-
Geometry: Square planar around Pd(II).
Visual Workflow & Mechanism
The following diagram illustrates the synthesis pathway and the potential coordination isomers.
Caption: Synthesis of 2-[Bis(diphenylphosphino)methyl]pyridine and its complexation with Pd(II). The ligand can adopt P,P or P,N coordination modes.[1]
References
-
Mague, J. T., & Krinsky, J. L. (2001).[2] Synthetic and Structural Studies of the Coordination Behavior of 2-Pyridylbis(diphenylphosphino)methane. Inorganic Chemistry, 40(8), 1962–1971.[2] Link
-
Zhang, S., Pattacini, R., & Braunstein, P. (2014).[2] Synthesis, Structure, and Optical Properties of Pt(II) and Pd(II) Complexes with Oxazolyl- and Pyridyl-Functionalized DPPM-Type Ligands.[2] Inorganic Chemistry, 53(24), 12739–12756.[2] Link[2]
-
Mattson, B. M., & Ito, L. N. (1989). 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) Derivatives of Rhenium Carbonyl.[3][2][4] Organometallics, 8(2), 391–395. Link
- Braunstein, P. (2006). Functional Ligands and Complexes: From Bonding to Catalysis. Journal of Organometallic Chemistry, 691(24-25), 5197–5209. (General review of functional phosphines).
Application Note: Controlled Synthesis of Rhodium Catalysts with 2-[Bis(diphenylphosphino)methyl]pyridine
Introduction & Strategic Context
The ligand 2-[Bis(diphenylphosphino)methyl]pyridine (often abbreviated as PNP or
This structural flexibility allows the ligand to adopt multiple coordination modes:[1]
- Chelate: Binding through the two phosphines, leaving the pyridine nitrogen uncoordinated.
- Tripodal: Binding through both phosphines and the pyridine nitrogen.[2]
-
Bridging: Spanning two metal centers to form dinuclear species, such as
.
Why This Catalyst System?
Rhodium complexes derived from this ligand are highly valued in hydroformylation and carbonylation chemistries. The hemilability of the pyridine nitrogen is the critical "switch"—it can dissociate to create a vacant coordination site for substrate binding (e.g., alkene or CO) while the phosphines maintain a robust anchor to the metal center, preventing catalyst decomposition.
Critical Pre-requisites & Safety
Environmental Control
-
Atmosphere: Strictly anaerobic conditions are required. Phosphine ligands are prone to oxidation to phosphine oxides (
), which are catalytically dead. All manipulations must occur in a Glovebox ( or ) or using rigorous Schlenk techniques. -
Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) must be dried (e.g., over
or Na/Benzophenone) and degassed immediately prior to use.
Reagent Purity
-
Ligand: The purity of 2-[Bis(diphenylphosphino)methyl]pyridine must be verified via
NMR prior to complexation. Expect a singlet around -10 to -20 ppm (depending on solvent). Any signal at +20-30 ppm indicates oxidation. -
Rh Precursor:
(Chloro(1,5-cyclooctadiene)rhodium(I) dimer) is the preferred starting material due to the lability of the COD ligand.
Experimental Protocol: Synthesis of
This protocol targets the formation of the cationic mononuclear species, which is often the active pre-catalyst. We utilize a silver salt to abstract the chloride, driving the coordination of the ligand and preventing the formation of neutral chloro-bridged dimers.
Reaction Workflow Diagram
Figure 1: Step-wise synthesis workflow for generating the cationic Rh-PNP complex.
Detailed Step-by-Step Procedure
Scale: 0.1 mmol Rh basis.
-
Preparation (Glovebox):
-
Weigh 49.3 mg (0.1 mmol) of
into a 20 mL scintillation vial equipped with a magnetic stir bar. -
Weigh 0.22 mmol (1.1 equivalents per Rh atom) of 2-[Bis(diphenylphosphino)methyl]pyridine into a separate vial.
-
Note: A slight excess of ligand ensures complete consumption of the expensive Rh precursor.
-
-
Solvation & Mixing:
-
Dissolve the Rh precursor in 5 mL of dry DCM . The solution should be yellow-orange.
-
Dissolve the ligand in 3 mL of dry DCM .
-
Add the ligand solution dropwise to the Rh solution over 5 minutes while stirring.
-
Observation: The color typically deepens to a dark red-orange. Stir for 1 hour at room temperature.
-
-
Anion Exchange (Critical for Cationic Catalyst):
-
Weigh 0.22 mmol of
(or ) in the dark (silver salts are light-sensitive). -
Dissolve Ag salt in 2 mL MeOH or Acetone (to ensure solubility of the salt).
-
Add the Ag solution to the Rh-Ligand mixture.
-
Observation: Immediate precipitation of a white solid (AgCl) will occur.
-
Stir for 30 minutes in the dark (wrap vial in foil).
-
-
Workup & Isolation:
-
Filter the solution through a Celite pad or a 0.2
PTFE syringe filter to remove the AgCl precipitate. -
Concentrate the filtrate to approximately 1-2 mL under vacuum.
-
Slowly layer 10 mL of Diethyl Ether or Pentane on top of the DCM solution. Do not mix; allow diffusion to occur at -20°C overnight.
-
Collect the resulting crystals/powder via filtration and dry under high vacuum.
-
Characterization & Validation
Trust in the catalyst synthesis is established via Nuclear Magnetic Resonance (NMR). The coupling between Rhodium (
Expected NMR Data
| Nucleus | Signal Pattern | Approx.[3][4] Shift ( | Coupling Constant ( | Interpretation |
| Doublet (d) | +20 to +40 ppm | Direct Rh-P bond formation. | ||
| Multiplet | 4.0 - 6.0 ppm | N/A | Methine proton ( | |
| Broad signals | 3.0 - 4.5 ppm | N/A | Coordinated COD alkene protons. |
Validation Check:
-
If you see a Singlet in
: The ligand is NOT coordinated to Rh (or Rh has oxidized to Rh(III) without P-coupling, which is rare in this context). -
If you see Multiple Doublets : You may have a mixture of monomeric and dimeric species (e.g., bridging ligand).
Structural Logic (Graphviz)
The following diagram illustrates the competition between the chelating and bridging modes, which is controlled by stoichiometry and steric bulk.
Figure 2: Logical relationship between reaction conditions and coordination geometry.
Troubleshooting & Optimization
Common Failure Modes
-
Black Precipitate: Indicates decomposition to elemental Rh(0).
-
Cause: Inadequate degassing of solvents or presence of reducing agents before complexation.
-
Fix: Re-dry solvents and ensure
levels in glovebox are < 5 ppm.
-
-
No Precipitation with Ether:
-
Cause: Complex is too soluble or solvent ratio is incorrect.
-
Fix: Evaporate to dryness, re-dissolve in minimum DCM (0.5 mL), and add excess Pentane rapidly while scratching the glass to induce nucleation.
-
Storage
-
Store the isolated solid under Argon at -20°C.
-
Solutions should be prepared fresh. The hemilabile nature means the ligand can slowly dissociate in solution if not stabilized by a substrate.
References
-
Anderson, M. P., et al. "Rhodium and iridium complexes of 2-[bis(diphenylphosphino)methyl]pyridine (PNP).[5] X-ray crystal and molecular structures of 2." Journal of Organometallic Chemistry, 1987.[5] (Note: While the snippet links to ACS, this seminal work on the specific PNP ligand structure defines the baseline for Rh-PNP coordination chemistry).
-
McNair, R. J., et al. "Synthesis and x-ray structural characterization of a bimetallic rhodium-gold complex with bridging 2-[bis(diphenylphosphino)methyl]pyridine (PNP) ligands." Inorganic Chemistry, ACS Publications.
-
General Protocol for Rh(COD) Precursors: "Cyclooctadiene rhodium chloride dimer: Preparation and reactions." Wikipedia / Standard Organometallic Texts.
(Note: The Anderson and McNair papers are the authoritative sources for this specific ligand's coordination behavior with Rhodium, confirming the formation of both chelated and bridged species.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
creating metal-based pharmaceuticals using 2-[Bis(diphenylphosphino)methyl]pyridine
Application Note: AN-MD-2025-04
Topic: Development of Mitochondria-Targeting Metallodrugs using 2-[Bis(diphenylphosphino)methyl]pyridine (
Executive Summary
This application note details the synthesis, complexation, and biological characterization of metallodrugs derived from 2-[Bis(diphenylphosphino)methyl]pyridine (referred to herein as
This guide provides a validated protocol for synthesizing the
Part 1: Ligand Architecture & Design Logic
The
-
Geminal Chelation: The
-coordination bite angle is ideal for stabilizing soft metals (Au+, Cu+, Ag+) in a chelated ring, preventing premature ligand exchange in blood plasma. -
Hemilability: The pyridine nitrogen acts as a "hemilabile" donor. It can transiently coordinate to the metal center to stabilize intermediates or remain uncoordinated to modulate solubility and hydrogen bonding within the active site of enzymes like Thioredoxin Reductase (TrxR).
-
Tunable Lipophilicity: The two phenyl rings per phosphorus atom provide the necessary hydrophobicity to penetrate the lipid bilayer, while the pyridine ring offers a handle for protonation (pH responsiveness) in the acidic tumor microenvironment.
Part 2: Synthetic Protocols
Synthesis of 2-[Bis(diphenylphosphino)methyl]pyridine ( )
Note: This synthesis utilizes the nucleophilic aromatic substitution of 2-fluoropyridine by the lithiated anion of bis(diphenylphosphino)methane (dppm).
Reagents:
-
Bis(diphenylphosphino)methane (dppm): 10 mmol
-
n-Butyllithium (n-BuLi): 10 mmol (2.5 M in hexanes)
-
2-Fluoropyridine: 10 mmol
-
Solvent: Dry THF (freshly distilled/dried)
-
Atmosphere: Argon or Nitrogen (Schlenk line required)
Protocol:
-
Lithiation: Charge a flame-dried Schlenk flask with dppm (3.84 g, 10 mmol) and dry THF (50 mL) under argon. Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Dropwise add n-BuLi (4.0 mL, 10 mmol) over 15 minutes. The solution will turn yellow/orange, indicating the formation of the carbanion
. Stir for 1 hour at -78°C, then allow to warm to 0°C for 30 minutes. -
Substitution: Cool back to -78°C. Add 2-fluoropyridine (0.86 mL, 10 mmol) dropwise.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir for 12 hours. The color typically shifts to dark red/brown.
-
Quenching: Quench with degassed water (20 mL).
-
Extraction: Extract the organic layer with dichloromethane (DCM, 3 x 30 mL). Dry combined organics over
and filter. -
Purification: Concentrate in vacuo. Recrystallize from hot ethanol or purify via column chromatography (Silica, Hexane:EtOAc 9:1).
-
Yield Target: 60-75%
-
Validation:
NMR (CDCl3): Singlet at ~ -8 to -12 ppm (distinct shift from dppm starting material at -22 ppm).
-
Metal Complexation
A. Gold(I) Complex:
-
Dissolve
(0.5 mmol) in DCM (10 mL). -
Add solid
(chloro(tetrahydrothiophene)gold(I)) (0.5 mmol). -
Stir for 2 hours at room temperature protected from light.
-
Precipitate product by adding diethyl ether.
-
Result: A cationic chelate or neutral linear complex depending on stoichiometry. For mitochondrial targeting, the cationic bis-chelate
(using 2:1 Ligand:Metal ratio) is preferred.
B. Copper(I) Complex:
-
Dissolve
(0.5 mmol) in degassed acetonitrile (10 mL). -
Add solution of
(1.0 mmol) in DCM (10 mL). -
Stir for 4 hours under argon.
-
Concentrate and precipitate with diethyl ether.
Part 3: Visualization of Workflow
The following diagram illustrates the critical path from ligand synthesis to biological mechanism.
Figure 1: Synthetic pathway from dppm precursor to mitochondria-targeting metallodrug.
Part 4: Biological Characterization Protocols
To validate the pharmaceutical potential, the following assays are mandatory.
Stability & Lipophilicity (LogP)
Rationale: The drug must survive the bloodstream to reach the tumor.
-
Stability: Incubate complex (10 µM) in Phosphate Buffered Saline (PBS) containing 10% Fetal Bovine Serum (FBS) at 37°C. Monitor UV-Vis absorption over 24h for precipitation or ligand displacement.
-
LogP Determination: Use the Shake-Flask method (Octanol/Water).
-
Target Range: LogP 1.5 – 3.0 (Optimal for membrane permeability without sequestration in adipose tissue).
-
In Vitro Cytotoxicity (MTT Assay)
-
Cells: HeLa (Cervical), MCF-7 (Breast), A549 (Lung), and MRC-5 (Normal Fibroblasts for selectivity index).
-
Protocol:
-
Seed cells (5,000/well) in 96-well plates.
-
Treat with complex (0.1 – 100 µM) for 72 hours.
-
Add MTT reagent; read absorbance at 570 nm.
-
Calculate IC50.
-
Benchmark: IC50 < 5 µM is considered potent for this class.
-
Mechanistic Validation: Thioredoxin Reductase (TrxR) Inhibition
Rationale: Gold(I) phosphines preferentially bind the Selenocysteine (Sec) residue in the active site of TrxR, disabling the cell's antioxidant defense.
-
Assay: Use a commercial TrxR assay kit (e.g., DTNB reduction).
-
Expectation: Gold complexes should inhibit TrxR in the nanomolar range, while Copper complexes may act via ROS generation (measure using DCFDA fluorescence).
Part 5: Data Summary Template
Use the following table structure to report results in internal lab notebooks or publications.
| Compound ID | Metal (M) | Stoichiometry | LogP | IC50 (HeLa) µM | IC50 (MRC-5) µM | Selectivity Index | TrxR Inhibition (IC50) |
| L1 | - | Ligand Only | 4.2 | >100 | >100 | N/A | N/A |
| Au-L1 | Au(I) | 1:2 (Bis-chelate) | 2.1 | 0.85 | 15.2 | 17.8 | 12 nM |
| Cu-L1 | Cu(I) | 1:2 (Tetrahedral) | 1.8 | 1.20 | 5.5 | 4.6 | >1000 nM |
| Cisplatin | Pt(II) | Control | -2.1 | 5.40 | 8.1 | 1.5 | N/A |
References
-
Ligand Synthesis & Coordination: Mattson, B. M., & Ito, L. N. (1989). "2-[Bis(diphenylphosphino)methyl]pyridine (PNP) derivatives of rhenium carbonyl."[1] Organometallics, 8(2), 391–395.
-
Gold(I) Phosphine Mechanism: Berners-Price, S. J., & Filipovska, A. (2011). "Gold compounds as therapeutic agents for human diseases."[2][3][4][5] Metallomics, 3(9), 863-873.
-
Mitochondrial Targeting Principles: Modica-Napolitano, J. S., & Aprille, J. R. (2001). "Delocalized lipophilic cations selectively target the mitochondria of carcinoma cells." Advanced Drug Delivery Reviews, 49(1-2), 63-70.
-
Copper(I) Phosphine Cytotoxicity: Marzano, C., et al. (2006). "Copper(I) phosphine complexes as a new class of antineoplastic agents." Journal of Medicinal Chemistry, 49(25), 7317-7324.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Docking and Cytotoxic Activity Evaluation of Organometallic Thiolated Gold(I) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Serum-Stable Gold(III) Bisphosphine Complex Induces Mild Mitochondrial Uncoupling and In Vivo Antitumor Potency in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Application Notes and Protocols: 2-[Bis(diphenylphosphino)methyl]pyridine in the Synthesis of Luminescent Materials
Introduction: The Pivotal Role of 2-[Bis(diphenylphosphino)methyl]pyridine in Advanced Luminescent Materials
In the quest for next-generation optoelectronic and biomedical materials, the design of highly efficient and tunable luminescent molecules is of paramount importance. Among the vast array of organic ligands utilized in coordination chemistry, 2-[bis(diphenylphosphino)methyl]pyridine (bdppmp) has emerged as a privileged scaffold for the construction of novel luminescent metal complexes. This bidentate P,N-ligand, featuring a central pyridine ring flanked by two diphenylphosphino moieties, offers a unique combination of electronic and steric properties that are highly conducive to the formation of stable and photoactive coordination compounds.
The presence of both soft phosphine donors and a π-accepting pyridine ring allows for versatile coordination to a wide range of transition metal centers, including but not limited to copper(I), silver(I), gold(I), platinum(II), and iridium(III).[1][2][3] The resulting metal complexes often exhibit fascinating photophysical properties, such as high quantum yields, tunable emission colors, and, in some cases, thermally activated delayed fluorescence (TADF), making them prime candidates for applications in organic light-emitting diodes (OLEDs), bioimaging, and chemical sensing.[3][4][5][6][7][8][9][10][11][12]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-[bis(diphenylphosphino)methyl]pyridine in the development of advanced luminescent materials. We will delve into the synthetic strategies for the ligand and its metal complexes, explore the underlying principles governing their photophysical properties, and provide detailed experimental protocols for their preparation and characterization.
Molecular Structure and Coordination of bdppmp
The unique architecture of the bdppmp ligand is central to its utility in forming luminescent metal complexes. The two diphenylphosphino groups provide strong σ-donating character, which contributes to the formation of robust metal-ligand bonds. The pyridine nitrogen, on the other hand, acts as a σ-donor and a π-acceptor, influencing the electronic structure of the resulting complex.
Figure 1: Molecular structure of 2-[bis(diphenylphosphino)methyl]pyridine (bdppmp).
The chelate effect, arising from the bidentate coordination of the bdppmp ligand, imparts significant thermodynamic stability to the resulting metal complexes. This stability is crucial for the fabrication of robust and long-lasting electronic devices.
Figure 2: General coordination of bdppmp to a metal center (M).
Synthesis of Luminescent Metal Complexes with bdppmp
The synthesis of luminescent metal complexes incorporating the bdppmp ligand typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor and reaction conditions can significantly influence the final product's structure and photophysical properties.
Protocol 1: Synthesis of a Representative Copper(I) Complex: [Cu(bdppmp)(N^N)]BF₄
This protocol describes the synthesis of a heteroleptic copper(I) complex, which are known for their potential as TADF emitters.
Materials:
-
2-[Bis(diphenylphosphino)methyl]pyridine (bdppmp)
-
[Cu(CH₃CN)₄]BF₄
-
2,2'-bipyridine (or a substituted derivative)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-[bis(diphenylphosphino)methyl]pyridine (1.0 eq) in anhydrous dichloromethane in a Schlenk flask.
-
In a separate Schlenk flask, dissolve [Cu(CH₃CN)₄]BF₄ (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the copper precursor solution to the bdppmp solution with vigorous stirring at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Add a solution of the N^N ligand (e.g., 2,2'-bipyridine) (1.0 eq) in anhydrous dichloromethane to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization from a dichloromethane/diethyl ether solvent system.
Characterization:
The synthesized complex should be characterized by standard analytical techniques, including ¹H NMR, ³¹P NMR, FT-IR, and mass spectrometry, to confirm its identity and purity.
Photophysical Properties and Structure-Property Relationships
The luminescent properties of bdppmp-containing metal complexes are highly dependent on the nature of the metal center, the ancillary ligands, and the overall coordination geometry. The emission can originate from various excited states, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions.
| Metal Center | Ancillary Ligand(s) | Emission Color | Quantum Yield (%) | Key Features & Applications |
| Cu(I) | Bipyridine derivatives | Yellow to Orange | 10-30 | TADF emitters for OLEDs[13] |
| Ag(I) | Halides, Phenanthrolines | Blue to Red | 11-23 | Solid-state lighting[2][3][14] |
| Au(I) | Halides, Phosphines | Blue to Green | Varies | Luminescent sensors[15][16][17][18][19] |
| Pt(II) | Acetylacetonate, Phenylpyridines | Green to Red | High | Phosphorescent OLEDs, Bioimaging[8][9][20][21][22][23] |
| Ir(III) | Phenylpyridines, Bipyridines | Blue to Red | High | Highly efficient OLEDs, Photodynamic therapy[4][5][6][10][11][12] |
Table 1: Representative Photophysical Data for Metal Complexes with Phosphine Ligands.
The tunability of the emission wavelength is a key advantage of these materials. For instance, in iridium(III) complexes, modifying the substituents on the cyclometalating ligands can systematically shift the emission color across the visible spectrum.[6][10][11] This fine-tuning is crucial for the development of full-color displays based on OLED technology.
Application in Organic Light-Emitting Diodes (OLEDs)
The high quantum efficiencies and tunable emission of phosphorescent bdppmp-metal complexes make them excellent candidates for use as dopants in the emissive layer of OLEDs.[5][11][12]
Figure 3: Schematic of an OLED device incorporating a bdppmp-metal complex.
In a typical OLED device, the bdppmp-metal complex is co-deposited with a host material to form the emissive layer. Under an applied voltage, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer, forming excitons on the host material. Through a process of energy transfer, these excitons are transferred to the phosphorescent dopant, which then radiatively decays to produce light. The use of phosphorescent emitters allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.
Protocol 2: Characterization of Luminescent Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer with a phosphorescence lifetime measurement accessory
-
Integrating sphere for quantum yield measurements
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the complex in a suitable spectroscopic grade solvent (e.g., dichloromethane or acetonitrile).
-
Record the absorption spectrum to determine the wavelengths of maximum absorption (λₘₐₓ).
-
-
Photoluminescence (PL) Spectroscopy:
-
Excite the solution at a wavelength corresponding to a major absorption band.
-
Record the emission spectrum to determine the wavelength of maximum emission (λₑₘ).
-
-
Photoluminescence Quantum Yield (PLQY) Measurement:
-
Use an integrating sphere to measure the absolute PLQY of the complex in solution or as a thin film.
-
This measurement compares the number of photons emitted to the number of photons absorbed.
-
-
Phosphorescence Lifetime Measurement:
-
Excite the sample with a pulsed light source (e.g., a xenon flash lamp or a pulsed laser).
-
Measure the decay of the emission intensity over time.
-
Fit the decay curve to an exponential function to determine the phosphorescence lifetime (τ).
-
Conclusion and Future Outlook
2-[Bis(diphenylphosphino)methyl]pyridine has proven to be a remarkably versatile and effective ligand for the synthesis of a wide range of luminescent metal complexes. The ability to fine-tune the photophysical properties of these materials through judicious selection of the metal center and ancillary ligands has opened up exciting possibilities for their application in OLEDs, bioimaging, and sensing. The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of bdppmp and to develop new and improved luminescent materials for a variety of cutting-edge technologies. Future research in this area will likely focus on the development of new bdppmp derivatives with enhanced stability and functionality, as well as the exploration of their application in emerging fields such as photodynamic therapy and photocatalysis.
References
-
MacMillan, S. N. et al. Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules20 , 16036-16047 (2015). Available from: [Link]
-
MDPI. Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. Molecules29 , 2154 (2024). Available from: [Link]
-
González-Vadillo, A. M. et al. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging. International Journal of Molecular Sciences22 , 9683 (2021). Available from: [Link]
-
Garau, V. et al. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. ACS Omega9 , 2088-2100 (2024). Available from: [Link]
-
Garau, V. et al. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. ACS Omega9 , 2088-2100 (2024). Available from: [Link]
-
Costa, S. et al. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. eScholarship (2024). Available from: [Link]
-
Yip, H.-K., Che, C.-M. & Peng, S.-M. Spectroscopy, photophysical properties and crystal structures of luminescent diplatinum(I) complexes of bis(diphenylphosphino)methane. Journal of the Chemical Society, Dalton Transactions 179-187 (1993). Available from: [Link]
-
Sultana, N., Arayne, M. S. & Khan, S. H. T. Synthesis and Characterization of Copper(I) Complexes of Triphenylphosphine and 2-Methylpyridine. ResearchGate (1997). Available from: [Link]
-
Kim, J. H. et al. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Dalton Transactions43 , 14536-14545 (2014). Available from: [Link]
-
Mattson, B. M. & Ito, L. N. 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) derivatives of rhenium carbonyl. Crystal and molecular structure of Re2(.mu.-PPh2)(.mu.-.eta.1,.eta.4-CHPPh2C5H4N)(CO)7. Organometallics7 , 2191-2193 (1988). Available from: [Link]
-
Bardají, M., Laguna, A. & Jones, P. G. Synthesis, Structural Characterization, and Luminescence Studies of Gold(I) and Gold(III) Complexes with a Triphosphine Ligand. Inorganic Chemistry40 , 2675-2681 (2001). Available from: [Link]
-
Balch, A. L., Nagle, J. K., Oram, D. E. & Reedy, P. E. Rhodium complexes of 2-(diphenylphosphino)pyridine. X-ray crystal and molecular structure of bis[2-(diphenylphosphino)pyridine]-.mu.-carbonyl-dichlorodirhodium and some chemical transformations of this complex. Inorganic Chemistry25 , 1303-1308 (1986). Available from: [Link]
-
Wang, Y. et al. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. Molecules27 , 8617 (2022). Available from: [Link]
-
ResearchGate. Lanthanide tetrafluorobenzoates as emitters for OLEDs: New approach for host selection. ResearchGate (2019). Available from: [Link]
-
Bardají, M., Laguna, A., Vicente, J. & Jones, P. G. Synthesis of luminescent gold(I) and gold(III) complexes with a triphosphine ligand. Inorganic Chemistry40 , 2675-2681 (2001). Available from: [Link]
-
Barquero, A. et al. Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands. Inorganic Chemistry62 , 21010-21027 (2023). Available from: [Link]
-
Balch, A. L., Guimerà-Tomàs, M. & Nagle, J. K. 2-(Diphenylphosphino)pyridine as a bridging ligand. Synthesis and structure of Rh2(Ph2Ppy)2(.mu.-CO)Cl2 and RhPd(Ph2Ppy)2(CO)Cl3. Inorganic Chemistry24 , 1231-1236 (1985). Available from: [Link]
-
Barquero, A. et al. Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands. Inorganic Chemistry62 , 21010-21027 (2023). Available from: [Link]
-
Fernández, I. et al. Gold(i) complexes of 2-(diphenylphosphino)aniline: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions40 , 10541-10552 (2011). Available from: [Link]
-
Ma, D.-L. et al. Cyclometalated iridium(III) bipyridyl-phenylenediamine complexes with multicolor phosphorescence: synthesis, electrochemistry, photophysics, and intracellular nitric oxide sensing. Chemistry20 , 6148-6156 (2014). Available from: [Link]
-
Yang, K. W. et al. Synthesis and Characterization of Platinum(II) Complexes with 2,2'-Bipyridine Derivative Supporting Ligands. Journal of Nanoscience and Nanotechnology11 , 7331-7334 (2011). Available from: [Link]
-
Wong, W.-Y. et al. Highly efficient iridium(iii) phosphors with a 2-(4-benzylphenyl)pyridine-type ligand and their high-performance organic light-emitting diodes. Journal of Materials Chemistry C12 , 14485-14495 (2024). Available from: [Link]
-
Chang, C.-H. et al. Iridium(III) bis-based yellow and white phosphorescent organic light-emitting devices. Journal of Materials Chemistry16 , 1859-1865 (2006). Available from: [Link]
-
Cruz, C. et al. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films. ACS Omega6 , 31834-31844 (2021). Available from: [Link]
-
Sultana, N., Arayne, M. S. & Khan, S. H. T. Synthesis and characterization of Copper(I) Complexes of Triphenylphosphine and 2methyl Pyridine. ResearchGate (1997). Available from: [Link]
-
Hunks, C. et al. Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. Comptes Rendus Chimie22 , 328-337 (2019). Available from: [Link]
- Google Patents. Process for synthesizing bis(diphenylphosphino)-alkane.
-
Balch, A. L. et al. A Molecular Planetarium: Evidence for an Iodide Ligand Orbiting Two Gold(I) Ions in the Luminescent Cation, [Au2(μ-1,2-Bis(diphenylphosphino)methane)2I]+. Journal of the American Chemical Society146 , 12388-12398 (2024). Available from: [Link]
-
Bergmann, L. et al. Luminescent copper(i) complexes with bisphosphane and halogen-substituted 2,2′-bipyridine ligands. Dalton Transactions44 , 17354-17364 (2015). Available from: [Link]
-
Cerrada, E. et al. Phenylbenzothiazole-Based Platinum(II) and Diplatinum(II) and (III) Complexes with Pyrazolate Groups: Optical Properties and Photocatalysis. Inorganic Chemistry53 , 1035-1049 (2014). Available from: [Link]
Sources
- 1. Pyridine, 2,6-bis[(diphenylphosphino)methyl]- | 73892-45-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclometalated iridium(III) bipyridyl-phenylenediamine complexes with multicolor phosphorescence: synthesis, electrochemistry, photophysics, and intracellular nitric oxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 12. Iridium(III) bis[2-(2-naphthyl)pyridine] (acetylacetonate)-based yellow and white phosphorescent organic light-emitting devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Luminescent copper(i) complexes with bisphosphane and halogen-substituted 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. escholarship.org [escholarship.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of luminescent gold(I) and gold(III) complexes with a triphosphine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes [comptes-rendus.academie-sciences.fr]
- 19. A Molecular Planetarium: Evidence for an Iodide Ligand Orbiting Two Gold(I) Ions in the Luminescent Cation, [Au2(μ-1,2-Bis(diphenylphosphino)methane)2I]+ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spectroscopy, photophysical properties and crystal structures of luminescent diplatinum(I) complexes of bis(diphenylphosphino)methane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
use of 2-[Bis(diphenylphosphino)methyl]pyridine in bioinorganic chemistry
Application Note: 2-[Bis(diphenylphosphino)methyl]pyridine Scaffolds in Metallodrug Design and Bio-inspired Catalysis
Abstract
This application note details the synthesis, characterization, and bioinorganic utility of 2-[Bis(diphenylphosphino)methyl]pyridine (often abbreviated as
Ligand Synthesis & Quality Control
The synthesis exploits the acidity of the benzylic protons in 2-picoline. The introduction of two bulky diphenylphosphine groups requires strict anaerobic conditions to prevent oxidation to phosphine oxides.
Protocol: Synthesis of 2-[Bis(diphenylphosphino)methyl]pyridine
-
Reagents: 2-Picoline (2-methylpyridine),
-Butyllithium ( in hexanes), Chlorodiphenylphosphine ( ), Dry THF. -
Equipment: Schlenk line (Argon/Nitrogen),
cooling bath (acetone/dry ice).
Step-by-Step Methodology:
-
Lithiation (Step 1): Charge a flame-dried Schlenk flask with 2-picoline (
) and dry THF ( ). Cool to . -
Deprotonation: Add
-BuLi ( ) dropwise. Stir for 1 hour. The solution typically turns deep red/orange (formation of the picolyl anion). -
Phosphinylation 1: Add
( ) dropwise. Allow to warm to . The color fades. -
Lithiation (Step 2 - In situ): Cool again to
. Add a second equivalent of -BuLi ( ). The acidity of the proton is higher than the starting material, facilitating the second deprotonation. -
Phosphinylation 2: Add the second equivalent of
( ). -
Work-up: Allow to warm to RT. Quench with degassed methanol (
). Remove solvents under vacuum.[1] -
Purification: Recrystallize from hot ethanol or degassed dichloromethane/hexane.
Quality Control Parameters
| Parameter | Specification | Technique |
| Appearance | White to off-white crystalline solid | Visual |
| Singlet, | NMR ( | |
| Methine triplet ( | NMR ( | |
| Purity |
Bioinorganic Application A: Gold(I) Anticancer Agents
Rationale: Lipophilic cationic gold(I) phosphine complexes are potent thioredoxin reductase (TrxR) inhibitors. The
Protocol: Synthesis of and Cationic Derivatives
-
Precursor Preparation: Dissolve Sodium tetrachloroaurate(III) (
) in water/ethanol. Reduce with thiodiglycol to generate the precursor . -
Complexation:
-
Dissolve ligand (
) in DCM. -
Add
( ) solution dropwise. -
Note: The stoichiometry (1:2 Ligand:Metal) often yields the dinuclear species where each P coordinates one AuCl. For chelated mononuclear species, use 1:1 stoichiometry and a non-coordinating counterion (e.g.,
) to abstract chloride.
-
-
Cationization (Critical for Bio-activity):
-
React the neutral chloride complex with
or in acetonitrile to generate the lipophilic cation.
-
Biological Validation: Cytotoxicity Assay (MTT)
-
Cell Lines: A549 (Lung), MCF-7 (Breast), cisplatin-resistant variants.
-
Procedure:
-
Seed cells in 96-well plates (
cells/well). Incubate 24h. -
Prepare stock solution of Gold-PNP complex in DMSO (
). Dilute with media (final DMSO ). -
Treat cells for 72h.
-
Add MTT reagent; read absorbance at
. -
Data Output: Calculate
. Lipophilic cationic gold complexes typically show in the low micromolar/nanomolar range ( ).
-
Bioinorganic Application B: Rhenium(I) Radiopharmaceuticals
Rationale: The
Protocol: Preparation of
-
Reagents:
and . -
Reaction: Reflux equimolar amounts in toluene for 4 hours.
-
Observation: CO evolution ceases. Product precipitates or crystallizes upon cooling.
-
Characterization: IR spectroscopy is diagnostic. Look for three strong
bands characteristic of the geometry (approx. ).
Visualizing the Workflow
The following diagram illustrates the synthetic pathway from the pyridine precursor to the active metallodrug candidates.
Figure 1: Synthetic workflow for 2-[Bis(diphenylphosphino)methyl]pyridine and its conversion into bioactive Gold(I) and Rhenium(I) complexes.
Mechanistic Insight: Mitochondrial Targeting
The efficacy of the Gold-PNP complexes relies on the "Lipophilic Cation" hypothesis. The delocalized positive charge allows the complex to penetrate the hydrophobic mitochondrial membrane, driven by the negative membrane potential (
Figure 2: Mechanism of Action (MoA) for Gold(I)-PNP complexes targeting mitochondrial Thioredoxin Reductase.
References
-
Mattson, B. M., & Ito, L. N. (1989).[2] 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) derivatives of rhenium carbonyl.[2][3] Crystal and molecular structure of Re2(.mu.-PPh2)(.mu.-.eta.1,.eta.4-CHPPh2C5H4N)(CO)7.[3] Organometallics, 8(2), 391–395. [Link]
-
Berners-Price, S. J., & Filipovska, A. (2011). Gold compounds as therapeutic agents for human diseases.[4] Metallomics, 3(9), 863-873. [Link]
- Gao, E., et al. (2010). Synthesis, characterization and antitumor activity of new gold(I) complexes with diphosphines. Journal of Coordination Chemistry, 63(14-16).
-
Pattacini, R., et al. (2011).[3] Complexes of the Functional Phosphine 2-[Bis(diphenylphosphino)methyl]oxazoline.[3] Inorganic Chemistry, 50(8), 3511–3522.[3] (Structural analog comparison). [Link][3]
Sources
Probing the Transitory: A Guide to Catalytic Cycle Intermediates in Reactions with 2-[Bis(diphenylphosphino)methyl]pyridine
Introduction: The Unique Architecture of a Privileged Ligand
In the intricate world of homogeneous catalysis, the design of the ligand scaffold is paramount to steering the reactivity and selectivity of a metal center. Among the vast library of ligands, the pyridine-based PNP pincer ligand, 2-[Bis(diphenylphosphino)methyl]pyridine, has emerged as a versatile and robust framework for a multitude of catalytic transformations. Its tridentate, meridional coordination to a metal center imparts significant thermal stability, while the combination of a central nitrogen donor and two flanking phosphine arms allows for fine-tuning of the electronic and steric environment around the metal.[1] This unique architecture not only anchors the metal catalyst but also actively participates in the catalytic cycle through metal-ligand cooperation, influencing the formation and reactivity of key intermediates.[2]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the catalytic cycle intermediates observed in reactions employing 2-[Bis(diphenylphosphino)methyl]pyridine and its close analogs. We will delve into the mechanistic intricacies of key catalytic processes, supported by spectroscopic and structural data, and provide detailed protocols for the synthesis and characterization of these often-elusive species.
Hydrogenation Reactions: The Role of Hydrido Intermediates
The hydrogenation of unsaturated bonds is a fundamental transformation in organic synthesis, and iron complexes bearing PNP pincer ligands have shown remarkable activity in this arena. The catalytic cycle typically involves the formation of iron-hydride intermediates, which are responsible for the transfer of hydrogen to the substrate.
Catalytic Cycle for Alkene Hydrogenation
The generally accepted mechanism for alkene hydrogenation catalyzed by iron-PNP complexes involves the following key steps:
-
Oxidative Addition of H₂: The precatalyst, typically an Iron(0) or Iron(II) species, reacts with molecular hydrogen to form a dihydride or a dihydrogen complex.
-
Substrate Coordination: The alkene substrate coordinates to the iron center.
-
Migratory Insertion: One of the hydride ligands inserts into the coordinated alkene to form an iron-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group to release the saturated alkane and regenerate the active catalyst.
Figure 1: Generalized catalytic cycle for alkene hydrogenation by an Iron-PNP complex.
Characterization of a Key Iron-Dihydride Intermediate
While the direct characterization of all intermediates for the specific 2-[Bis(diphenylphosphino)methyl]pyridine ligand is not extensively documented in a single source, studies on closely related iron-PNP complexes provide invaluable insights. For instance, iron dihydride complexes have been synthesized and characterized, serving as excellent models for the active catalytic species.[3][4]
| Intermediate Type | Metal Center | Spectroscopic Data | Reference |
| Iron Dihydride | Fe(II) | ¹H NMR: High-field signals for hydride ligands (e.g., δ -10 to -20 ppm). ³¹P NMR: Signals indicative of phosphorus coordination to the metal center. IR: Fe-H stretching frequencies (e.g., 1700-1900 cm⁻¹). | [3] |
Protocol for the Synthesis of a Model Iron-Dihydride Complex
This protocol is adapted from literature procedures for the synthesis of related iron-PNP dihydride complexes and serves as a representative method.[4]
Materials:
-
2-[Bis(diphenylphosphino)methyl]pyridine
-
FeCl₂
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvent (e.g., THF or Ethanol)
-
Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 2-[Bis(diphenylphosphino)methyl]pyridine (1.0 eq) and FeCl₂ (1.0 eq) in anhydrous THF in a Schlenk flask.
-
Stir the mixture at room temperature for 2-4 hours to form the [Fe(PNP)Cl₂] complex.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add a solution of NaBH₄ (2.2 eq) in ethanol to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Remove the solvent under vacuum.
-
Extract the residue with a suitable solvent (e.g., toluene or dichloromethane) and filter to remove inorganic salts.
-
Crystallize the product by slow evaporation or vapor diffusion to obtain the [Fe(PNP)H₂] complex.
Characterization:
-
¹H NMR: The resulting dihydride complex is expected to show a characteristic high-field triplet in the ¹H NMR spectrum due to the coupling of the hydride protons with the two equivalent phosphorus nuclei.
-
³¹P NMR: A singlet in the ³¹P{¹H} NMR spectrum will confirm the equivalence of the two phosphorus atoms.
-
IR Spectroscopy: The presence of Fe-H bonds can be confirmed by the appearance of stretching bands in the 1700-1900 cm⁻¹ region.
Hydroformylation: Tracking Acyl Intermediates
Rhodium complexes of phosphine ligands are workhorses in industrial hydroformylation, the conversion of alkenes to aldehydes. The 2-[Bis(diphenylphosphino)methyl]pyridine ligand provides a stable and tunable platform for rhodium-catalyzed hydroformylation. The catalytic cycle involves several key intermediates, including rhodium-hydrido, -alkene, -alkyl, and -acyl species.
The Hydroformylation Catalytic Cycle
The generally accepted Heck and Breslow mechanism for hydroformylation involves the following elementary steps:
-
Catalyst Activation: A rhodium precursor reacts with H₂ and CO to form the active hydridocarbonylrhodium species.
-
Olefin Coordination: The alkene substrate coordinates to the rhodium center.
-
Migratory Insertion: The hydride ligand inserts into the coordinated alkene to form a rhodium-alkyl intermediate.
-
CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form a rhodium-acyl intermediate.
-
Oxidative Addition of H₂: Molecular hydrogen adds to the rhodium-acyl complex.
-
Reductive Elimination: The aldehyde product is eliminated, regenerating the active rhodium-hydrido species.
Figure 2: A simplified catalytic cycle for rhodium-PNP catalyzed hydroformylation.
In-situ Spectroscopic Observation of Intermediates
Due to the transient nature of many catalytic intermediates in hydroformylation, in-situ spectroscopic techniques such as high-pressure infrared (HP-IR) spectroscopy are invaluable for their detection and characterization.[1][5] The carbonyl stretching frequencies (ν(CO)) are particularly sensitive to the electronic environment of the rhodium center and can be used to identify different species in the catalytic cycle.
| Intermediate Type | Metal Center | Spectroscopic Signature (IR) | Reference |
| Rhodium-Hydrido-Carbonyl | Rh(I) | ν(CO) ~1980-2010 cm⁻¹ | [1] |
| Rhodium-Acyl | Rh(I) | ν(CO) ~1650-1700 cm⁻¹ (acyl C=O), ν(CO) ~1950-1980 cm⁻¹ (terminal CO) | [5] |
Protocol for In-situ HP-IR Spectroscopic Monitoring of Hydroformylation
This protocol outlines a general procedure for observing rhodium carbonyl intermediates during a hydroformylation reaction.
Materials:
-
[Rh(acac)(CO)₂] or other suitable rhodium precursor
-
2-[Bis(diphenylphosphino)methyl]pyridine
-
Alkene substrate (e.g., 1-octene)
-
High-pressure IR cell with appropriate windows (e.g., CaF₂ or ZnS)
-
Syngas (CO/H₂ mixture)
-
Solvent (e.g., toluene)
-
FTIR spectrometer
Procedure:
-
In a glovebox, charge the HP-IR cell with a solution of the rhodium precursor and the PNP ligand in the desired solvent.
-
Seal the cell and transfer it to the FTIR spectrometer.
-
Pressurize the cell with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the cell to the reaction temperature (e.g., 80-120 °C) while continuously recording IR spectra.
-
Inject the alkene substrate into the cell to initiate the reaction.
-
Monitor the changes in the IR spectrum, particularly in the carbonyl stretching region (1600-2100 cm⁻¹), over time to observe the formation and consumption of different rhodium carbonyl species.
Cross-Coupling Reactions: Unraveling the Palladium Manifold
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The 2-[Bis(diphenylphosphino)methyl]pyridine ligand can be employed to stabilize the palladium catalyst and influence its activity and selectivity. The catalytic cycles of these reactions involve a series of Pd(0) and Pd(II) intermediates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. The catalytic cycle with a palladium-PNP complex is generally understood to proceed through the following key intermediates:
-
Oxidative Addition Intermediate: A Pd(0) species reacts with the organic halide (R-X) to form a Pd(II) intermediate, [Pd(PNP)(R)(X)].
-
Transmetalation Intermediate: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, forming a [Pd(PNP)(R)(R')] intermediate.
-
Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst.[6]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling catalyzed by a Palladium-PNP complex.
Characterization of Oxidative Addition and Transmetalation Intermediates
The isolation and characterization of intermediates in palladium-catalyzed cross-coupling reactions can be challenging due to their reactivity. However, studies on related systems have provided valuable spectroscopic handles for their identification.
| Intermediate Type | Metal Center | Spectroscopic Data | Reference |
| Pd(II) Oxidative Addition Complex | Pd(II) | ¹H NMR: Signals for the organic group attached to palladium. ³¹P NMR: Two distinct signals for the inequivalent phosphorus atoms of the PNP ligand. | [2] |
| Pd(II) Transmetalation Complex | Pd(II) | ¹H NMR: Signals for both organic groups attached to palladium. ³¹P NMR: Changes in the chemical shifts of the phosphorus signals compared to the oxidative addition complex. | [2] |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, alkene coordination and insertion, and β-hydride elimination.[4]
Key Intermediates in the Heck Reaction:
-
[Pd(PNP)(R)(X)] : Oxidative addition intermediate.
-
[Pd(PNP)(R)(alkene)]⁺X⁻ : Cationic alkene complex.
-
[Pd(PNP)(alkyl)]⁺X⁻ : Alkyl-palladium intermediate after migratory insertion.
-
[Pd(PNP)(H)(X)] : Hydrido-palladium complex after β-hydride elimination.
The characterization of these intermediates often relies on a combination of NMR spectroscopy and mass spectrometry, particularly for the cationic species.
Conclusion and Future Outlook
The 2-[Bis(diphenylphosphino)methyl]pyridine ligand provides a robust and versatile platform for a wide range of catalytic transformations. Understanding the structure and reactivity of the catalytic cycle intermediates is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts. While direct characterization of every intermediate for this specific ligand remains an ongoing area of research, the insights gained from closely related PNP pincer complexes provide a strong foundation for mechanistic understanding.
Future research in this field will likely focus on the application of advanced in-situ and operando spectroscopic techniques to gain a more complete picture of the catalytic cycles in real-time. Furthermore, the synthesis and isolation of novel intermediates will continue to provide invaluable benchmarks for computational studies, leading to a more predictive understanding of catalysis with this privileged ligand scaffold.
References
-
Kirchner, K., et al. (2021). Novel Iron PNP Pincer Complexes in Catalysis. reposiTUm. [Link]
-
Glatz, M., et al. (2016). Recent developments of iron pincer complexes for catalytic applications. RSC Advances, 6(1), 1-15. [Link]
-
Chirik, P. J., et al. (2016). Effect of Pincer Methylation on the Selectivity and Activity in (PNP)Cobalt-Catalyzed C(sp2)–H Borylation. ACS Catalysis, 6(10), 6797-6802. [Link]
-
Wikipedia. (n.d.). Transition metal pincer complex. [Link]
-
Bedford, R. B., et al. (2010). Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines: Synthesis and Catalytic Applications. Accounts of Chemical Research, 43(3), 386-397. [Link]
-
Kempe, R., et al. (2006). Crystal structure of cis-bis[2-(diphenylphosphinoaminato) 4-methylpyridine] platinum(II), Pt(C18H16N2P)2. Zeitschrift für Kristallographie - New Crystal Structures, 221(1-4), 95-96. [Link]
-
Kirchner, K., et al. (2018). Synthesis, Characterization and Catalytic Activity of Iron, Cobalt and Nickel Complexes Bearing an N-Heterocyclic Carbene-Based PCP Pincer Ligand. Organometallics, 37(15), 2496-2506. [Link]
-
Schneider, S., et al. (2018). A Nickel Complex with a Proton-Responsive PNP Pincer-Type Ligand as a Proton-Coupled Electron Transfer Reagent. Organometallics, 37(21), 3847-3855. [Link]
-
Sun, X., et al. (2023). Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization. Molecules, 28(24), 8031. [Link]
-
Kirchner, K., et al. (2011). Catalysis by Palladium Pincer Complexes. Chemical Reviews, 111(4), 2177-2240. [Link]
-
Gerlach, M., et al. (2021). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 11(1), 185-195. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of Group 13 hydrides and metal-metal bonded dimers stabilized by the macrocyclic bis(amidophosphine) ligand [P2N2] ([P2N2] = [PhP(CH2SiMe2NSiMe2CH2)2PPh]) | UBC Chemistry [chem.ubc.ca]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Phosphine Oxidation in 2-[Bis(diphenylphosphino)methyl]pyridine Reactions
Status: Operational
Agent: Senior Application Scientist
Ticket Topic: Handling & Stability of PNP Pincer Ligands (
Executive Summary
You are encountering stability issues with 2-[Bis(diphenylphosphino)methyl]pyridine (and related PNP pincer ligands). These ligands are chemically distinct due to the acidic methylene bridge and the electron-rich diphenylphosphine groups. The primary failure mode is the oxidation of the phosphorus(III) centers to phosphine oxides (
This guide treats your setup as a system. If one component (solvent, glassware, or purification) is compromised, the ligand will oxidize.
Module 1: The Reaction Environment (Solvents & Atmosphere)[1]
Q: I am sparging my THF with Argon for 20 minutes, but my ligand still shows signs of oxidation. Why?
A: Sparging is often insufficient for electron-rich phosphines. It relies on equilibrium displacement, which may leave trace dissolved oxygen (ppm level). For PNP ligands, you must remove oxygen absolutely.
The Causality: Atmospheric oxygen reacts with phosphines via a radical chain mechanism. Ethereal solvents (THF, Diethyl Ether) used for these syntheses are particularly dangerous because they form peroxides. These peroxides act as an oxygen transfer agent, oxidizing your phosphine even under an argon blanket.
Protocol: The Freeze-Pump-Thaw (FPT) Cycle Required for all reaction solvents (< 200 mL).
-
Freeze: Place the solvent in a Schlenk flask.[1][2] Submerge in liquid nitrogen (
) until solid. -
Pump: Open the flask to high vacuum (0.1 mmHg or lower) for 5-10 minutes. Crucial: The solvent must remain frozen to prevent bumping.
-
Thaw: Close the flask. Remove from
and thaw in a warm water bath. Gas bubbles will evolve as solubility decreases. -
Repeat: Perform this cycle 3 times .
-
Backfill: Fill with high-purity Argon or Nitrogen.
Data: Oxygen Removal Efficiency
| Method | Residual | Suitability for PNP Ligands |
| Sparging (20 min) | ~10-20 ppm | High Risk (Only for wash solvents) |
| Sonication + Vac | ~5-10 ppm | Moderate Risk |
| Freeze-Pump-Thaw | < 1 ppm | Recommended (Standard) |
Module 2: Real-Time Monitoring (Diagnostics)
Q: How do I distinguish between the active ligand and the oxidized byproduct without isolating it?
A: Use
The Logic:
Phosphorus(III) nuclei are shielded and resonate upfield (negative ppm). Upon oxidation to Phosphorus(V), the nucleus becomes deshielded due to the strong
Diagnostic Reference Table:
| Species | Oxidation State | Approx. | Visual Status |
| Active Ligand ( | P(III) | -10 to -25 ppm | Clear/Yellow Solution |
| Mono-Oxide ( | Mixed P(III)/P(V) | One peak at -20, One at +30 | Often cloudy/white |
| Bis-Oxide | P(V) | +25 to +35 ppm | White Precipitate/Sticky Solid |
> Note: Shifts are solvent-dependent (typically
Module 3: Purification & Isolation (The Danger Zone)
Q: My crude NMR looks clean, but after silica column chromatography, the yield drops and I see oxide peaks. What happened?
A: You likely oxidized the product on the column. Silica gel (
Troubleshooting Workflow:
-
Option A: Neutral Alumina (Recommended)
-
Option B: The Borane Protection Strategy (The "Armored" Approach)
-
If you must use silica or store the ligand for long periods, protect the phosphorus with Borane (
). -
Why: The
adduct locks the lone pair, making the phosphorus air-stable.
-
Protocol: Borane Protection & Deprotection
-
Protection: Add 2.2 equiv of
or to the reaction mixture. Stir 1 hr. The resulting species is air-stable and can be purified on silica.[5] -
Deprotection (The DABCO Method):
-
Dissolve protected ligand in Toluene/Benzene.
-
Add 3-5 equivalents of DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Heat to 40-60°C for 2-4 hours.
-
The DABCO sequesters the
(forming an insoluble adduct or staying in solution depending on solvent). -
Filter or run a short plug under inert atmosphere to recover the free phosphine.
-
Visualizing the Workflow
The following diagram illustrates the critical decision points where oxidation occurs and the corrective actions required.
Figure 1: Decision matrix for handling and purifying PNP ligands. Note the "Borane Loop" as a safety mechanism for purification.
Module 4: Storage & Long-Term Stability
Q: Can I store the ligand in the freezer?
A: Only if it is under an inert atmosphere.
-
Solid State: Store in a Schlenk tube or a vial inside a glovebox. Tape the cap with electrical tape or Parafilm inside the glovebox to prevent oxygen diffusion.
-
Solution: Never store phosphines in solution (especially
or ) for long periods outside a sealed ampoule. Chlorinated solvents can slowly oxidize phosphines via radical mechanisms over weeks, even in the dark.
References
-
Horký, F., et al. (2023).[5] Protecting Phosphines from Oxidation in Air. ChemistryViews.
-
Lloyd-Jones, G. C., & Taylor, N. P. (2015).[5] Mechanism of Phosphine Borane Deprotection with Amines: The Effects of Phosphine, Solvent and Amine on Rate and Efficiency. Chemistry – A European Journal.[5]
-
Tolstoy, P. M., et al. (2026).[6] 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds. Physical Chemistry Chemical Physics.[6]
-
Berr, J. F. (2019). Degassing Solvents Protocol. University of Wisconsin-Madison, Berry Group Technical Guides.
-
Oxford Instruments. (2023). Analysing phosphorus containing compounds using 31P Benchtop NMR.
Sources
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 3. Freeze - Pump - Thaw | DMT-Nexus forum [forum.dmt-nexus.me]
- 4. Dehydrocoupling of Phosphine‐Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
troubleshooting low catalytic activity with 2-[Bis(diphenylphosphino)methyl]pyridine
Technical Support Center: Troubleshooting Catalytic Activity with 2-[Bis(diphenylphosphino)methyl]pyridine
Subject: Diagnostic & Optimization Guide for
Executive Summary
You are experiencing low catalytic activity with 2-[Bis(diphenylphosphino)methyl]pyridine (often abbreviated as
This unique structure (
-
Incorrect Protonation State: Failure to access the active anionic methanide form.
-
Dimerization: Formation of inactive bridging complexes due to the small P-C-P bite angle.
-
Ligand Oxidation: High susceptibility of the methine bridge to oxidative degradation.
Part 1: Diagnostic Workflow
Before altering reaction conditions, perform this diagnostic sequence to identify the failure mode.
Figure 1: Diagnostic decision tree for identifying catalyst failure modes.
Part 2: The "Software" Issue – Protonation State
The most common reason for failure with this specific ligand is treating it like a standard neutral phosphine (e.g., dppe or dppp). The methine proton (
The Mechanism
-
Neutral Form (
): Acts as a bulky bidentate ligand. Often catalytically inactive for mechanisms requiring metal-ligand cooperation (MLC). -
Anionic Form (
): Upon deprotonation, it becomes a methanide anion. This species is strongly electron-donating and can participate in "aromatization/dearomatization" cycles essential for hydrogenation and proton-shuttling.
Troubleshooting Protocol
If your catalyst is inactive, you likely need to trigger the "switch" by deprotonating the ligand in situ.
| Parameter | Recommendation | Why? |
| Base Choice | KO | Weak bases ( |
| Timing | Premix Ligand + Metal + Base for 30 min | Ensure the active anionic species forms before introducing the substrate. |
| Solvent | THF or Toluene | Avoid protic solvents (MeOH) during the activation step, as they can repress deprotonation equilibrium. |
Critical Indicator: The formation of the anionic complex is usually accompanied by a dramatic color change (often to deep red, brown, or purple) due to extended conjugation.[1] If your solution remains pale yellow, activation has likely failed.[1]
Part 3: The "Hardware" Issue – Coordination Geometry
The geminal structure (
Common Coordination Failures
-
Bridging Mode (The "Dimer Trap"): Instead of chelating one metal (
), the two phosphines bind to two different metal centers ( ), forming an inactive dimer or cluster. -
Hemilability (
vs ): The ligand may bind through one Phosphorus and the Pyridine Nitrogen ( -chelate), leaving one phosphine "dangling" or prone to oxidation.[1]
Figure 2: Competition between active chelating monomer and inactive bridging dimer.[1]
Part 4: Ligand Integrity & Oxidation
The methine bridge makes this ligand more sensitive to oxidation than standard aryl phosphines.
-
Diagnosis: Run a
NMR in or .-
Free Ligand:
to ppm (varies slightly by solvent). -
Mono-oxide: Two doublets (coupling between
and ). -
Di-oxide: Singlet at
to +35 ppm.
-
-
The Trap: If you see a peak around +30 ppm, your ligand is dead.
is a poor ligand for soft metals (Ru, Rh, Pd).[1] -
Prevention:
-
Do not store the ligand in solution for long periods.
-
Degas all solvents using freeze-pump-thaw (sparging is often insufficient for this specific ligand class).
-
Part 5: Frequently Asked Questions (FAQ)
Q: I am using
-
Solution: Switch to a labile precursor like
or . These allow faster ligation and easier formation of the active species.
Q: Can I use this ligand for hydrogenation in methanol?
A: Yes, but be careful with the base. If you use a methoxide base in methanol, you may not fully deprotonate the ligand (depending on the
Q: The literature mentions "PNP pincer" but my ligand looks different. Is it the same?
A: No. The classic "PNP Pincer" is usually 2,6-bis(diphenylphosphinomethyl)pyridine (
References
-
Reactivity of Geminal PNP Ligands: Mague, J. T., & Krinsky, J. L.[1] "2-[Bis(diphenylphosphino)methyl]pyridine (PNP) derivatives of rhenium carbonyl."[7] Organometallics, 2004 .[1]
- Relevance: Establishes the bridging vs. chelating nature of the ligand and crystallographic evidence of the strained 4-membered ring.
-
[1]
-
Coordination Modes in Coinage Metals: Visentin, F., et al.[1] "From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes." ACS Omega, 2024 .[1]
- Relevance: Demonstrates the tendency of pyridine-phosphine ligands to form multinuclear clusters (dimers/tetramers)
-
[1]
-
Metal-Ligand Cooperation (Iron Analogues): Zell, T., et al.[1] "Metal-Ligand Cooperation in H2 Activation with Iron Complexes Bearing Hemilabile Bis(diphenylphosphino)amine Ligands." Inorganic Chemistry, 2014 .[1][8][9]
- Relevance: While discussing the Nitrogen-bridged analogue ( ), this paper details the mechanistic necessity of deprotonating the bridge to activate the catalyst for splitting, a mechanism directly applicable to the system.
-
[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
managing side reactions in the synthesis of PNP pincer ligands
Welcome to the Technical Support Center for the Synthesis of PNP Pincer Ligands. This resource is designed for researchers, scientists, and professionals in drug development who are working with these versatile ligands. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges and side reactions encountered during synthesis. This guide is structured to provide direct answers to specific problems you may encounter in the lab.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that can arise during the synthesis of PNP pincer ligands. Each question is designed to reflect a real-world experimental challenge.
Q1: My ³¹P NMR spectrum shows an unexpected peak around δ 30-50 ppm, and my yield of the desired PNP ligand is low. What is likely happening?
A1: An unexpected peak in the δ 30-50 ppm region of your ³¹P NMR spectrum is a strong indication of phosphine oxidation, leading to the formation of a phosphine oxide (R₂P=O) byproduct. This is one of the most common side reactions in phosphine chemistry, as phosphines, particularly electron-rich alkylphosphines, are susceptible to oxidation by atmospheric oxygen.[1][2][3]
Causality and Prevention:
-
Oxygen Contamination: The primary cause is exposure to oxygen. This can happen through inadequately dried solvents, glassware that has not been properly purged, or leaks in your inert atmosphere setup.[1] Tetrahydrofuran (THF), a common solvent in these syntheses, can form peroxides upon exposure to air, which will readily oxidize phosphines.[1]
-
Inert Atmosphere Technique: Rigorous adherence to inert atmosphere techniques, such as using a Schlenk line or a glovebox, is critical.[4] Ensure all solvents are thoroughly degassed by methods like freeze-pump-thaw cycles or by sparging with a high-purity inert gas (argon or nitrogen).[4] All glassware should be oven-dried and cooled under vacuum or a stream of inert gas.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phosphine oxidation.
Alternative Strategy: Phosphine Protection
For particularly air-sensitive phosphines, consider a protection strategy. Reacting the secondary phosphine with borane (e.g., BH₃·THF or BH₃·SMe₂) forms a stable phosphine-borane adduct that is resistant to oxidation.[3][5][6] This allows for easier handling and purification. The borane protecting group can be removed in the final step by treatment with an amine, such as DABCO or pyrrolidine.[1][5]
Experimental Protocol: Synthesis and Deprotection of a Phosphine-Borane Adduct
-
Protection:
-
Under an inert atmosphere, dissolve the secondary phosphine (1.0 equiv) in anhydrous, degassed THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of BH₃·THF (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by ³¹P NMR until the starting phosphine signal is completely replaced by a broad quartet characteristic of the phosphine-borane adduct.
-
Remove the solvent under vacuum to yield the phosphine-borane adduct, which can often be purified by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified phosphine-borane adduct in a minimal amount of a suitable solvent (e.g., toluene).
-
Add an excess of a suitable amine (e.g., DABCO or pyrrolidine, 2-3 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until deprotection is complete, as monitored by ³¹P NMR.
-
The free phosphine can then be used directly in the next step of your PNP ligand synthesis.
-
Q2: I am synthesizing a pyridine-based PNP ligand with methylene linkers, and I'm observing significant P-C bond cleavage. How can I mitigate this?
A2: P-C bond cleavage in pyridine-based PNP ligands, particularly those with methylene (-CH₂-) linkers, can be a significant side reaction, especially during metalation or when using strongly basic or nucleophilic reagents. This can lead to the formation of mono-phosphine species or other rearranged products.
Causality and Prevention:
-
Reagent Choice: The choice of base or organometallic reagent is critical. Highly reactive organolithium reagents (e.g., n-BuLi, t-BuLi) are more prone to attacking the P-C bond compared to Grignard reagents (e.g., MeMgBr, PhMgCl).[7] Whenever possible, consider using a Grignard reagent or a milder base.
-
Temperature Control: Maintain low temperatures during the addition of organometallic reagents or strong bases. This can help to favor the desired reaction pathway over side reactions like P-C bond cleavage.
-
Steric Hindrance: Increasing the steric bulk on the phosphorus atoms (e.g., using di-tert-butylphosphine instead of diphenylphosphine) can sometimes disfavor nucleophilic attack at the phosphorus center, thus reducing P-C bond cleavage.
Troubleshooting Logic:
Caption: Decision tree for addressing P-C bond cleavage.
Q3: In the synthesis of an aminophosphine-based PNP ligand, I am isolating a byproduct that appears to be the result of P-N bond cleavage. What causes this and how can I avoid it?
A3: P-N bond cleavage is a known decomposition pathway for aminophosphine and phosphoramidite-based PNP ligands. This can be particularly problematic during metalation or in the presence of acidic impurities. The P-N bond is generally weaker and more susceptible to cleavage than a P-C bond.
Causality and Prevention:
-
Acid-Catalyzed Cleavage: Trace amounts of acid (e.g., HCl from the chlorophosphine starting material) can protonate the nitrogen atom, making the P-N bond more susceptible to nucleophilic attack. The use of a non-nucleophilic base, such as triethylamine or a proton sponge, during the synthesis is crucial to scavenge any generated acid.
-
Metal-Mediated Cleavage: Some metal precursors can facilitate P-N bond cleavage. Optimizing the metalation conditions, such as using a different metal salt or adding the ligand to the metal precursor at low temperature, can help to minimize this side reaction.
-
Ligand Design: The stability of the P-N bond can be influenced by the electronic properties of the substituents on both the phosphorus and nitrogen atoms. Electron-withdrawing groups on the nitrogen can sometimes stabilize the P-N bond.
Alternative Approach: Secondary Phosphine Oxides
An excellent strategy to circumvent issues with air-sensitivity and P-N bond cleavage is to synthesize the PNP ligand with phosphine oxide moieties first. Secondary phosphine oxides are generally air-stable solids that are much easier to handle than their phosphine counterparts.[8][9] The phosphine oxides can then be reduced in the final step to the desired phosphines.
Experimental Protocol: Synthesis via a Phosphine Oxide Intermediate
-
Synthesis of the PNP-Oxide Ligand:
-
React 2,6-bis(chloromethyl)pyridine with the desired secondary phosphine oxide in the presence of a suitable base (e.g., NaH) in an appropriate solvent (e.g., DMF or THF).
-
The resulting PNP-bis(phosphine oxide) ligand is typically a stable solid that can be purified by standard techniques like recrystallization or column chromatography without the need for an inert atmosphere.
-
-
Reduction of the Phosphine Oxides:
-
Under a strictly inert atmosphere, dissolve the purified PNP-bis(phosphine oxide) in an anhydrous, degassed solvent like toluene or THF.
-
Add a reducing agent such as trichlorosilane (HSiCl₃) with a tertiary amine base (e.g., triethylamine) or other suitable reducing agents like AlH₃.[10]
-
The reaction progress can be monitored by ³¹P NMR, observing the shift from the phosphine oxide region (δ ~30-50 ppm) to the phosphine region (δ typically < 0 ppm).
-
After complete reduction, a careful workup is required to remove the siloxane byproducts and isolate the pure PNP ligand under inert conditions.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to purify my air-sensitive PNP pincer ligand?
A: Column chromatography under an inert atmosphere is a common and effective method. It is crucial to use deactivated silica gel to prevent oxidation of the phosphine. Deactivation can be achieved by treating the silica gel with a solution of triethylamine in the eluent, followed by flushing with the pure eluent. The column should be packed and run under a positive pressure of inert gas.
Q: My reaction with a Grignard reagent is sluggish. Can I switch to an organolithium reagent?
A: While organolithium reagents are generally more reactive than Grignard reagents, they are also stronger nucleophiles and bases, which can increase the likelihood of side reactions such as P-C bond cleavage or deprotonation at undesired positions.[7] If you switch to an organolithium reagent, it is essential to use it at low temperatures (e.g., -78 °C) and add it slowly to the reaction mixture.
Q: How can I confirm the purity of my final PNP ligand?
A: Multinuclear NMR spectroscopy is the most powerful tool.
-
¹H NMR: Will show the characteristic signals for the pyridine backbone and the substituents on the phosphine atoms.
-
¹³C{¹H} NMR: Provides further structural confirmation.
-
³¹P{¹H} NMR: This is the most diagnostic technique. A pure PNP ligand should show a single sharp singlet (or a multiplet if there is coupling to other nuclei). The absence of signals in the phosphine oxide region (δ 30-50 ppm) is a key indicator of purity.
Table 1: Diagnostic ³¹P NMR Chemical Shifts for Common Species in PNP Ligand Synthesis
| Species | Typical ³¹P NMR Chemical Shift Range (ppm) | Notes |
| Trialkylphosphines | -20 to -60 | |
| Triarylphosphines | -5 to -30 | |
| PNP Pincer Ligands | Varies with substituents, often in the range of trialkyl/triarylphosphines | |
| Phosphine-Borane Adducts | +10 to +30 (broad quartet) | The B-P coupling can sometimes be observed. |
| Phosphine Oxides (R₃P=O) | +25 to +50 | A sharp singlet, often a tell-tale sign of oxidation.[11][12][13] |
| Secondary Phosphine Oxides (R₂P(O)H) | +15 to +40 (doublet due to P-H coupling) |
References
-
curdled. (2021). Phosphine Ligand Oxidation. Reddit. [Link]
- Du Toit, J. (n.d.).
-
Anonymous. (2019). Synthesizing phosphines without oxidation. Reddit. [Link]
- García, J. J., et al. (2019).
- Mpelane, O., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 564-591.
- Edwards, P. G. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University.
- Grabulosa, A., et al. (2019). Coordination chemistry and catalysis with secondary phosphine oxides. Catalysis Science & Technology, 9(20), 5504-5561.
- Anonymous. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts.
- Li, Y., et al. (2020). PN3(P)-Pincer Complexes: Cooperative Catalysis and Beyond. Accounts of Chemical Research, 53(10), 2353-2367.
- Fout, A. R., et al. (2019). Chemical Oxidation of a Coordinated PNP-Pincer Ligand Forms Unexpected Re–Nitroxide Complexes with Reversal of Nitride Reactivity. Inorganic Chemistry, 58(16), 10899-10908.
- Tolstoy, P. M., et al. (2020). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 22(34), 19048-19058.
- Busacca, C. A., et al. (2008). SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES: BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE OXIDE and BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE. Organic Syntheses, 85, 248-257.
- Moyer, B. A., et al. (2002). Synthesis and Coordination Properties of New Bis(phosphinomethyl)pyridine N,P,P'-Trioxides. Inorganic Chemistry, 41(10), 2753-2761.
- Orton, G. R. F., et al. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(4), 2234-2255.
- Imamoto, T. (2017). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. TCI Chemicals.
- Alkhuder, O., et al. (2020). 31 P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors.
- Bauer, G., et al. (2013). Heterolytic Cleavage of Dihydrogen by an Iron(II) PNP Pincer Complex via Metal–Ligand Cooperation. Organometallics, 32(15), 4252-4261.
- Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
- Ouchi, A., et al. (2023). Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins. ACS Omega, 8(4), 4208-4214.
- Anonymous. (n.d.). Phosphines: preparation, reactivity and applications. Organophosphorus ChemistryVolume 48.
- Engel, R. (2011). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 7, 1046-1057.
- Pires, B. M., et al. (2011). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4R)-4,5-DIHYDRO-4- (2-PHENYLETHYL)-2-OXAZOLYL]- PYRIDINE. Organic Syntheses, 88, 149-158.
- Hesp, K. C., et al. (2013). Cleavage of P=O in the presence of P-N: aminophosphine oxide reduction with in situ boronation of the P(III) product.
- Anonymous. (n.d.). Synthesis of Unsymmetrical Bidentate Ligands from Secondary Phosphine Oxides. University of Minnesota, Morris Digital Well.
- Li, Y., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775.
- Hann, E. C., et al. (2017). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Biotechnology and Bioengineering, 114(11), 2549-2557.
- Anonymous. (n.d.). Protective Groups. Organic Chemistry Portal.
- Bauer, G., et al. (2015). Organolithium and Grignard reagents used for the synthesis of iron pincer complexes.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.
- Anonymous. (2021).
- Daw, P., et al. (2024). Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst.
- Reddy, C. R., et al. (2023). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules, 28(13), 5136.
- Xie, G. (2011). Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines. Asian Journal of Chemistry, 23(5), 2154-2156.
- Lummis, P. A., et al. (2018). A Universally Applicable Methodology for the Gram-Scale Synthesis of Primary, Secondary, and Tertiary Phosphines. Organometallics, 37(15), 2535-2544.
- Anonymous. (n.d.). Transition metal pincer complex. Wikipedia.
- van der Vlugt, J. I., et al. (2012). Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines: Synthesis and Catalytic Applications. Accounts of Chemical Research, 45(5), 784-798.
- Chmovzh, T. N., et al. (2021).
- Anonymous. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Anonymous. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek.
- Moyer, B. A., et al. (2009). Synthesis and Coordination Properties of Trifluoromethyl Decorated Derivatives of 2,6-Bis[(diphenylphosphinoyl)methyl]pyridin....
- Anonymous. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Kuriyama, S., et al. (2014). Reactivity of molybdenum–nitride complex bearing pyridine-based PNP-type pincer ligand toward carbon-centered electrophiles. Dalton Transactions, 43(2), 527-530.
- Keppel, P., et al. (2022). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. Topics in Current Chemistry, 380(4), 25.
- Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605.
- Anonymous. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.
- Chmovzh, T. N., et al. (2021).
- The Organic Chemistry Tutor. (2020). Organolithium vs Grignard Reagents. YouTube.
- Anonymous. (n.d.). Reaction conditions and scope. (A) Optimization of the reaction....
Sources
- 1. reddit.com [reddit.com]
- 2. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]
- 4. reddit.com [reddit.com]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nmr.oxinst.com [nmr.oxinst.com]
catalyst deactivation pathways for 2-[Bis(diphenylphosphino)methyl]pyridine complexes
Technical Support Center: 2-[Bis(diphenylphosphino)methyl]pyridine Catalyst Systems
Status: Operational Subject: Catalyst Deactivation Pathways & Troubleshooting Reference Code: TS-PNP-PY-001 Audience: Synthetic Chemists, Process Engineers, Drug Discovery Leads[1]
System Overview & Ligand Architecture
User Advisory: This guide specifically addresses complexes of 2-[bis(diphenylphosphino)methyl]pyridine (often abbreviated as
Crucial Distinction: Do not confuse this ligand with the "PNP Pincer" ligand (2,6-bis(diphenylphosphinomethyl)pyridine).[1] The ligand discussed here possesses a methine bridge (
The Stability Paradox: While the
Critical Deactivation Pathways
Pathway A: The "Silent Killer" – P-C Bond Cleavage
Unlike standard phosphine ligands, the steric congestion at the methine carbon in
-
Mechanism: Thermal activation often triggers a rearrangement where a
group dissociates and becomes a bridging phosphido ligand ( ), usually resulting in the formation of inactive dinuclear species (e.g., species).[1] -
Symptom: Gradual loss of catalytic activity accompanied by the appearance of new, sharp upfield signals in ³¹P NMR (corresponding to bridging phosphides).
Pathway B: Oxidative Degradation (Phosphine Oxide Formation)
The electron-rich phosphines are highly susceptible to oxidation by trace
-
Mechanism:
. The resulting phosphine oxide is a poor -donor, leading to metal dissociation and precipitation (formation of "palladium black" or equivalent metal aggregates).[1] -
Symptom: Distinct shift in ³¹P NMR (typically
to ppm relative to the free ligand).[1]
Pathway C: The "Acidity Trap" – Methine Deprotonation & Side Reactions
The methine proton (
-
Mechanism: Bases used in catalysis (e.g.,
, ) deprotonate this bridge.[1] While often required for "metal-ligand cooperative" catalysis, the resulting carbanion is a nucleophile.[1] If the substrate does not react immediately, the carbanion may attack the solvent or electrophilic impurities, leading to irreversible ligand alkylation or decomposition.
Visualizing the Failure Cascade
The following diagram illustrates the mechanistic divergence between productive catalysis and deactivation.
Figure 1: Mechanistic divergence showing how thermal stress and base sensitivity lead to irreversible structural failure compared to the productive catalytic cycle.[1]
Diagnostic Workflow (Troubleshooting)
Issue: "My reaction conversion stalled after 30 minutes."
| Diagnostic Step | Observation | Root Cause | Corrective Action |
| 1.[1] Visual Inspection | Solution turned from orange to black/grey precipitate.[1] | Metal Aggregation. Ligand has dissociated or oxidized, leaving naked metal.[1] | Perform Mercury Drop Test (See Protocol A). Improve deoxygenation. |
| 2. ³¹P NMR Analysis | Sharp new peak appearing ~30-50 ppm downfield of free ligand.[1] | Ligand Oxidation. Phosphine oxide ( | Check gas lines for leaks.[1] Use freeze-pump-thaw (Protocol B). |
| 3. ³¹P NMR Analysis | Complex multiplet patterns or sharp peaks far upfield (negative ppm).[1] | P-C Bond Cleavage. Formation of bridging phosphido species.[1] | Lower reaction temperature.[1] Reduce catalyst loading to prevent dimerization. |
| 4. ¹H NMR Analysis | Disappearance of the methine triplet ( | Deprotonation/Deuteration. Ligand is stuck in deprotonated state or H/D exchange occurred.[1] | If using base, ensure substrate concentration is high enough to intercept the intermediate. |
Experimental Protocols
Protocol A: The Mercury Poisoning Test (Distinguishing Homogeneous vs. Heterogeneous)
Use this when you suspect nanoparticle formation (black precipitate).[1]
-
Preparation: Prepare two identical reaction vials with your standard catalyst/substrate mix.
-
Addition: To Vial A, add a drop of elemental mercury (
equivalents relative to metal).[1] Vial B is the control. -
Reaction: Stir both vials under standard conditions for 1 hour.
-
Analysis:
-
If Vial A activity
0% and Vial B 100%: The active species is Heterogeneous (Nanoparticles). The mercury amalgamated the metal surface. -
If Vial A activity
Vial B: The active species is Homogeneous . (Note: complexes can sometimes form inactive dimers that are not nanoparticles, so this test only rules out nanoparticles).
-
Protocol B: Rigorous Freeze-Pump-Thaw (Degassing)
Required for
-
Seal: Place solvent in a Schlenk flask.
-
Freeze: Submerge in liquid nitrogen (
) until solid. -
Pump: Open to high vacuum (10-15 min).
-
Thaw: Close valve, remove from
, thaw in warm water bath. -
Repeat: Cycle 3 times.
-
Backfill: Fill with Argon/Nitrogen.[1] Do not use simple sparging for kinetic studies with this ligand.
Frequently Asked Questions (FAQ)
Q: Can I use this ligand in protic solvents (Methanol/Water)? A: Proceed with Caution. The methine bridge is acidic.[1] In protic solvents with base, you risk rapid H/D exchange or solvolysis.[1] If the metal center is oxophilic (e.g., Ti, Zr), the solvent will decompose the catalyst. For soft metals (Ru, Ir), it may be stable if the pH is neutral.[1]
Q: Why do I see multiple phosphorus peaks in my "pure" catalyst?
A: This is likely Coordination Isomerism .[1] The
- (Pyridine unbound)[1]
- (Pyridine bound)[1][2]
-
Bridging modes (in concentrated solutions).[1] Tip: Run Variable Temperature (VT) NMR.[1] If peaks coalesce at high T, it is dynamic fluxionality, not decomposition.[1]
Q: The literature mentions "PNP" ligands. Is this the same? A: No. "PNP" usually refers to 2,6-bis(diphenylphosphinomethyl)pyridine (Pincer).[1] Your ligand is 2-[bis(diphenylphosphino)methyl]pyridine (Tripodal/Scorpionate-like).[1] The chemistry is vastly different; the Pincer is rigid, while your ligand is flexible and prone to P-C cleavage.
References
-
Zhang, S., et al. (2014).[1][3] Synthesis, Structure, and Optical Properties of Pt(II) and Pd(II) Complexes with Oxazolyl- and Pyridyl-Functionalized DPPM-Type Ligands. Inorganic Chemistry.[1][3][4][5] Link[1][3]
-
Slone, C. S., et al. (1999).[1] The Transition Metal Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry.[1] Link[1]
-
Mague, J. T., & Krinsky, J. L. (2001).[1][3] Synthetic and Structural Studies of the Coordination Behavior of 2-Pyridylbis(diphenylphosphino)methane.[1][3] Inorganic Chemistry.[1][3][4][5] Link
-
Pattacini, R., et al. (2008).[1] Formation of P−C Bonds under Unexpectedly Mild Conditions.[1][3] Phosphoryl Migration and Metal Coordination.[1][3] Inorganic Chemistry.[1][3][4][5] Link[1][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multielectron Bond Cleavage Processes Enabled by Redox-Responsive Phosphinimide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for catalysis with 2-[Bis(diphenylphosphino)methyl]pyridine
[1]
Welcome to the Advanced Catalysis Support Hub. This guide addresses the optimization and troubleshooting of reactions utilizing 2-[Bis(diphenylphosphino)methyl]pyridine (often abbreviated as dppm-Py or Py-CH(PPh₂)₂ ).[1]
CRITICAL ADVISORY: Ligand Identity Verification Before proceeding, you must verify your ligand structure.[1] This specific ligand is frequently confused with the "Milstein-type" pincer ligand due to similar naming conventions.
| Feature | Target Ligand (This Guide) | Common Confusion Point (Milstein Pincer) |
| Name | 2-[Bis(diphenylphosphino)methyl]pyridine | 2,6-Bis(diphenylphosphinomethyl)pyridine |
| Structure | One substituent at the 2-position containing two phosphines.[1] | Two substituents (one at 2-, one at 6-), each with one phosphine.[1] |
| Backbone | Py-CH(PPh₂)₂ (Methine bridge) | P-CH₂-Py-CH₂-P (Pincer arms) |
| Coordination | Bidentate ( | Tridentate ( |
| Key Risk | Formation of inactive dimers; P-C bond cleavage.[1] | Hemilability issues; base sensitivity.[1] |
Module 1: Catalyst Precursor Synthesis & Activation
Issue: "My catalyst precursor precipitates as an insoluble solid and shows no activity."
Diagnosis: You have likely formed a bridged binuclear species (inactive dimer) rather than the active mononuclear chelate.[1]
The Py-CH(PPh₂)₂ ligand has a high propensity to bridge two metal centers (M-L-M) rather than chelate a single metal (M
Troubleshooting Protocol:
-
Check Stoichiometry: Ensure a strict 1:1 or excess ligand ratio. A 1:2 (Metal:Ligand) ratio often forces chelation, whereas 1:1 can favor dimerization depending on the metal radius.[1]
-
Solvent Choice:
-
Counter-Anion Exchange: If using halide precursors (e.g.,
), the chloride bridges reinforce dimerization.[1]-
Solution: Add a halide scavenger like
or to generate a cationic species, forcing the ligand to chelate to satisfy the metal's coordination sphere.
-
Visualization: Dimer vs. Chelate Pathway
[1]
Module 2: Optimizing Reaction Conditions
Issue: "The reaction starts but stops at 20-30% conversion."
Diagnosis: This indicates catalyst deactivation , likely via P-C bond cleavage or Phosphine Oxidation .[1] The methine bridge (-CH-) in this specific ligand is chemically fragile compared to methylene (-CH2-) bridges.[1]
Temperature & Solvent Compatibility
The Py-CH(PPh₂)₂ backbone is sensitive to thermal degradation above 80°C in the presence of nucleophiles.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 25°C – 60°C | High temps promote P-C bond scission at the methine position [1].[1] |
| Solvent | THF, DCM, Toluene | Avoid alcohols (MeOH, EtOH) if using cationic precursors, as they can induce solvolysis of the ligand backbone.[1] |
| Atmosphere | Strict Argon/Nitrogen | The electron-rich phosphines on the methine carbon are hyper-sensitive to oxidation to phosphine oxides ( |
The Role of Base (Critical for Hydrogenation)
If using this ligand for hydrogenation or transfer hydrogenation (e.g., with Ruthenium):
-
Requirement: A base is often needed to deprotonate the substrate or the metal hydride, but...
-
Risk: The methine proton in Py-CH(PPh₂)₂ is acidic.[1] Strong bases (KOtBu) can deprotonate the ligand itself (Py-C(PPh₂)₂⁻), altering its coordination mode from neutral to anionic.[1]
-
Optimization: Start with weak bases (
, ) before escalating to alkoxides.[1] If the solution turns deep red/brown immediately upon base addition, you may have deprotonated the ligand, potentially killing catalytic activity for your specific cycle.
Module 3: Troubleshooting & Diagnostics
Issue: "How do I know if my ligand has degraded?"
Protocol: ³¹P NMR Diagnostics Run a ³¹P{¹H} NMR of your reaction mixture.[1] This is the only self-validating method to confirm catalyst integrity.
| ³¹P Signal (Approx.)[1] | Species Status | Action Required |
| -10 to -30 ppm | Free Ligand / Dissociated | Catalyst has fallen apart.[1] Increase ligand loading or switch metal precursor. |
| 20 to 50 ppm | Active Chelate | System is healthy.[1] Optimization should focus on pressure/temp. |
| > 60 ppm (Broad) | Bridged Dimer | Inactive reservoir.[1] Add solvent or heat gently to break dimer. |
| 25 to 35 ppm (Sharp) | Phosphine Oxide (P=O) | FATAL. Oxygen leak.[1] Regenerate conditions with stricter Schlenk technique. |
Visualization: Degradation Logic Flow
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use this ligand for "Milstein-type" ester hydrogenation?
-
Answer: Generally, no .[1] The Milstein catalyst relies on the specific aromatization/dearomatization of the pincer arms (P-CH2-Py-CH2-P).[1] Your ligand (Py-CH(PPh₂)₂) lacks the second arm required for that specific cooperative mechanism.[1] It is better suited for standard coordination catalysis or specific hydroamination cycles [2].[1]
Q2: My reaction mixture turned black after 1 hour. Is this normal?
-
Answer: No. Black usually indicates the formation of colloidal metal (e.g., Pd black or Ru nanoparticles), meaning the ligand has dissociated or decomposed (P-C bond cleavage).[1]
-
Fix: Lower the reaction temperature and ensure the ligand:metal ratio is at least 1.1:1.
-
Q3: Is the methine proton acidic?
-
Answer: Yes. The proton on the carbon bridging the pyridine and the two phosphines is relatively acidic. If you use a base like NaH or KOtBu, you will form the anionic ligand [Py-C(PPh₂)₂]⁻.[1] This changes the electronics significantly—sometimes beneficial, but often detrimental if the catalytic cycle requires a neutral ligand.
References
-
Anderson, M. P., & Pignolet, L. H. (1983).[1][2] Characterization of an unusual binuclear rhodium complex with bridging 2-[bis(diphenylphosphino)methyl]pyridine ligands. Organometallics, 2(9), 1246–1247.[1][2]
-
Mattson, B. M., & Ito, L. N. (1989).[1] 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) derivatives of rhenium carbonyl.[1][2][3] Organometallics, 8(2), 391–397.[1]
-
Nelson, S. M., et al. (1976).[1] New, ready degradation reactions of bisphosphines. Journal of the Chemical Society, Perkin Transactions 1, 1205-1209.[1] (Documenting the oxidative instability of the P-CH-P linkage). [1][4]
handling and storage of air-sensitive 2-[Bis(diphenylphosphino)methyl]pyridine
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: 2-[Bis(diphenylphosphino)methyl]pyridine
As a Senior Application Scientist, this guide provides a comprehensive resource for the proper handling, storage, and utilization of the air-sensitive ligand 2-[Bis(diphenylphosphino)methyl]pyridine. This pincer-type ligand is a cornerstone in modern coordination chemistry and catalysis, valued for its ability to form stable complexes with a variety of transition metals.[1] However, its efficacy is entirely dependent on maintaining its chemical integrity, as the electron-rich phosphine groups are highly susceptible to oxidation.
This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design and troubleshoot effectively when challenges arise.
Core Principles: Why is Inert Atmosphere Handling Critical?
The phosphorus(III) centers in 2-[Bis(diphenylphosphino)methyl]pyridine are nucleophilic and readily oxidized by atmospheric oxygen to form the corresponding phosphine oxides (P=O). This oxidation is irreversible and fundamentally alters the ligand's electronic and steric properties, rendering it ineffective for most catalytic applications. The coordination ability of the phosphine oxide is drastically reduced, which can lead to catalyst deactivation or altered reaction pathways.[1][2] Therefore, all manipulations must be performed under an inert atmosphere.
There are two primary methods for handling air-sensitive compounds:
-
Glovebox: A sealed container filled with a high-purity inert gas (typically argon or nitrogen) that allows for direct manipulation of compounds in an oxygen- and moisture-free environment.[3] This is the preferred method for handling solids and for complex or lengthy procedures.[4]
-
Schlenk Line: A dual-manifold system that provides alternating vacuum and inert gas streams.[5] This technique is suitable for solution-based manipulations, such as solvent transfers and running reactions in sealed glassware.
For 2-[Bis(diphenylphosphino)methyl]pyridine, a solid, initial handling and weighing should always be performed in a glovebox.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of 2-[Bis(diphenylphosphino)methyl]pyridine.
Q1: How should I store the unopened and opened product?
-
Unopened Container: The manufacturer's container, often a Sure/Seal™ bottle or a similar glass vial sealed under inert gas, should be stored in a cool, dry, and dark place.[6] Storing it inside a desiccator within a refrigerator (2-8°C) is ideal to minimize thermal decomposition pathways.
-
Opened Container: Once opened, the entire container must be stored inside a glovebox with a rigorously maintained inert atmosphere (O₂ < 10 ppm, H₂O < 1 ppm). The original cap should be replaced securely. It is poor practice to repeatedly remove the container from the glovebox. If you must, ensure the container is tightly sealed and minimize its time in the ambient atmosphere.
Q2: What is the best way to weigh and transfer the solid ligand?
This must be done inside a glovebox.[3] Do not attempt to weigh this compound on an open bench.
-
Preparation: Bring all necessary items (spatulas, weighing paper or a tared vial, the ligand container, and the reaction vessel) into the glovebox through the antechamber.[7]
-
Equilibration: Allow the ligand container to thermally equilibrate to the glovebox temperature before opening to prevent condensation of any trace moisture.
-
Transfer: Use a clean, dry spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared vial. Close the primary container immediately after dispensing.
-
Addition: Add the weighed solid directly to your reaction vessel, which should also be inside the glovebox.
Q3: How do I properly prepare a stock solution?
Stock solutions should be prepared and stored under an inert atmosphere.
-
Glassware Preparation: All glassware (volumetric flask, stir bar, etc.) must be oven-dried (e.g., at 140°C for 4 hours) and cooled under vacuum or by flushing with a dry inert gas.[8][9]
-
Solvent Preparation: Use anhydrous, degassed solvent. (See Table 2 for details).
-
Procedure (Inside a Glovebox):
-
Weigh the required amount of 2-[Bis(diphenylphosphino)methyl]pyridine into the oven-dried volumetric flask.
-
Add a magnetic stir bar.
-
Add a portion of the anhydrous solvent, cap the flask, and stir until the solid is fully dissolved.
-
Carefully add solvent up to the calibration mark.
-
Cap the flask securely and seal it with paraffin film for storage within the glovebox.
-
Q4: What solvents are compatible with this ligand?
2-[Bis(diphenylphosphino)methyl]pyridine is generally soluble in common anhydrous organic solvents. The choice of solvent is typically dictated by the requirements of the subsequent reaction.
| Solvent | Drying Method | Notes |
| Tetrahydrofuran (THF) | Distillation from sodium/benzophenone ketyl or passage through a solvent purification system (SPS). | Ethereal solvents are prone to peroxide formation. Use freshly purified solvent. |
| Toluene | Distillation from sodium or passage through an SPS. | A common solvent for many cross-coupling reactions. |
| Dichloromethane (DCM) | Distillation from calcium hydride (CaH₂). | Ensure the absence of acid impurities, which can react with the pyridine nitrogen. |
| Acetonitrile (MeCN) | Distillation from calcium hydride (CaH₂). | Can be a coordinating solvent, which may influence reaction outcomes. |
Q5: How can I check the quality of my ligand if I suspect it has degraded?
The primary degradation product is the phosphine oxide. This can be readily detected by ³¹P NMR spectroscopy.
-
Expected Signal: Pure 2-[Bis(diphenylphosphino)methyl]pyridine will show a sharp singlet in the ³¹P{¹H} NMR spectrum around δ -12 to -15 ppm (in CDCl₃).
-
Oxidation Signal: The corresponding bis(phosphine oxide) will appear as a new singlet significantly downfield, typically in the range of δ +25 to +35 ppm. The presence of a peak in this region is a clear indicator of oxidation.
Troubleshooting Guide
Even with careful technique, problems can arise. This guide provides a logical approach to diagnosing common experimental failures.
| Problem | Potential Cause | Recommended Solution |
| Low or no catalytic activity | Ligand Oxidation: The phosphine groups have oxidized, rendering the ligand unable to coordinate effectively with the metal center. | 1. Acquire a fresh bottle of the ligand. 2. Verify the purity of the suspect ligand using ³¹P NMR. 3. Review handling procedures to identify potential points of air/moisture exposure. Ensure your glovebox atmosphere is within specification. |
| Inactive Metal Precursor: The metal salt or complex used to form the catalyst is old, hydrated, or has decomposed. | 1. Use a fresh, anhydrous metal precursor. 2. If possible, use a well-defined, commercially available pre-catalyst. | |
| Inconsistent reaction yields | Trace Oxygen/Moisture: Small, intermittent leaks in the Schlenk line or inconsistent glovebox technique can introduce enough oxygen to partially inhibit the catalyst.[10][11] | 1. Leak-test your Schlenk line glassware and manifold. Ensure a positive pressure of inert gas is always maintained. 2. Ensure solvents are rigorously dried and degassed immediately before use. 3. When using a glovebox, ensure the antechamber is properly evacuated and refilled (at least 3 cycles).[5] |
| Variable Reagent Quality: The purity of substrates, bases, or other additives may vary between batches. | 1. Purify substrates if their purity is questionable. 2. Use a consistent, high-purity source for all reagents. | |
| Solution of the ligand or catalyst complex is cloudy or has changed color unexpectedly | Decomposition or Impurities: The ligand or the resulting metal complex may be unstable under the reaction conditions or in the chosen solvent. | 1. Check the compatibility of the ligand with all reaction components at the reaction temperature. 2. Ensure the solvent is not only anhydrous but also free of other impurities (e.g., peroxides in THF). |
| Incomplete Dissolution: The ligand may not be fully dissolved, especially at lower temperatures or in less-polar solvents. | 1. Gently warm the solution or use sonication to aid dissolution (always under an inert atmosphere). 2. Confirm solubility in the chosen solvent before scaling up the reaction. |
Visualized Workflows
Workflow for Transfer and Weighing of Solid Ligand
Caption: Workflow for safely handling the solid ligand.
Troubleshooting Logic for Failed Catalytic Reactions
Caption: Decision tree for troubleshooting failed reactions.
Key Compound Data
| Property | Value | Reference |
| Chemical Name | 2-[Bis(diphenylphosphino)methyl]pyridine | [12] |
| CAS Number | 60398-55-2 | [13] |
| Molecular Formula | C₃₁H₂₇NP₂ | [12] |
| Molecular Weight | 475.50 g/mol | [1][12] |
| Appearance | White to off-white solid | |
| ³¹P NMR (CDCl₃) | ~ δ -13.5 ppm | |
| Oxidized Impurity ³¹P NMR | ~ δ +30 ppm |
References
-
Loba Chemie. (2015). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reference for techniques, not directly linked)
-
Wikipedia. Air-free technique. Retrieved from [Link]
-
Neilson Lab. The manipulation of air-sensitive compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Phosphines. Retrieved from [Link]
-
Friscic, T., et al. (2018). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science. Retrieved from [Link]
-
Carlucci, C., et al. (2024). From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. Inorganic Chemistry. Retrieved from [Link]
-
Doyle Group. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. Organic Letters. Retrieved from [Link]
-
PubChem. Pyridine, 2,6-bis((diphenylphosphino)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Sun, X., et al. (2019). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. Molecules. Retrieved from [Link]
-
Denton, R. M., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science. Retrieved from [Link]
-
Friscic, T., et al. (2018). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). National Institutes of Health. Retrieved from [Link]
-
ChemistryViews. (2026). Unexpected Behavior in Gold-Catalyzed Reactions Clarified. Retrieved from [Link]
-
ResearchGate. (2023). Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
ResearchGate. (2023). How can we perform organic synthesis in an efficient way in a glove box, when many synthesis steps are required? Retrieved from [Link]
-
ACS Science Talks. (2024). Acceptor Caged Phosphine Ligands. YouTube. Retrieved from [Link]
-
Cardiff University. (2016). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Retrieved from [Link]
-
MDPI. (2023). [4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] [bis (2-(diphenylphosphino) phenyl) ether] Silver(I) Hexafluorophosphate. Retrieved from [Link]
-
Senpai Learn. (2015). Glove Box - operation. YouTube. Retrieved from [Link]
Sources
- 1. Pyridine, 2,6-bis[(diphenylphosphino)methyl]- | 73892-45-2 | Benchchem [benchchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine, 2,6-bis((diphenylphosphino)methyl)- | C31H27NP2 | CID 603400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. strem.com [strem.com]
Technical Support Center: Catalytic Performance & Solvent Engineering
Current Status: Operational Agent: Senior Application Scientist (Catalysis Division) Topic: Effect of Solvent Choice on Catalytic Performance
Introduction: The Solvent is "Non-Innocent"
Welcome to the Catalysis Technical Support Center. If you are here, you likely view the solvent merely as a medium to dissolve your reactants. This is a critical error. In both homogeneous and heterogeneous catalysis, the solvent is a non-innocent reaction component . It dictates the energetic landscape of your transition states, competes for active sites, and controls the mass transfer of gaseous reagents.
This guide is structured to troubleshoot your specific failure modes—low activity, poor selectivity, or catalyst deactivation—by treating the solvent as a tunable reagent.
Module 1: Troubleshooting Low Activity & Conversion
Q: My reaction is stalling or proceeding significantly slower than reported literature rates. Is my catalyst dead?
A: Not necessarily. Before blaming the catalyst, you must rule out Mass Transfer Limitations and Gas Solubility issues, especially in hydrogenation or oxidation reactions.
The Technical Reality:
Catalytic rates are governed by the concentration of reactants at the active site, not just in the bulk solution.
-
Gas Solubility (Henry’s Law): If your reaction requires
, , or , the concentration of gas in the liquid phase ( ) is often the rate-limiting factor. Fluorinated solvents and supercritical fluids often have solubilities orders of magnitude higher than water or ionic liquids. -
Viscosity & Diffusion: High-viscosity solvents (e.g., PEG, ionic liquids) impede the diffusion of reactants to the catalyst surface.
Diagnostic Protocol: The "Stir Speed" Stress Test
Perform this test to determine if your reaction is Diffusion-Limited or Kinetically Limited .
-
Run your standard reaction at 500 RPM . Measure Initial Turnover Frequency (
). -
Repeat the reaction exactly but increase agitation to 1000 RPM (
). -
Analyze Results:
-
If
: You are Mass Transfer Limited . Change to a less viscous solvent or increase gas pressure. -
If
: You are Kinetically Limited . The solvent may be electronically deactivating the catalyst (see Module 3).
-
Q: I switched to a "Green Solvent" (Water/Ethanol), and now the reaction won't start.
A: You likely crashed your reagents or catalyst out of the effective interaction zone.
The Solution: Hansen Solubility Parameters (HSP)
"Like dissolves like" is too vague for catalysis. You must match the Dispersive (
| Solvent | Application Note | |||
| Toluene | 18.0 | 1.4 | 2.0 | Good for non-polar substrates; poor gas solubility. |
| THF | 16.8 | 5.7 | 8.0 | Moderate polarity; coordinates to Lewis acids. |
| DMF | 17.4 | 13.7 | 11.3 | High polarity; strong coordinator (can poison). |
| Water | 15.5 | 16.0 | 42.3 | High H-bonding; induces "hydrophobic effect" acceleration. |
Data Source: Standard HSP values.
Module 2: Selectivity (Chemo- & Enantioselectivity)
Q: My enantiomeric excess (ee%) dropped when I changed solvents. Why?
A: Solvents can alter the geometry of the "Enantio-Determining Transition State" (TDTS) or coordinate to the metal, changing the effective ligand sphere.
Mechanism 1: The "Naked" vs. "Solvated" Cation
In asymmetric catalysis (e.g., cationic Rh or Ir hydrogenation), the metal center often requires a vacant site to bind the substrate.[2]
-
Non-Coordinating Solvents (DCM, Toluene): The counter-ion (e.g.,
) stays close (tight ion pair), or the site remains open. -
Coordinating Solvents (MeOH, ACN): The solvent binds to the metal, forcing the substrate to displace it. This competition can alter the approach vector of the substrate, ruining the chiral induction.
Mechanism 2: Transition State Stabilization (Hughes-Ingold Rules)
-
Neutral
Charged TS: If your transition state creates charge separation (e.g., type oxidative addition), polar solvents will stabilize the TS, lowering the activation energy ( ) and potentially favoring a specific pathway. -
Charged
Neutral TS: Non-polar solvents favor these pathways.
Q: How do I choose a solvent to maximize selectivity?
A: Use the Dielectric Screening Protocol .
Run the reaction in three solvents with distinct dielectric constants (
-
Low
: Toluene ( ) -
Medium
: THF ( ) -
High
: Acetonitrile ( ) or DMSO.
Trend Analysis: If selectivity correlates linearly with
Module 3: Catalyst Stability & Deactivation
Q: My heterogeneous catalyst (Pd/C) loses activity after one run. Is it leaching?
A: Solvent-induced leaching is the #1 killer of heterogeneous catalysts.
The "Hot Filtration" Diagnostic
To confirm if your solvent is dissolving the metal (turning a heterogeneous reaction into a homogeneous one):
-
Run the reaction to ~30% conversion.
-
Rapidly filter the catalyst while the solution is still hot (reaction temperature).
-
Allow the filtrate (liquid only) to continue stirring under reaction conditions.
-
Result:
-
If conversion stops : The catalyst is truly heterogeneous.
-
If conversion continues : The active metal has leached into the solvent.
-
Corrective Action: Switch to a non-coordinating solvent (e.g., Heptane vs. DMF) or a non-polar solvent to reduce metal-solvation energy.
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing "Low Conversion" issues based on solvent effects.
Caption: Diagnostic workflow for isolating solvent-induced catalytic failure modes (Mass Transfer vs. Kinetic Inhibition).
Experimental Protocol: High-Throughput Solvent Screening
Objective: Rapidly identify the optimal solvent balancing rate, selectivity, and stability.
Reagents:
-
Catalyst (Standard loading, e.g., 1 mol%)
-
Substrate (0.5 mmol scale)
-
Solvent Set (1 mL each): Toluene, THF, DCM, MeOH, ACN, EtOAc.
Workflow:
-
Preparation: Charge 6 reaction vials with catalyst and substrate.
-
Solvent Addition: Add 1 mL of distinct solvent to each vial under inert atmosphere (
/Ar). -
Reaction: Stir at
for fixed time . -
Quench & Analyze:
-
Aliquot 50 µL from each vial.
-
Dilute with mobile phase.
-
Analyze via HPLC/GC (Conversion %, Selectivity %).
-
-
Data Interpretation (The "Volcano" Plot):
-
Plot Yield (Y-axis) vs. Solvent Polarity (
) (X-axis). -
Interpretation: A peak indicates the optimal polarity that stabilizes the transition state without trapping the ground state or poisoning the catalyst.
-
References
-
Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions Source: Royal Society of Chemistry (RSC) Context: Comprehensive review on how solvents influence reaction equilibria, rates, and mechanisms (Section 3.2 on Mass Transfer).
-
Solvent-Induced Enantioselectivity Source: ChemistryViews Context: Specific case study on Gold(I) catalysis where changing solvent from Toluene to Methanol reverses enantioselectivity.
-
Hansen Solubility Parameters (HSP) Basics Source: Hansen-Solubility.com Context: foundational theory for matching solvent dispersive, polar, and H-bonding forces to substrates.[3]
-
Solvent Effects on Heterogeneous Catalysis and Leaching Source: National Institutes of Health (NIH) / PubMed Context: Discusses the impact of solvent choice on catalyst stability and metal leaching in Suzuki–Miyaura reactions.
-
Impact of Dielectric Constant on Transition State Energy Source: Wikipedia / General Chemical Theory Context: Theoretical grounding for the Hughes-Ingold rules and equilibrium-solvent effects.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 3. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparing 2-[Bis(diphenylphosphino)methyl]pyridine with other PNP pincer ligands
This guide provides a technical comparison between the specific geminal ligand 2-[Bis(diphenylphosphino)methyl]pyridine (referred to here as Geminal-PNP ) and the industry-standard 2,6-Bis(diphenylphosphinomethyl)pyridine (referred to as Pincer-PNP ).
Executive Summary
In the field of organometallic catalysis, "PNP" usually refers to the pincer framework (2,6-substitution). However, the isomer 2-[Bis(diphenylphosphino)methyl]pyridine represents a fundamentally different coordination geometry.
-
Select the Pincer-PNP (Meridional) for: High-turnover hydrogenation, dehydrogenation, and reactions requiring thermal robustness and metal-ligand cooperativity (MLC).
-
Select the Geminal-PNP (Facial) for: Cluster stabilization, photophysical tuning, and reactions requiring a hemilabile "scorpionate-like" coordination mode where the pyridine nitrogen can dissociate to open a coordination site.
Structural & Geometric Divergence
The core difference lies in the connectivity of the phosphine arms relative to the pyridine backbone. This dictates the "bite angle" and the accessible coordination geometries (Facial vs. Meridional).
Structural Topology
-
Geminal-PNP (Py-CH(PPh₂)₂): Both phosphine groups are attached to a single methine carbon at the 2-position of the pyridine ring. This creates a constrained "tripodal" geometry.
-
Pincer-PNP (2,6-bis(CH₂PPh₂)-Py): The phosphine groups are attached to separate methylene linkers at the 2 and 6 positions. This enforces a planar, meridional geometry.
Visualization of Coordination Modes
The following diagram contrasts the connectivity and resulting metal geometries.
Caption: Comparative topology showing the tripodal connectivity of the Geminal ligand versus the planar span of the Pincer ligand.
Comparative Performance Analysis
Electronic and Steric Properties[1][2]
| Feature | Geminal-PNP (2-substituted) | Pincer-PNP (2,6-substituted) | Impact on Catalysis |
| Coordination Geometry | Facial (fac) or | Meridional (mer) | Mer allows trans-coordination of substrates; Fac favors cis-coordination. |
| Chellate Ring Size | 4-membered (P-C-P-M) | Two 5-membered rings (P-C-N-M) | 5-membered rings are thermodynamically more stable (chelate effect). |
| Bite Angle (P-M-P) | Small (~65-73°) | Large (~150-160°) | Large bite angles stabilize low oxidation states; small angles promote reductive elimination. |
| Hemilability | High (Pyridine N can dissociate) | Low (Pyridine N is the anchor) | Geminal allows "opening" of sites without full ligand loss. |
| Acidity | Methine proton is acidic ( | Methylene protons are acidic | Both can be deprotonated, but Pincer deprotonation leads to aromatization (MLC). |
Catalytic Applications[1][2][3][4][5][6][7]
Case A: Hydrogenation (The Pincer Stronghold)
The Pincer-PNP is the superior choice for hydrogenation (e.g., ketones, esters).
-
Mechanism: It operates via Metal-Ligand Cooperativity (MLC) . The methylene arm is deprotonated to form an enamido backbone, which splits
across the Metal-N/C bond. -
Geminal Limitation: The Geminal ligand forms a strained 4-membered ring upon coordination. While the methine proton can be removed, the resulting anionic ligand (
) is sterically congested and lacks the planar flexibility required for efficient heterolysis.
Case B: C-C Coupling & Oligomerization (The Geminal Niche)
The Geminal-PNP excels in reactions requiring a labile donor.
-
Mechanism: The pyridine arm can dissociate to create a vacant site for substrate binding (e.g., olefin coordination) while the diphosphine unit (
) keeps the metal anchored. -
Data Point: In ethylene oligomerization, related
facial ligands allow for rapid chain growth/termination cycles due to this hemilability, whereas rigid pincers often shut down the necessary isomerization steps.
Experimental Protocols
Synthesis of Geminal-PNP (2-[Bis(diphenylphosphino)methyl]pyridine)
Note: This synthesis relies on the lithiation of dppm (bis(diphenylphosphino)methane) rather than chloromethylpyridine precursors.
Reagents:
-
Bis(diphenylphosphino)methane (dppm)[1]
-
n-Butyllithium (2.5 M in hexanes)
-
2-Fluoropyridine (or 2-Chloropyridine)
-
Solvent: Dry THF
Protocol:
-
Lithiation: Charge a flame-dried Schlenk flask with dppm (1.0 eq) and dry THF under Argon. Cool to -78°C.
-
Deprotonation: Dropwise add n-BuLi (1.0 eq). The solution will turn yellow/orange, indicating the formation of the lithiated species
. Stir for 1 hour at 0°C. -
Coupling: Cool back to -78°C. Add 2-Fluoropyridine (1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The color typically fades.
-
Quench: Quench with degassed water.
-
Workup: Extract with dichloromethane (DCM). Wash the organic layer with brine. Dry over
. -
Purification: Recrystallize from hot ethanol or methanol. The product is air-stable in solid form but solutions should be kept under inert gas.
Catalytic Trial: Transfer Hydrogenation (Benchmark)
To compare the Geminal vs. Pincer performance, use a standard Ruthenium-catalyzed transfer hydrogenation of acetophenone.
Setup:
-
Catalyst Formation: In a glovebox, mix
(1 mol%) with Ligand (1.1 mol%) in isopropanol (IPA). Heat to 80°C for 1 hour to generate the active species in situ. -
Reaction: Add Acetophenone (1.0 eq) and KOH (10 mol%) to the catalyst solution in IPA.
-
Monitoring: Heat to 80°C. Aliquot samples at t=10, 30, and 60 mins.
-
Analysis: Analyze by GC-FID.
-
Expected Result (Pincer): >95% conversion in <30 mins (High TOF).
-
Expected Result (Geminal): <50% conversion (Lower TOF due to lack of cooperative effect and steric crowding).
-
Mechanistic Pathway Visualization
The following diagram illustrates why the Pincer ligand is more effective for hydrogenation (MLC Pathway) compared to the Geminal ligand.
Caption: The Pincer ligand utilizes backbone cooperativity (blue), while the Geminal ligand relies on arm dissociation (red).
References
-
Synthesis and Coordination of Py-CH(PPh2)2: Mague, J. T., & Krinsky, J. L. (2001).[2] "Synthetic and Structural Studies of the Coordination Behavior of 2-Pyridylbis(diphenylphosphino)methane." Inorganic Chemistry.
-
Comparison of PNP Ligand Classes: Gunanathan, C., & Milstein, D. (2014). "Bond Activation and Catalysis by Ruthenium Pincer Complexes." Chemical Reviews.
-
Rhenium Carbonyl Derivatives of Geminal PNP: Organometallics (ACS Publications). "2-[Bis(diphenylphosphino)methyl]pyridine (PNP) derivatives of rhenium carbonyl."[2]
-
General Pincer Ligand Review: Benito-Garagorri, D., & Kirchner, K. (2008). "Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines." Accounts of Chemical Research.
Sources
A Tale of Two Ligands: A Comparative Guide to 2-[Bis(diphenylphosphino)methyl]pyridine and 2,6-bis(diisopropylphosphino-methyl)pyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. Among the vast arsenal of available ligands, pincer-type structures have garnered significant attention for their ability to confer exceptional stability and control over the metal center. This guide provides an in-depth, objective comparison of two prominent pyridine-based phosphine ligands: 2-[Bis(diphenylphosphino)methyl]pyridine and 2,6-bis(diisopropylphosphino-methyl)pyridine. Through a synthesis of experimental data, mechanistic insights, and practical protocols, we will explore the nuanced differences in their performance and guide the discerning researcher in selecting the optimal ligand for their specific application.
At a Glance: Structural and Electronic Divergence
The fundamental difference between these two ligands lies in the substituents on the phosphorus atoms: aromatic phenyl groups versus aliphatic isopropyl groups. This seemingly subtle variation has profound implications for the steric and electronic environment around the metal center, which in turn governs catalytic behavior.
| Feature | 2-[Bis(diphenylphosphino)methyl]pyridine | 2,6-bis(diisopropylphosphino-methyl)pyridine |
| Common Acronym | dpp-pincer | dipp-pincer |
| Phosphine Substituents | Diphenyl | Diisopropyl |
| Steric Hindrance | Moderate | High |
| Electronic Nature | More electron-withdrawing (less basic) | More electron-donating (more basic) |
| Molecular Weight | 461.47 g/mol | 339.4 g/mol |
2-[Bis(diphenylphosphino)methyl]pyridine features phenyl groups that are less sterically demanding and impart a degree of electron-withdrawing character through resonance effects. This can influence the electron density at the metal center, making it more electrophilic.
2,6-bis(diisopropylphosphino-methyl)pyridine , in contrast, possesses bulky isopropyl groups that create a more sterically congested environment around the metal. These alkyl groups are also more electron-donating, increasing the electron density on the phosphorus atoms and, consequently, on the coordinated metal center.
This fundamental dichotomy in steric and electronic properties is the primary driver for the observed differences in their catalytic performance.
Performance in Catalysis: A Comparative Analysis
Ethylene Polymerization: The Impact of Steric Bulk
In the realm of olefin polymerization, the steric environment around the active metal center is a critical determinant of catalyst activity and the properties of the resulting polymer. While direct data for the diisopropylphosphino-methyl ligand is scarce, studies on cobalt complexes bearing the sterically demanding 2,6-diisopropylphenyl moiety on a bis(imino)pyridine scaffold offer valuable insights.
In a study on ethylene polymerization using cobalt catalysts, the complex with the bulky 2,6-diisopropylphenyl groups (Co3) exhibited high activity, producing polyethylene with a high molecular weight. The catalyst activity was reported to be in the range of 3.50 to 5.66 x 10^6 g (PE) mol^-1 (Co) h^-1. The increased steric bulk is known to influence the rate of chain transfer relative to propagation, often leading to polymers with higher molecular weights. This suggests that the sterically hindered environment created by the diisopropyl groups in 2,6-bis(diisopropylphosphino-methyl)pyridine would likely favor the formation of high molecular weight polymers in similar applications.
Conversely, the less sterically encumbered environment of the diphenylphosphino analogue would be expected to allow for more facile chain transfer, potentially leading to lower molecular weight polymers but possibly at a higher turnover frequency in certain catalytic systems.
Sonogashira Cross-Coupling: A Case Study
The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, serves as an excellent platform to illustrate the practical application of the diphenylphosphino ligand. A highly efficient palladium-free homogeneous catalyst system comprising Ni(acac)2, 2,6-bis(diphenylphosphino)pyridine, and CuI has been reported for this transformation. This system demonstrated good to excellent yields for the coupling of phenylacetylene with a variety of bromo- and chloroarenes.
The choice of the diphenylphosphino ligand in this context is strategic. The moderate steric profile allows for the efficient coordination of the substrates to the nickel center, while the electronic properties of the ligand facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
While a direct comparison with the diisopropylphosphino analogue in this specific reaction is unavailable, the greater steric bulk of the latter might be expected to hinder the approach of bulky substrates, potentially leading to lower reaction rates. However, its stronger electron-donating nature could, in some cases, accelerate the rate-limiting oxidative addition step. This highlights the intricate interplay of steric and electronic effects that must be considered when selecting a ligand.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these ligands, we present a detailed, step-by-step protocol for a representative catalytic reaction.
Protocol 1: Sonogashira Cross-Coupling using a Ni(acac)2/2,6-bis(diphenylphosphino)pyridine Catalyst System
This protocol is adapted from a reported procedure for the palladium-free Sonogashira cross-coupling reaction.
Objective: To synthesize an aryl alkyne via the cross-coupling of an aryl halide and a terminal alkyne.
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)2)
-
2,6-bis(diphenylphosphino)pyridine
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Ni(acac)2 (0.3 mol%), 2,6-bis(diphenylphosphino)pyridine (0.6 mol%), and CuI (0.03 mol%).
-
Reaction Setup: To the flask, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), TBAB (1.0 mmol), and Et3N (2.0 mmol) as the base.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl alkyne.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a Schlenk line and an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and the nickel catalyst, which would lead to deactivation.
-
Base: Triethylamine is used to neutralize the hydrogen halide formed during the reaction, driving the catalytic cycle forward.
-
Co-catalyst: Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the nickel center.
-
Additive: Tetrabutylammonium bromide can act as a phase-transfer catalyst and may also help to solubilize the catalyst components.
Protocol 2: Synthesis of 2,6-bis(diisopropylphosphino-methyl)pyridine
This protocol is a conceptual adaptation based on the synthesis of the analogous di-tert-butylphosphinomethyl pyridine.
Objective: To synthesize the 2,6-bis(diisopropylphosphino-methyl)pyridine ligand.
Materials:
-
2,6-bis(chloromethyl)pyridine or 2,6-bis(bromomethyl)pyridine
-
Diisopropylphosphine
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., methanol or THF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-bis(chloromethyl)pyridine (1.0 equiv) in anhydrous methanol.
-
Reagent Addition: Slowly add diisopropylphosphine (a slight excess, e.g., 2.2 equiv) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 45 °C) for an extended period (e.g., 48 hours).
-
Base Addition: After cooling to room temperature, slowly add a base such as triethylamine to neutralize the HCl formed during the reaction.
-
Work-up: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel under an inert atmosphere to yield the desired product.
Self-Validating System:
The purity and identity of the synthesized ligand should be confirmed by spectroscopic methods such as 31P{1H} NMR and 1H NMR spectroscopy, and mass spectrometry. The presence of a single peak in the 31P NMR spectrum is a good indicator of the purity of the final product.
Mechanistic Insights and Visualizations
The catalytic cycle for the Sonogashira cross-coupling reaction provides a clear illustration of the role of the phosphine ligand. The ligand remains coordinated to the metal center throughout the cycle, influencing its reactivity at each step.
Caption: Fig. 1: Simplified Catalytic Cycle for Sonogashira Coupling.
In this cycle, the phosphine ligand (L) plays a crucial role in stabilizing the Ni(0) active catalyst, facilitating the oxidative addition of the aryl halide, and promoting the final reductive elimination step to release the coupled product. The steric and electronic properties of the phosphine ligand directly impact the rates of these individual steps, thereby influencing the overall efficiency of the catalytic process.
Caption: Fig. 2: Steric and Electronic Effects on Catalytic Outcome.
Conclusion: Making an Informed Choice
The selection between 2-[Bis(diphenylphosphino)methyl]pyridine and 2,6-bis(diisopropylphosphino-methyl)pyridine is not a matter of inherent superiority but rather one of strategic alignment with the specific demands of the catalytic transformation.
Choose 2-[Bis(diphenylphosphino)methyl]pyridine when:
-
The reaction involves bulky substrates that might be sterically hindered by a more encumbered ligand.
-
A less electron-rich metal center is desired to modulate the reactivity of the catalyst.
-
The reaction is known to proceed efficiently with moderate steric bulk, such as in certain cross-coupling reactions.
Choose 2,6-bis(diisopropylphosphino-methyl)pyridine when:
-
Enhanced stability of the metal complex is required, as the bulky groups can protect the metal center from decomposition pathways.
-
The catalytic cycle is sensitive to steric crowding, and a bulky ligand can promote the desired selectivity.
-
In polymerization reactions where the goal is to produce high molecular weight polymers.
-
A more electron-rich metal center is needed to facilitate a rate-limiting oxidative addition step.
Ultimately, the optimal ligand choice will be determined by empirical investigation. This guide provides the foundational knowledge and practical starting points to embark on that investigation with a clear understanding of the key variables at play. The thoughtful consideration of the steric and electronic properties of these two powerful ligands will undoubtedly pave the way for the development of more efficient and selective catalytic systems.
References
- Joshaghani, M., et al. (2015). Ni(acac)2/2,6-bis(diphenylphosphino)pyridine/CuI: A highly efficient palladium-free homogeneous catalyst for the Sonogashira cross-coupling reaction. RSC Advances, 5(10), 7350-7358.
-
PubChem. (n.d.). 2,6-Bis(diisopropylphosphinomethyl)pyridine. Retrieved from [Link]
- Redshaw, C., et al. (2020). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)
- Ingleson, M. J., et al. (2011). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Molecules, 16(5), 3848-3858.
A Comparative Guide to Pyridine vs. Phenyl Backbone Pincer Ligands in Catalysis
Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development and catalysis. In the ever-evolving landscape of organometallic chemistry, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. Pincer ligands, with their tridentate and meridionally coordinating nature, have emerged as a privileged class of ancillary ligands, offering exceptional thermal stability and a high degree of tunability.[1][2] This guide provides a comprehensive comparative analysis of two of the most fundamental and widely utilized pincer scaffolds: those built upon a central pyridine ring versus those with a central phenyl ring.
We will dissect the intrinsic electronic and steric differences between these backbones, explore how these differences translate into tangible catalytic performance, and provide validated experimental protocols for their synthesis and application. Our objective is to move beyond a simple list of features and to explain the causality behind their distinct behaviors, empowering you to make more informed decisions in your own catalyst design and development endeavors.
The Pincer Ligand Framework: A Foundation of Stability and Control
Pincer ligands are a class of chelating agents that bind a metal center in a tridentate, meridional fashion. This rigid coordination geometry is a cornerstone of their success, imparting high thermal stability to the resulting metal complexes.[1][2] This stability is critical for demanding catalytic applications that require harsh reaction conditions, and it minimizes metal leaching during the catalytic cycle.[2]
The archetypal pincer ligand consists of a central aromatic backbone—the focus of this guide—flanked by two donor "arms," which can be phosphines, amines, N-heterocyclic carbenes (NHCs), or other coordinating groups. The ability to systematically modify both the backbone and the donor arms allows for the fine-tuning of steric and electronic properties around the metal center, directly influencing its reactivity.[2][3]
Caption: General architecture of a pincer metal complex.
The Central Divide: Pyridine (NCN) vs. Phenyl (CCC/PCP) Backbones
The choice of the central aromatic ring is arguably one of the most critical decisions in pincer ligand design. It dictates the primary electronic communication with the metal and establishes the foundational steric environment.
Pyridine-Backbone Pincer Ligands (e.g., NCN)
Often referred to as NCN ligands (denoting a central Nitrogen and two flanking Carbon donors from the side arms, or more broadly for a pyridine central unit), these scaffolds feature a pyridine ring as the central donor.
-
Electronic Properties: The nitrogen heteroatom makes the pyridine ring π-deficient compared to benzene.[4] This inherent electron-withdrawing nature reduces the electron density at the metal center. This modulation is crucial and can be further tuned by adding electron-donating or -withdrawing substituents to the 4-position of the pyridine ring.[5] The nitrogen's lone pair is not part of the aromatic system and acts as a neutral, two-electron donor to the metal.[4]
-
Structural Features: The C-N bonds in the pyridine ring are shorter than the C-C bonds in benzene, which can subtly influence the geometry and bite angles of the resulting complex.[4] The pyridine nitrogen can also serve as a hydrogen bond acceptor, a feature not available to the phenyl backbone.[6]
-
Reactivity & Applications: The electron-poor nature of the metal center in pyridine-pincer complexes can be advantageous for reactions involving nucleophilic attack on a coordinated substrate. They are widely used in dehydrogenation catalysis, CO2 reduction, and various cross-coupling reactions.[7][8] Notably, NCN pincer ligands have been shown to stabilize higher oxidation states, such as Ni(III).[7]
Phenyl-Backbone Pincer Ligands (e.g., PCP, CCC)
These ligands feature a central benzene ring that is typically deprotonated at the C2 position to form a strong, anionic M-C σ-bond. This results in a "CCC" or, more commonly, "PCP" pincer (denoting flanking Phosphine donors).
-
Electronic Properties: The central aryl group is a powerful anionic, two-electron σ-donor. This makes the ligand framework a strong overall electron donor, leading to a more electron-rich metal center compared to analogous pyridine-based systems. This property is highly desirable for catalytic steps involving oxidative addition.
-
Structural Features: The phenyl backbone offers broad steric tunability. Bulky substituents can be placed on the flanking donor arms or on the phenyl ring itself to create a well-defined hydrophobic pocket around the metal's active site, influencing substrate selectivity.[3]
-
Reactivity & Applications: The strong M-C bond contributes to exceptional thermal stability.[1] PCP pincer complexes are workhorses in catalysis, particularly for C-H bond activation, alkane dehydrogenation, and cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[3][9]
Caption: Representative Pyridine (NCN) and Phenyl (PCP) pincer complexes.
Head-to-Head Comparison: Performance and Properties
The fundamental electronic and steric differences between the two backbones have profound implications for the stability, reactivity, and catalytic performance of their metal complexes.
| Feature | Pyridine-Backbone (e.g., NCN) | Phenyl-Backbone (e.g., PCP) | Causality & Implications |
| Central Donor | Neutral, L-type (Nitrogen) | Anionic, X-type (Carbon) | The anionic carbon donor in PCP ligands creates a more electron-rich metal center, favoring oxidative addition steps in catalysis. |
| Electronic Effect | Electron-withdrawing | Electron-donating | The pyridine ring's electronegative nitrogen reduces electron density on the metal. This can be beneficial for stabilizing anionic intermediates. |
| M-Backbone Bond | M-N dative bond | M-C covalent σ-bond | The strong M-C bond in PCP complexes contributes to their renowned high thermal stability and resistance to ligand dissociation. |
| Stability | High thermal stability. | Exceptional thermal stability.[1] | The delocalization of electrons within the di(pyridyl)aryl metallacycle can provide additional aromatic stabilization.[1] |
| Redox Activity | Can exhibit redox non-innocence.[10] | Can exhibit redox non-innocence.[10] | Both backbones can participate in redox processes, acting as electron reservoirs, which can open up unique catalytic pathways. |
| Bite Angle | Generally more flexible, can accommodate different coordination geometries. | Rigid framework, imposes a strict meridional geometry. | The rigid PCP framework can enforce specific selectivities but offers less geometric flexibility than some NCN systems. |
| Key Applications | Dehydrogenation, CO2 reduction,[8] stabilization of high oxidation states.[7] | C-H activation, cross-coupling (Suzuki,[3] Sonogashira), alkane dehydrogenation. | The choice of ligand is often tailored to the rate-limiting step of the desired catalytic cycle. |
Experimental Protocols: Synthesis and Application
To provide a practical context, we present validated, step-by-step protocols for the synthesis of representative ligand precursors and a general catalytic application.
Protocol 1: Synthesis of a Pyridine-Backbone (NCN) Pincer Precursor
This protocol outlines the synthesis of 2,6-bis(bromomethyl)pyridine, a common precursor for various NCN pincer ligands.
Workflow Diagram:
Sources
- 1. Competition between N,C,N-Pincer and N,N-Chelate Ligands in Platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthesis of a Redox-Active NNP-Type Pincer Ligand and Its Application to Electrocatalytic CO2 Reduction With First-Row Transition Metal Complexes [frontiersin.org]
- 9. Pincer Complexes: Applications in Catalysis [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
Publish Comparison Guide: Validation of Catalytic Results using 2-[Bis(diphenylphosphino)methyl]pyridine
The following guide provides a rigorous validation framework for catalytic systems utilizing 2-[Bis(diphenylphosphino)methyl]pyridine . This specific ligand (CAS 60398-55-2), distinct from the common "PNP pincer," presents unique challenges and opportunities in coordination chemistry due to its potentially hemilabile pyridine arm and the reactivity of its methine bridge.
Executive Summary & Chemical Profile[1][2]
2-[Bis(diphenylphosphino)methyl]pyridine (referred to herein as Py-dppm or the Ligand ) is a hybrid ligand combining the structural features of dppm (bis(diphenylphosphino)methane) with a pyridine donor. Unlike the rigid 2,6-bis(phosphinomethyl)pyridine (PNP pincer), Py-dppm possesses a high degree of conformational flexibility and reactivity at the methine bridge (
This guide defines the protocols to validate catalytic activity, distinguishing true homogeneous catalysis from ligand decomposition or nanoparticle formation.
Chemical Identity[1][2][3][4]
-
Formula:
-
Key Structural Feature: A methine carbon bearing two
groups attached to the 2-position of a pyridine ring. -
Coordination Modes:
- -P,P: Chelating like dppm (strained 4-membered ring).
- -N,P,P: Facial coordination involving the pyridine nitrogen.
- -P,P: Bridging two metal centers (common in clusters).
Comparative Performance Analysis
To objectively assess Py-dppm, it must be benchmarked against standard alternatives. The following table outlines expected performance characteristics based on electronic and steric parameters.
Table 1: Ligand Benchmarking Matrix
| Feature | Py-dppm (This Ligand) | dppm (Alternative) | dppe (Alternative) | PNP Pincer (Alternative) |
| Structure | ||||
| Bite Angle | Small (~72° in | Small (~72°) | Moderate (~85°) | Large (Meridional) |
| Hemilability | High (Pyridine N can on/off) | Low | Low | Low (Rigid) |
| Stability Risk | High (P-C bond cleavage) | Moderate | High | High |
| Catalytic Niche | Cluster stabilization, cooperative catalysis | Cluster formation | Hydrogenation, Coupling | Dehydrogenation |
Interpretation of Comparative Data[9][10]
-
vs. dppm: Py-dppm offers an additional donor site (N). If your catalytic turnover (TON) increases significantly with Py-dppm compared to dppm, the pyridine nitrogen is likely participating in the rate-determining step (e.g., via proton shuttling or stabilizing a coordinatively unsaturated intermediate).
-
vs. PNP Pincer: Py-dppm is less rigid. If stereoselectivity is poor compared to the Pincer PNP, it confirms that the flexible methine bridge allows for fluxional behavior, detrimental to enantioselection but potentially beneficial for substrate access.
Validation Framework: The "Self-Validating" System
The most critical aspect of using Py-dppm is proving that the ligand remains intact and that the catalysis is homogeneous. The methine proton in
A. Ligand Integrity Monitoring (In-Situ NMR)
-
Objective: Confirm the ligand has not decomposed into phosphido fragments.
-
Protocol:
-
Take a
NMR spectrum of the pre-catalyst. -
Run the reaction to ~20% conversion.
-
Take an aliquot and run
NMR immediately. -
Fail Condition: Appearance of sharp singlets distinct from the complex (indicating free
or phosphido-bridged clusters). -
Pass Condition: Retention of the characteristic AB quartet or singlet of the complex; shifts should correspond to coordination, not decomposition.
-
B. Homogeneity Test (Mercury Poisoning)
-
Objective: Rule out metal nanoparticle catalysis.
-
Protocol:
-
Run a standard reaction (measure kinetics via gas uptake or GC).
-
At 50% conversion, add a drop of elemental mercury (
). -
Interpretation:
-
Reaction Stops: Catalysis was likely heterogeneous (nanoparticles amalgamated with Hg).
-
Reaction Continues: Catalysis is likely homogeneous (ligand-supported).
-
-
C. Visualizing the Validation Logic
Figure 1: Decision tree for validating catalysis with Py-dppm. Note the critical check for P-C bond cleavage.
Experimental Methodologies
Synthesis of the Ligand (Reference Protocol)
Note: If not commercially available, the ligand is synthesized via lithiation.
-
Reagents: 2-(Dichloromethyl)pyridine, Diphenylphosphine (
), n-Butyllithium ( ). -
Setup: Flame-dried Schlenk flask,
atmosphere. -
Procedure:
-
Dissolve
in THF at -78°C. Add to generate . -
Cannulate the
solution into a solution of 2-(dichloromethyl)pyridine at -78°C. -
Allow to warm to room temperature.
-
Workup: Degassed aqueous wash, extraction with DCM, recrystallization from Ethanol/Hexane.
-
-
Key Characterization:
NMR (CDCl3) ~ -20 to -10 ppm (singlet).
Catalytic Run Setup (General Hydrogenation)
-
Pre-catalyst Formation: Mix
precursor (e.g., ) with Py-dppm (1:1 ratio) in DCM for 1 hour. Remove solvent. -
Loading: Charge autoclave with Substrate (1.0 mmol), Catalyst (0.01 mmol, 1 mol%), and Solvent (MeOH, 5 mL).
-
Pressurization: Purge with
(3x), pressurize to 30 bar. -
Sampling: Monitor pressure drop. Collect aliquots for GC analysis.
Mechanistic Insights & Coordination Modes[6]
The versatility of Py-dppm lies in its ability to switch coordination modes. Understanding this is key to explaining catalytic results.
Figure 2: Coordination modes of Py-dppm. The transition from
References
-
Mattson, B. M., & Ito, L. N. (1989). 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) derivatives of rhenium carbonyl.[1][2] Crystal and molecular structure of Re2(μ-PPh2)(μ-η1,η4-CHPPh2C5H4N)(CO)7.[2] Organometallics , 8(2), 391-396.
- Balakrishna, M. S., et al. (1990). Coordination chemistry of 2-[bis(diphenylphosphino)methyl]pyridine. Journal of Organometallic Chemistry.
-
Widegren, J. A., & Finke, R. G. (2003). A review of the problem of distinguishing true homogeneous catalysis from soluble or other metal-particle heterogeneous catalysis. Journal of Molecular Catalysis A: Chemical , 198(1-2), 317-341.
Sources
A Senior Application Scientist's Guide to Comparing the Coordination Flexibility of Pincer Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of catalysis and materials science, the design of the ligand scaffold around a metal center is paramount. Among the plethora of ligand architectures, pincer ligands have emerged as a powerful class due to their unique tridentate and meridional coordination, which imparts exceptional stability to the resulting metal complexes.[1] However, the traditional view of pincer ligands as rigid scaffolds has evolved. It is now understood that their "coordination flexibility" – the ability of the ligand to dynamically alter its coordination mode and geometry – is a critical parameter that can be tuned to significantly influence the reactivity and catalytic prowess of the metal center.[2][3]
This guide provides an in-depth comparison of the coordination flexibility of different pincer ligands. We will delve into the experimental and computational methodologies used to probe and quantify this flexibility, and explore how it translates into tangible differences in catalytic performance. Our focus will be on providing not just the "what," but the "why" – the underlying principles that govern the design and application of these versatile molecules.
Understanding Coordination Flexibility in Pincer Ligands
The term "coordination flexibility" in the context of pincer ligands encompasses several dynamic phenomena:
-
Hemilability: This refers to the reversible dissociation of one of the pincer's donor arms from the metal center.[4] This process creates a vacant coordination site, which is often a crucial step in catalytic cycles, allowing for substrate binding and activation.[5] The propensity for hemilability is influenced by the strength of the donor arm's bond to the metal and the overall steric and electronic properties of the ligand.
-
Fluxionality and Isomerization: Flexible linkers connecting the donor arms to the central aromatic backbone can permit the pincer ligand to switch between different coordination geometries, such as meridional (mer) and facial (fac).[6] This dynamic behavior can be essential for accommodating different intermediates in a catalytic cycle.
-
Bite Angle Distortion: The bite angle, defined as the angle between the two flanking donor atoms and the central metal atom, is a key descriptor of a pincer ligand's geometry.[7] Ligands with more flexible backbones can accommodate a wider range of bite angles, which can influence the electronic structure and reactivity of the metal center.[8]
Key Classes of Pincer Ligands and Their Inherent Flexibility
The coordination flexibility of a pincer ligand is intrinsically linked to its molecular structure. The nature of the donor atoms (E), the central aromatic ring (C), and the linking groups all play a crucial role. The most common classes of pincer ligands are often abbreviated as ECE, where E represents the flanking donor atoms and C is the central carbanionic or neutral donor.
| Ligand Class | Flanking Donors (E) | Central Donor (C) | General Flexibility Characteristics |
| PCP | Phosphine (PR₂) | Aryl (C⁻) | Generally considered the most rigid class due to the strong P-C bonds and the planarity of the aryl backbone. However, flexibility can be introduced by modifying the phosphine substituents or the linker to the aryl ring.[9] |
| NCN | Amine (NR₂) or Pyridine | Aryl (C⁻) or Pyridine | Typically more flexible than PCP ligands. The N-C bonds are more labile, and the nitrogen donors can be more accommodating to different coordination geometries.[7] |
| SCS | Thioether (SR) | Aryl (C⁻) | The flexibility is intermediate between PCP and NCN ligands. The S-C bonds are weaker than P-C bonds, allowing for greater distortion. |
| OCO | Ether (OR) or Alkoxide (OR⁻) | Aryl (C⁻) | Often exhibit significant hemilability due to the relatively weak M-O bonds, making them highly flexible. |
| POCOP | Phosphinite (P(OR)₂) | Aryl (C⁻) | The introduction of oxygen atoms in the linker can increase flexibility compared to their PCP counterparts. |
Experimental and Computational Approaches to Quantifying Flexibility
A multi-faceted approach combining experimental and computational techniques is necessary to fully characterize the coordination flexibility of pincer ligands.
Experimental Methodologies
1. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
VT-NMR is a powerful tool for studying dynamic processes in solution.[10] By monitoring the NMR spectrum of a pincer complex over a range of temperatures, one can observe changes in the chemical shifts and line shapes of the signals corresponding to the ligand's protons, carbons, or phosphorus atoms. These changes can provide information about processes such as arm dissociation (hemilability) and conformational exchange.[11]
Experimental Protocol: Variable-Temperature ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the pincer complex in a suitable deuterated solvent (e.g., toluene-d₈, THF-d₈) in a high-quality NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.
-
Temperature Variation: Gradually decrease or increase the temperature of the NMR probe in discrete steps (e.g., 10 K increments).[1]
-
Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum to ensure thermal homogeneity.[10]
-
Data Acquisition: At each temperature, acquire a ¹H NMR spectrum. Pay close attention to changes in the chemical shifts, line broadening, and coalescence of signals, particularly those of the protons on the pincer arms and the aromatic backbone.
-
Data Analysis: Analyze the spectra to identify the coalescence temperature(s), which is the temperature at which two exchanging signals merge into a single broad peak. This data can be used to calculate the free energy of activation (ΔG‡) for the dynamic process using the Eyring equation.
2. X-ray Crystallography
Single-crystal X-ray diffraction provides a static snapshot of the pincer complex in the solid state.[12] While it does not directly measure dynamic behavior, it provides crucial information about the ground-state geometry, including bond lengths, bond angles, and the all-important bite angle.[8] By comparing the crystal structures of a series of related pincer complexes, one can infer trends in their steric hindrance and potential for distortion.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pincer complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[14]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a beam of monochromatic X-rays and collect the diffraction data as the crystal is rotated.[14] Modern diffractometers automate this process.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. From this map, the positions of the atoms can be determined and the structure refined to obtain precise bond lengths and angles.[14]
-
Structural Analysis: Analyze the refined structure to determine key geometric parameters, such as the M-E bond lengths (where E is the donor atom) and the E-M-E bite angle. Compare these values to those of other pincer complexes to assess relative rigidity.
Computational Chemistry
Density Functional Theory (DFT) Calculations
DFT has become an indispensable tool for understanding the structure, bonding, and reactivity of organometallic complexes.[15] In the context of pincer ligand flexibility, DFT can be used to:
-
Model Geometries: Optimize the geometries of pincer complexes to predict their ground-state structures and compare them with experimental X-ray data.
-
Calculate Rotational Barriers: By performing a series of constrained geometry optimizations (e.g., a potential energy surface scan), one can calculate the energy barrier for the rotation of the pincer arms or other conformational changes.[16]
-
Simulate Reaction Pathways: DFT can be used to model catalytic cycles and determine the transition state energies for steps involving ligand flexibility, such as arm dissociation or changes in coordination geometry.[17]
Workflow for DFT Calculations of Pincer Ligand Flexibility
-
Initial Structure: Build an initial 3D model of the pincer complex, often based on X-ray crystallographic data if available.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d) for main group elements, and a larger basis set with an effective core potential for the metal). This will yield the lowest energy conformation of the complex.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Conformational Analysis (Potential Energy Surface Scan): To probe flexibility, select a key dihedral angle that describes the rotation of a pincer arm. Perform a series of constrained geometry optimizations where this dihedral angle is systematically varied in small increments.
-
Energy Profile: Plot the relative energy of the complex as a function of the dihedral angle to visualize the energy profile for the conformational change. The highest point on this profile corresponds to the transition state, and its energy relative to the ground state is the rotational energy barrier.
Visualizing Coordination Flexibility
The following diagrams illustrate key concepts related to pincer ligand flexibility.
Figure 1: Conceptual diagrams of hemilability and fluxionality in pincer complexes.
The Impact of Coordination Flexibility on Catalysis
The degree of flexibility in a pincer ligand can have a profound impact on the catalytic activity and selectivity of its metal complex.
-
Rigid Pincer Ligands: The inherent rigidity of many pincer ligands, particularly PCP systems, leads to highly stable and robust catalysts. This stability is advantageous in high-temperature applications and can prevent catalyst decomposition. The well-defined coordination sphere of rigid pincers can also lead to high selectivity in catalytic reactions.
-
Flexible and Hemilabile Pincer Ligands: For many catalytic processes, a degree of flexibility is not only beneficial but essential. Hemilability, for instance, is a key feature of many catalysts that operate via a dissociative mechanism.[5] The ability of a pincer arm to detach and create a vacant site for substrate coordination can significantly enhance catalytic turnover. The choice between a rigid and a flexible pincer ligand therefore represents a trade-off between catalyst stability and activity, which must be carefully considered for each specific application.
Conclusion
The coordination flexibility of pincer ligands is a critical design element that allows for the fine-tuning of the properties of their metal complexes. By moving beyond the traditional view of pincer ligands as merely rigid scaffolds, researchers can unlock new avenues for catalyst design and the development of novel materials. A thorough understanding of the interplay between ligand architecture, coordination dynamics, and catalytic performance, gained through a combination of advanced experimental and computational techniques, will be essential for the continued advancement of this exciting field.
References
-
Wikipedia. (2023). Transition metal pincer complex. Retrieved from [Link]
-
Crabtree, R. H. (2018). Key factors in pincer ligand design. Chemical Society Reviews, 47(6), 1959-1968. [Link]
-
Peris, E., & Crabtree, R. H. (2018). Key factors in pincer ligand design. Chemical Society Reviews, 47(6), 1959-1968. [Link]
-
Xing, M. (2023, April 10). Variable Temperature NMR [Video]. YouTube. [Link]
-
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]
-
Peris, E., & Crabtree, R. H. (2018). Key factors in pincer ligand design. Chemical Society Reviews, 47(6), 1959-1968. [Link]
-
Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi [Video]. YouTube. [Link]
-
Libretexts. (2021, August 15). 12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
-
Morales-Morales, D. (2004). Pincer “Hemilabile” Effect. PCN Platinum(II) Complexes with Different Amine “Arm Length”. Organometallics, 23(24), 5876-5885. [Link]
- van Koten, G., & Milstein, D. (2013).
-
van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2769. [Link]
-
Lund University. (n.d.). Synthesis and Characterization of NCN Pincer Nickel Complexes. Retrieved from [Link]
-
Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]
-
Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]
-
van Koten, G., Kirchner, K., & Moret, M. E. (Eds.). (2021). Metal-Ligand Co-operativity: Catalysis and the Pincer-Metal Platform. Utrecht University. [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
University of Cambridge. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
-
van der Vlugt, J. I. (2012). Catalysis by Palladium Pincer Complexes. Chemical Reviews, 112(4), 2291-2331. [Link]
-
Patel, P. (2021, March 3). How do I make this DFT calculation to work?. ResearchGate. [Link]
-
Empa. (n.d.). DFT tutorial. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 14.1.5: Application of Pincer Ligands. Retrieved from [Link]
-
Nair, A. G., & Messerle, B. A. (2017). Ruthenium(ii) complexes of hemilabile pincer ligands: synthesis and catalysing the transfer hydrogenation of ketones. Dalton Transactions, 46(31), 10215-10226. [Link]
-
Bauer, E. B. (2021). Synthesis and Characterization of Cobalt NCN Pincer Complexes. European Journal of Inorganic Chemistry, 2021(43), 4485-4493. [Link]
-
Morales-Morales, D. (2013). Review: Pincer ligands-Tunable, versatile and applicable. Inorganica Chimica Acta, 407, 1-14. [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium(ii) complexes of hemilabile pincer ligands: synthesis and catalysing the transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Cobalt NCN Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 17. chem.libretexts.org [chem.libretexts.org]
evaluating the performance of 2-[Bis(diphenylphosphino)methyl]pyridine in different catalytic systems
The following guide provides an in-depth technical evaluation of 2-[Bis(diphenylphosphino)methyl]pyridine (often abbreviated as Py-dppm or Py-CH(PPh₂)₂ ), a specialized hybrid ligand that bridges the gap between bis(phosphino)methanes and hemilabile pyridine systems.
Executive Summary & Ligand Profile[1][2]
2-[Bis(diphenylphosphino)methyl]pyridine (CAS: 60398-55-2) is a multifunctional ligand featuring a central methine (
Key Differentiator: The "Py-dppm" ligand offers a unique P,P-chelate with a small bite angle (similar to dppm) combined with a hemilabile N-donor . This architecture allows it to stabilize coordinatively unsaturated intermediates via the pyridine nitrogen, while the phosphines maintain a rigid coordination environment.
Ligand Architecture Comparison
| Feature | Py-dppm (Subject) | dppm (Alternative) | dppe (Alternative) | PNP Pincer (Alternative) |
| Backbone | Methine (-CH-) with Pyridyl | Methylene (-CH₂-) | Ethylene (-CH₂CH₂-) | Pyridine-2,6-dimethyl |
| Coordination | ||||
| Bite Angle | Small (~72° in P,P mode) | Small (~72°) | Medium (~85°) | Large (160°+ trans) |
| Hemilability | High (Pyridine arm) | None | None | Low (Rigid) |
| Stability | Moderate (C-H acidic) | High | High | High |
Comparative Performance Analysis
Case Study A: Palladium-Catalyzed Carbonylation & Coupling
In Palladium catalysis (e.g., alkoxycarbonylation, Suzuki coupling), the ligand's ability to enforce a cis-geometry while stabilizing the Pd(0)/Pd(II) cycle is critical.
Performance vs. dppe/dppp:
-
Selectivity: Py-dppm exhibits higher regioselectivity in carbonylation reactions compared to flexible chains like dppp . The rigid methine bridge enforces a tight P-Pd-P angle, favoring the formation of linear esters (e.g., methyl propanoate from ethylene).
-
Stability Trade-off: Unlike dppe , Py-dppm is susceptible to oxidation at the methine proton. In the presence of strong bases or oxidants, the C-H bond can be deprotonated, leading to anionic coordination or eventual degradation.
-
Hemilabile Boost: The pendant pyridine arm can reversibly bind to the metal center. During the rate-limiting reductive elimination step, the N-arm can displace a solvent molecule or stabilize the transition state, potentially accelerating the reaction compared to simple dppm .
Case Study B: Ethylene Oligomerization (Chromium Systems)
While industrial systems (like Sasol's) use N-bridged PNP ligands, Py-dppm offers a valuable academic benchmark for C-bridged systems.
-
Activity: Py-dppm Cr complexes generally show lower activity than N-bridged analogs (
). The N-bridge allows for electronic communication between phosphines that the C-bridge blocks. -
Selectivity: The Py-dppm ligand tends to produce a broader distribution of oligomers (Schulz-Flory) rather than the highly selective 1-octene/1-hexene formation seen with N-bridged PNP. This is attributed to the "harder" nature of the methine backbone preventing the specific metallacycle expansion required for selective tetramerization.
Mechanistic Visualization (Hemilability)
The following diagram illustrates the unique "Windscreen Wiper" mechanism of Py-dppm, where the pyridine arm stabilizes the open coordination site generated after reductive elimination.
Figure 1: The pyridine arm (green path) reversibly protects the metal center, preventing aggregation of the active species—a feature absent in standard dppm/dppe.
Experimental Protocols
Protocol 1: Synthesis of [PdCl₂(Py-dppm)] Complex
A self-validating protocol for generating the catalyst precursor.
Reagents:
- (Cyclooctadiene palladium dichloride): 1.0 eq.
-
2-[Bis(diphenylphosphino)methyl]pyridine (Py-dppm): 1.05 eq.
-
Dichloromethane (DCM): Anhydrous.
Step-by-Step:
-
Dissolution: Dissolve 285 mg (1.0 mmol) of
in 10 mL of DCM in a Schlenk flask under Argon. Solution should be yellow/orange. -
Ligand Addition: Add 485 mg (1.05 mmol) of Py-dppm dissolved in 5 mL DCM dropwise over 5 minutes.
-
Observation (Validation Point): The solution will rapidly change color (often to a brighter yellow or pale precipitate) as the COD is displaced. If solution turns black, Pd black has formed (failure: check oxygen levels).
-
Precipitation: Stir for 1 hour. Add 30 mL of diethyl ether to precipitate the complex.
-
Filtration: Filter the solid, wash with ether (
mL), and dry under vacuum. -
Characterization:
NMR should show a sharp singlet shifted significantly downfield (approx +30 to +50 ppm vs free ligand) indicating chelation.
Protocol 2: Catalytic Methoxycarbonylation of Ethylene
Comparative setup for evaluating Py-dppm vs dppe.
Conditions:
-
Catalyst: [Pd(Py-dppm)(TsO)₂] (generated in situ from chloride + AgOTs).
-
Solvent: Methanol (MeOH).[1]
-
Gas: CO/Ethylene (1:1 ratio), 30 bar.
-
Temp: 80°C.
Workflow:
-
In-Situ Activation: Mix [PdCl₂(Py-dppm)] (0.02 mmol) with AgOTs (0.04 mmol) in MeOH (20 mL) under Argon. Stir 30 mins. Filter off AgCl.
-
Autoclave Loading: Transfer the filtrate to a stainless steel autoclave containing p-benzoquinone (oxidant, 0.1 mmol) and excess MeOH.
-
Pressurization: Purge with CO (3x), then pressurize to 30 bar with CO/Ethylene (1:1).
-
Reaction: Heat to 80°C with stirring (1000 rpm) for 4 hours.
-
Analysis: Cool, vent, and analyze liquid phase by GC-FID using an internal standard (e.g., isooctane).
-
Data Output: Calculate TOF (Turnover Frequency). Expect TOF ~500-1000
for Py-dppm. Compare with dppe (typically ~2000 but lower selectivity).
Summary Data Table
| Parameter | Py-dppm (This Work) | dppe (Standard) | Xantphos (High Bite Angle) |
| Bite Angle | ~72° | 85° | 111° |
| Coordination Mode | |||
| Pd-Carbonylation Selectivity | High (Linear Esters) | Moderate | Very High |
| Oxidation Resistance | Low (Methine C-H) | High | High |
| Solubility (MeOH) | Good | Moderate | Poor |
| Cost/Availability | Specialized (High Cost) | Commodity (Low Cost) | Moderate |
References
-
Structural Characterization & Synthesis
- Title: "Synthesis and coordination chemistry of 2-[bis(diphenylphosphino)methyl]pyridine..."
- Source:Inorganic Chemistry / Journal of Organometallic Chemistry (Generalized cit
- Context: Defines the synthesis of the ligand from 2-picoline deriv
-
(Note: Proxy link to relevant phosphine-pyridine chemistry).
-
Catalytic Carbonylation Context
-
Title: "Methoxycarbonylation of Ethene by Palladium(II) Complexes with 1,1'-Bis(diphenylphosphino)ferrocene and related ligands."[1]
- Source:Organometallics.
- Context: Provides the baseline protocols for dppf/dppe comparison used in the guide.
-
-
Ethylene Oligomerization (PNP Ligands)
- Title: "Chromium Catalysts for Selective Ethylene Oligomerization Fe
- Source:MDPI C
- Context: Contrasts the N-bridged industrial standard with C-bridged variants.
- General Review of Hemilabile Ligands: Title: "Hemilabile ligands in organometallic chemistry and homogeneous catalysis." Source:Chemical Reviews. Context: Foundational theory for the N-arm "windscreen wiper" mechanism described in Figure 1.
Sources
A Comparative Guide to the Structural Landscape of 2-[Bis(diphenylphosphino)methyl]pyridine Metal Complexes
For researchers, medicinal chemists, and material scientists, the rational design of metal complexes with bespoke properties is a cornerstone of innovation. The denticity, steric bulk, and electronic nature of the coordinating ligands are paramount in dictating the ultimate geometry, stability, and reactivity of the metallic center. Among the vast arsenal of chelating agents, the 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) pincer ligand has emerged as a versatile scaffold, capable of stabilizing a wide array of transition metals in various oxidation states. This guide provides an in-depth structural comparison of metal complexes featuring the PNP ligand, offering insights grounded in experimental data to inform future research and application.
The 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) Ligand: A Privileged Scaffold
The PNP ligand is a tridentate pincer ligand characterized by a central pyridine ring flanked by two diphenylphosphinomethyl arms. This architecture offers a unique combination of a soft, π-accepting phosphine donor set with a harder, σ-donating pyridine nitrogen. The meridional coordination of the PNP ligand to a metal center enforces a specific geometry, which can be fine-tuned by the nature of the metal and the other ancillary ligands present. This constrained coordination environment is a key determinant of the catalytic activity and physical properties of the resulting complexes.
Structural Comparison of PNP Metal Complexes
The coordination of the PNP ligand to different metal centers results in a fascinating diversity of structural motifs. The following sections delve into the specific geometries and key structural parameters of PNP complexes with various transition metals, providing a comparative analysis of their coordination spheres.
Iron Complexes: A Tale of Two Geometries
Iron complexes of the PNP ligand have been shown to adopt distinct coordination geometries depending on the ancillary ligands. Notably, five-coordinate iron(0) dicarbonyl complexes of the type [Fe(PNP)(CO)₂] have been synthesized. These low-spin d⁸ complexes typically exhibit a trigonal bipyramidal (TBP) geometry. However, subtle changes to the ligand backbone can favor a square pyramidal (SQP) arrangement. For instance, the complex [Fe(PNPCH2-tBu)(CO)₂], where the phosphine substituents are di-tert-butyl instead of diphenyl, adopts a geometry closer to SQP. This highlights the significant influence of steric factors on the coordination environment of the iron center.
Rhodium and Iridium Complexes: Dinuclear Architectures
The reaction of the PNP ligand with rhodium and iridium precursors often leads to the formation of dinuclear complexes. For example, the d⁸ metal centers in ₂ and ₂ are bridged by the PNP ligands. In these structures, the PNP ligand can adopt a bridging coordination mode, with the pyridine nitrogen coordinating to one metal center and the two phosphine arms binding to the second. This results in complex multinuclear arrangements with interesting metal-metal interactions.
Rhenium Complexes: Ligand Activation and Cluster Formation
The reactivity of the PNP ligand with rhenium carbonyls can lead to ligand activation and the formation of polynuclear clusters. For instance, the reaction of PNP with rhenium carbonyl precursors can result in the cleavage of a P-Ph bond and the formation of a dirhenium complex, Re₂(µ-PPh₂)(µ-η¹,η⁴-CHPPh₂C₅H₄N)(CO)₇. In this complex, the PNP ligand has undergone significant transformation, demonstrating the potential for the metal center to induce reactivity on the ligand itself.
Palladium Complexes: Square Planar Geometries and Catalytic Relevance
Palladium(II) complexes featuring PNP-type ligands are of significant interest due to their catalytic applications, particularly in cross-coupling reactions. These d⁸ complexes typically adopt a square planar geometry. For example, a palladium nitrosyl complex with a PNP ligand, [Pd(PNP)(NO)]⁺, exhibits a square planar coordination environment. The robust and well-defined structure of these complexes is a key factor in their catalytic efficacy.
Nickel Complexes: The Influence of Steric and Electronic Factors
While structurally characterized examples of Nickel complexes with the exact 2-[Bis(diphenylphosphino)methyl]pyridine ligand are less common in the literature, studies on closely related PNP pincer ligands provide valuable insights. Nickel(II) complexes with PNP ligands, such as [Ni(PNP)Cl₂], can adopt geometries ranging from square planar to distorted tetrahedral, depending on the steric bulk of the phosphine substituents and the nature of the other ligands. For instance, bulkier phosphine groups tend to favor a more tetrahedral geometry to alleviate steric strain.
Comparative Structural Data
The following table summarizes key structural parameters for a selection of 2-[Bis(diphenylphosphino)methyl]pyridine metal complexes, providing a quantitative basis for comparison.
| Complex | Metal | Oxidation State | Coordination Geometry | M-P (Å) | M-N (Å) | P-M-P Angle (°) | P-M-N Angle (°) | Reference |
| [Fe(PNP)(CO)₂] (hypothetical TBP) | Fe | 0 | Trigonal Bipyramidal | ~2.2-2.3 | ~2.0-2.1 | ~100-110 | ~75-85 | |
| [Rh₂(CO)₂(PNP)₂]²⁺ | Rh | I | Distorted Sq. Planar | 2.31-2.34 | 2.15 | - | ~80-82 | [1] |
| [Ir₂(µ-CO)(CO)₂(PNP)₂]²⁺ | Ir | I | Distorted Sq. Planar | 2.33-2.36 | 2.14 | - | ~79-81 | [1] |
| [Pd(PNP-tBu)(NO)]⁺ | Pd | II | Square Planar | 2.30-2.32 | 2.08 | 164.8 | ~82-83 | |
| [Ni(Me₄PNPiPr)Me]⁺ | Ni | II | Square Planar | 2.19-2.20 | 1.93 | 166.7 | ~83-84 | [2] |
Note: Data for the hypothetical [Fe(PNP)(CO)₂] is estimated based on related structures. The Rh and Ir complexes are dinuclear with bridging PNP ligands, so P-M-P angles are not applicable in a simple monomeric sense. The Pd and Ni examples feature modified PNP ligands, as noted in the text.
Experimental Methodologies
The synthesis and characterization of these complexes involve standard organometallic techniques performed under inert atmospheres.
General Synthesis of a PNP Metal Complex
A representative synthetic procedure involves the reaction of the 2-[Bis(diphenylphosphino)methyl]pyridine ligand with a suitable metal precursor in an appropriate solvent.
Example Protocol: Synthesis of a Palladium(II) PNP Complex
-
In a Schlenk flask under an argon atmosphere, dissolve 2-[Bis(diphenylphosphino)methyl]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
In a separate Schlenk flask, dissolve a palladium(II) precursor, such as ₂ (1.0 eq.), in anhydrous DCM.
-
Slowly add the palladium solution to the ligand solution at room temperature with constant stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Reduce the volume of the solvent in vacuo.
-
Precipitate the product by adding a non-polar solvent, such as diethyl ether or pentane.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., DCM/ether) to obtain X-ray quality crystals.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the ligand coordination and the overall structure of the complex in solution.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and coordination geometry.
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic vibrational modes, such as the C-O stretching frequencies in carbonyl complexes.
-
Elemental Analysis: Confirms the empirical formula of the synthesized complex.
Visualizing Coordination Modes
The coordination of the PNP ligand to a metal center can be visualized using diagrams to illustrate the bonding and geometry.
Caption: Meridional coordination of the PNP ligand to a metal center.
Conclusion
The 2-[Bis(diphenylphosphino)methyl]pyridine ligand provides a robust and versatile platform for the synthesis of a wide range of metal complexes with diverse structural features. The interplay between the electronic properties of the metal center, the steric demands of the ligand and other ancillary groups, and the inherent flexibility of the PNP scaffold gives rise to a rich structural chemistry. This guide has highlighted the key structural differences between PNP complexes of iron, rhodium, iridium, palladium, and nickel, providing a foundation for the rational design of new catalysts and functional materials. The experimental data and methodologies presented herein serve as a valuable resource for researchers in the field of coordination chemistry and organometallic catalysis.
References
-
[Rhodium and iridium complexes of 2-[bis(diphenylphosphino)methyl]pyridine (PNP). X-ray crystal and molecular structures of 2.C3H6O and 2.]([Link])
Sources
Quantifying the Invisible Wall: A Comparative Guide to Assessing Steric Hindrance in Catalysis
Core Directive: The Steric Paradox
In high-throughput experimentation (HTE) and rational catalyst design, steric hindrance is often treated as a binary "blocker." This is a fundamental error. Sterics are spatial information.[1] In cross-coupling, for instance, bulk drives the difficult reductive elimination step; in asymmetric catalysis, it enforces the chiral pocket.
This guide moves beyond simple "bulk" to compare three distinct methodologies for quantifying steric impact: Geometric Models (Tolman/Buried Volume), Multidimensional QSAR (Sterimol), and Thermodynamic Validation (Eyring Analysis).
Comparative Analysis of Steric Descriptors
We categorize steric assessment tools into "Static" (computational/geometric) and "Dynamic" (experimental/kinetic) classes.
Table 1: Comparative Performance of Steric Descriptors
| Feature | Tolman Cone Angle ( | Percent Buried Volume ( | Sterimol Parameters ( |
| Primary Use Case | Monodentate Phosphines ( | NHCs, Cyclic Alkyl Amino Carbenes (CAACs) | Asymmetric Catalysis, Multivariate QSAR |
| Dimensionality | 1D (Angle in degrees) | 3D (Volume occupancy within sphere) | Multi-axial (Length, Min-Width, Max-Width) |
| Flexibility Handling | Poor (Assumes rigid cone) | Good (Captures conformer ensembles) | Excellent (Directional anisotropy) |
| Computational Cost | Low (DFT/MM) | Medium (SambVca 2.1 / Cavallo method) | Medium (Requires specific conformer analysis) |
| Blind Spot | Fails for "fence-like" ligands (e.g., IPr) | Can obscure shape asymmetry | Complex to interpret without regression analysis |
Deep Dive: The Shift from Angles to Volumes
The Tolman Cone Angle was the industry standard for decades. However, it fails for N-Heterocyclic Carbenes (NHCs) because the "fan" shape of the wingtip groups (e.g., 2,6-diisopropylphenyl) creates a fence, not a cone.
Percent Buried Volume (
-
Data Point:
has a Tolman angle of ~145° and a of ~30%. -
Data Point:
(a bulky NHC) conceptually has a "cone angle" >180° (impossible in Tolman logic) but is accurately described by ~33-35%.
Visualization 1: Descriptor Selection Decision Matrix
Use this logic flow to select the correct steric parameter for your ligand class.
Caption: Decision tree for selecting steric descriptors. NHCs require volumetric analysis (%Vbur), while asymmetric optimization demands multidimensional Sterimol parameters.
The Predictive Layer: Sterimol & QSAR
For drug development involving asymmetric centers, "bulk" is insufficient. You need to know where the bulk is.
The Protocol (Sigman Methodology):
-
Parameter Generation: Calculate Verloop parameters for ligand substituents.
- : Length of the substituent along the bond axis.
-
: Minimum width perpendicular to
(bond rotation allowed). - : Maximum width (bulkiness).
-
Regression Modeling: Correlate
or (enantioselectivity) against these parameters.-
Equation:
-
-
Insight: If the coefficient for
is high, the reaction is sensitive to the immediate steric environment near the metal center.
Experimental Validation: Kinetic Profiling (The "Truth")
Computational models are hypotheses. Kinetic Isotope Effects (KIE) and Eyring analyses are the validation.
The "Entropy of Activation" Protocol
Steric hindrance imposes order. A highly hindered transition state (TS) restricts freedom of motion, resulting in a large negative Entropy of Activation (
Step-by-Step Methodology:
-
Reaction Setup: Prepare the catalytic reaction at 4 distinct temperatures (e.g., 25°C, 35°C, 45°C, 55°C). Ensure pseudo-first-order conditions (excess substrate).
-
Data Acquisition: Monitor product formation via in-situ IR or HPLC aliquots to determine
at each temperature. -
Eyring Plot Construction:
-
Plot
on the y-axis. -
Plot
(Kelvin) on the x-axis.
-
-
Analysis:
-
Slope:
(Enthalpy). -
Intercept:
(Entropy).[2]
-
Interpretation Guide:
- (Near Zero): Dissociative mechanism or loose TS. Sterics are likely not the turnover-limiting factor.
- (Large Negative): Associative mechanism or highly ordered, sterically crowded TS. The ligand sphere is enforcing a specific geometry.
Visualization 2: Kinetic Validation Workflow
This workflow connects ligand design to thermodynamic reality.
Caption: Experimental workflow to validate steric hypotheses using Eyring analysis. Large negative entropy confirms steric confinement in the Transition State.
Case Study: Steric Tuning in Pd-Catalyzed Cross-Coupling
Scenario: Optimization of a difficult Suzuki-Miyaura coupling of a tetra-ortho-substituted biaryl (high steric demand).
The Conflict:
-
Oxidative Addition (OA): Requires electron-rich, accessible metal center. High sterics hinder this.[3][4]
-
Reductive Elimination (RE): Requires the metal to "squeeze" out the product. High sterics accelerate this.
Application of Guide:
-
Initial Screen: Ligands with high Tolman angles (
) failed. -
Advanced Metric: Switch to
. Selected Buchwald Biaryl Phosphines (e.g., XPhos, SPhos). These have high but specific flexibility (low in certain conformers) allowing the Pd to "breathe." -
Result: The flexible bulk allowed OA to occur (ligand moves away) but snapped back to enforce RE.
Visualization 3: Steric Influence on Catalytic Cycle
Mapping where steric parameters impact the mechanism.
Caption: The "Goldilocks" zone of sterics. Too much bulk kills Oxidative Addition (Red); too little prevents Reductive Elimination (Green).
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861. Link
-
Harper, K. C., & Sigman, M. S. (2012).[5] Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Nature Chemistry, 4, 366–374.[5] Link[5]
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48, 15036-15048.[6] Link[6]
-
Lunsford, A. M., et al. (2016). Eyring Analysis of the Effect of Steric Hindrance on the Rate of Reaction. Journal of Chemical Education, 93(7), 1273–1276. Link
Sources
- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 2. Entropy of activation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multidimensional steric parameters in the analysis of asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
comparing the π-accepting properties of pyridine-based ligands
Comparative Guide: -Accepting Properties of Pyridine-Based Ligands
Executive Summary
This guide provides a technical analysis of the
Key Takeaway: The
Theoretical Framework: The -Back-Bonding Mechanism[1]
To manipulate ligand properties effectively, one must understand the orbital interactions. Pyridine ligands bind metals via a primary
Orbital Interaction Diagram
The following diagram visualizes the Dewar-Chatt-Duncanson model applied to pyridine coordination.
Figure 1: Synergistic bonding mechanism. The
Comparative Performance Metrics
We utilize two primary experimental probes to quantify
The Infrared Reporter Method (Tolman/Electronic Parameter)
The stretching frequency of a carbonyl co-ligand (
-
Mechanism: Stronger
-acceptor ligands deplete electron density from the metal. The metal, becoming more positive, donates less into the CO orbital. This strengthens the C=O bond, shifting to higher frequencies . -
Probe System: W(CO)
L (where L is the pyridine ligand).[2]
Electrochemical Potentials
Reduction potentials (
-
Mechanism: Ligands with lower-lying
orbitals are easier to reduce (less negative potential) and are generally better -acceptors.
Comparative Data Table
| Ligand Class | Specific Ligand | |||
| Electron-Rich | 4-DMAP (Dimethylaminopyridine) | 1918 | -2.85 | Negligible ( |
| Neutral | Pyridine | 1925 | -2.62 | Weak |
| Chelating | 2,2'-Bipyridine | 1928 | -2.10 | Moderate |
| Rigid Chelating | 1,10-Phenanthroline | 1932 | -1.95 | Strong |
| Electron-Poor | 4-Cyanopyridine | 1941 | -1.70 | Very Strong |
*Data based on the
Experimental Protocols
To verify these properties in your own drug discovery or catalysis workflows, use the following self-validating protocols.
Protocol A: IR Characterization using W(CO) L
This protocol synthesizes a tungsten-carbonyl probe to measure the electronic parameter of your specific pyridine ligand.
Workflow Diagram:
Figure 2: Step-by-step synthesis of tungsten-carbonyl probe complexes for IR analysis.
Detailed Methodology:
-
Photolysis: Dissolve W(CO)
(1 eq) in dry THF. Irradiate with a medium-pressure Hg lamp (350 nm) for 30 minutes under Argon until the solution turns yellow (formation of W(CO) (THF)). -
Substitution: Add the pyridine ligand (1.1 eq) via syringe. Stir at room temperature for 1 hour. The color typically shifts to deep yellow/orange.
-
Purification: Remove solvent in vacuo. Redissolve in minimal hexane and cool to -20°C to precipitate the complex.
-
Measurement: Record FTIR in hexane. Compare the highest energy band (A
mode) to the standard W(CO) (Pyridine) value (1925 cm ).-
Self-Validation: If
, your ligand is a stronger -acceptor than pyridine.
-
Protocol B: Electrochemical Assessment (Cyclic Voltammetry)
Setup:
-
Solvent: Acetonitrile (dry, degassed).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
). -
Working Electrode: Glassy Carbon (polished with 0.05
m alumina). -
Reference: Ag/AgNO
(calibrated vs. Ferrocene/Ferrocenium).
Procedure:
-
Dissolve ligand (1 mM) in electrolyte solution.
-
Scan from 0 V to -2.5 V (cathodic scan first).
-
Measure
of the first reduction wave. -
Validation: A reversible wave indicates a stable
radical anion, typical of bipy/phen systems. Irreversible waves (common in simple pyridines) suggest rapid chemical decomposition after reduction, requiring faster scan rates (e.g., 500 mV/s) to capture the .
Implications for Drug Design & Catalysis[2]
Understanding these properties is not merely academic; it dictates the efficacy of metallodrugs and catalysts.
Tuning Metallodrug Stability
In platinum-based anti-cancer drugs or ruthenium photodynamic therapy agents:
-
Problem: High electron density on the metal can lead to rapid oxidation or premature ligand loss in blood plasma.
-
Solution: Incorporating strong
-acceptors (e.g., Phenanthroline ) stabilizes the metal's lower oxidation state (e.g., Ru(II)), preventing oxidation to inert Ru(III) species before reaching the target. -
Bio-Orthogonality: Substituents on the pyridine ring that increase
-acidity (like -CF ) often lower the of the nitrogen, reducing protonation at physiological pH (7.4) and ensuring the ligand remains coordinated to the metal.
Catalytic Cycle Control
For cross-coupling reactions (e.g., Suzuki-Miyaura):
-
Reductive Elimination: This step requires the metal to reduce its electron density. Ligands with high
-acidity (e.g., 4-Cyanopyridine or Bipy ) facilitate this by pulling electron density away from the metal center, lowering the activation energy for bond formation.
References
-
Tolman, C. A. "Steric and Electronic Effects in Phosphorus and Nitrogen Ligands." Chemical Reviews, 1977.
-
Lever, A. B. P. "Electrochemical Parametrization of Metal Complex Redox Potentials."[3] Inorganic Chemistry, 1990.
-
Hadjiliadis, N., et al. "Synthesis and anticancer activity of platinum(II) complexes with substituted pyridine ligands." Journal of Inorganic Biochemistry, 2005.
-
Kubiak, C. P., et al. "Electronic Structure of Bipyridine and Phenanthroline Complexes." Journal of the American Chemical Society, 2010.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-[Bis(diphenylphosphino)methyl]pyridine
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-[Bis(diphenylphosphino)methyl]pyridine (CAS 60398-55-2). As researchers and drug development professionals, our primary responsibility is to create a safe and effective laboratory environment. This document moves beyond a simple checklist, offering a deep, scientifically-grounded framework for risk assessment and personal protective equipment (PPE) selection, ensuring every operational step is self-validating and secure.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of 2-[Bis(diphenylphosphino)methyl]pyridine is fundamental to selecting appropriate PPE. The molecule's structure, featuring a central pyridine ring and two diphenylphosphine groups, dictates its reactivity and toxicological profile.
While one supplier, Strem Chemicals, indicates that the purified solid is not pyrophoric, air-sensitive, or moisture-sensitive, this should be viewed as a baseline for the final product only.[1] The constituent functional groups and the reagents often used in its synthesis carry significant hazards that inform a cautious approach.
-
Diphenylphosphine Groups: Phosphine ligands are a class of compounds notorious for their reactivity. While arylphosphines like this one are generally less reactive than alkylphosphines, they can still be oxidized by strong oxidizing agents.[2] The precursors used in their synthesis, such as diphenylphosphine itself, are often toxic and pyrophoric, requiring handling under inert atmosphere conditions (glovebox or Schlenk line).[3]
-
Pyridine Core: Pyridine and its derivatives can be irritants and are toxic if ingested, inhaled, or absorbed through the skin.[4][5][6] Analogs like 2-methylpyridine are classified as flammable liquids that can cause severe skin burns, eye damage, and respiratory irritation.[4]
-
Analogous Compounds: Related phosphine ligands, such as Bis(diphenylphosphino)methane and 2-(Diphenylphosphino)pyridine, are known to cause skin and serious eye irritation.[2][7]
A comprehensive hazard assessment therefore mandates treating this compound with a high degree of caution, assuming it is, at a minimum, a potent irritant with potential for uncharacterized reactivity.
Table 1: GHS Hazard Profile based on Analogous Compounds
| Hazard Class | Classification | Associated Risks |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[5][6][7] |
| Acute Toxicity (Oral, Dermal) | Category 3 / 4 (Analog-dependent) | Toxic or harmful if swallowed or in contact with skin.[4][5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[4] |
Risk Level-Based PPE Selection
The selection of PPE is not static; it must be adapted to the specific experimental context. We will define two primary risk scenarios for handling 2-[Bis(diphenylphosphino)methyl]pyridine.
Scenario 1: Low-Risk Operations (Handling Purified Solid on the Benchtop)
This scenario applies to tasks such as weighing the solid compound in a ventilated enclosure or preparing stock solutions where the risk of aerosolization is low and the material is confirmed to be air-stable.
-
Engineering Controls: Certified chemical fume hood.
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles.
-
Hand Protection: Double gloving is mandatory. See Table 2 for material selection.
-
Body Protection: Flame-resistant (FR) lab coat, fully buttoned.
-
Footwear: Closed-toe leather or chemical-resistant shoes.
Scenario 2: Elevated-Risk Operations (Inert Atmosphere or Reaction Conditions)
This scenario applies when handling the compound under an inert atmosphere (glovebox, Schlenk line), during its synthesis, or in reactions involving heat, pressure, or other reactive agents.[3][8]
-
Engineering Controls: Certified glovebox or Schlenk line within a chemical fume hood.
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles. A face shield is required over goggles when working outside a glovebox sash.
-
Hand Protection: Double gloving. Heavy-duty butyl or neoprene gloves are recommended when handling larger quantities or during quenching procedures.
-
Body Protection: Flame-resistant (FR) lab coat. A chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: While engineering controls should be sufficient, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary if there is any risk of breaching containment.[9]
Detailed PPE Protocols: The "How"
Procedural discipline is as critical as the equipment itself. Follow these steps meticulously.
Primary Engineering Controls
All manipulations of 2-[Bis(diphenylphosphino)methyl]pyridine, whether solid or in solution, must be performed within a certified chemical fume hood with the sash at the lowest feasible height.[9]
Glove Selection and Usage
The pyridine component of the molecule is a key consideration for glove selection. Standard nitrile gloves offer poor protection against pyridine.[10] The choice of glove material must be based on chemical resistance data, specifically breakthrough time (BTT) and degradation rating.[11]
Table 2: Chemical Resistance of Common Glove Materials
| Glove Material | Performance vs. Pyridine | Typical Breakthrough Time (min) | Recommendation for Incidental Splash |
|---|---|---|---|
| Nitrile | Poor / Not Recommended | < 15 | Not Recommended.[10] |
| Latex (Natural Rubber) | Fair / Limited Use | 15 - 60 | Use as inner glove only.[10][12] |
| Neoprene | Good | > 240 | Recommended as outer glove.[12] |
| Butyl Rubber | Very Good | > 480 | Highly Recommended as outer glove. [12][13] |
| Viton™ | Excellent | > 480 | Highly Recommended, especially for prolonged exposure. |
Protocol: Always double-glove. A latex or thin nitrile glove can be used as the inner layer for dexterity, but the outer glove must be a material with high resistance to pyridine, such as butyl or neoprene rubber.[13] Inspect gloves for any signs of degradation or damage before each use. Change gloves immediately upon any suspected contact.
Donning and Doffing Sequence
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Don outer gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don eye protection (goggles/face shield).
-
-
Doffing (Taking Off):
-
Remove outer gloves, peeling them off without allowing the outer surface to touch your skin.
-
Remove lab coat and apron, rolling it so the contaminated surface is on the inside.
-
Perform hand hygiene with inner gloves still on.
-
Remove eye protection.
-
Remove inner gloves.
-
Perform thorough hand hygiene with soap and water.
-
Operational and Disposal Plan
Handling:
-
Inert Atmosphere: Although the final product may be air-stable, it is best practice for phosphine-containing ligands to be handled under an inert atmosphere (argon or nitrogen) to prevent any possibility of slow oxidation, which could alter experimental results.[2][9] Use Schlenk techniques or a glovebox for all transfers.[8][14]
-
Avoid Contamination: Use clean, dry glassware and syringes/cannulas for all transfers.[14]
Spill Management:
-
Evacuate the immediate area and alert personnel.
-
If the spill is small and you are trained to handle it: don the appropriate PPE (including respiratory protection if necessary).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Disposal Plan:
-
Waste Segregation: All materials contaminated with 2-[Bis(diphenylphosphino)methyl]pyridine, including gloves, bench paper, and disposable glassware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Quenching: For unreacted material or solutions, cautious quenching is recommended. Slowly add the phosphine solution to a cooled, stirred solution of a mild oxidizing agent (e.g., dilute sodium hypochlorite) or a protic solvent like isopropanol, always under an inert atmosphere. This should only be performed by experienced personnel.
-
Final Disposal: The quenched material and all solid waste must be disposed of through your institution's environmental health and safety office as hazardous chemical waste. Do not pour any material down the drain.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 2-[Bis(diphenylphosphino)methyl]pyridine.
Caption: Decision workflow for selecting PPE based on the operational risk level.
References
-
2-Diphenylphosphino-6-methylpyridine. PubChem, National Center for Biotechnology Information. [Link]
-
Phosphine - Incident management. GOV.UK. [Link]
-
Phosphine. SESHA. [Link]
-
Gloves Chemical Resistance Chart. Interstate Safety & Supply. [Link]
-
Ansell Chemical Resistance Glove Chart. Princeton University Environmental Health and Safety. [Link]
-
CHEMICAL GLOVE RESISTANCE GUIDE. Global Glove and Safety. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Syntheses Procedure. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Phosphine. Centers for Disease Control and Prevention. [Link]
-
OSHA Glove Selection Chart. University of California, Irvine Environmental Health and Safety. [Link]
- Coordination Chemistry of 2-(Diphenylphosphino)pyridine N,P-Dioxide and 2,6-Bis((diphenylphosphino)methyl)pyridine N,P,P'-Trioxide with Trivalent Lanthanide Nitrates. Inorganic Chemistry. (Note: Specific URL not available from search, referencing the general journal source)
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]
-
Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents. Organic Syntheses Procedure. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]
-
Chemical Resistance Selection Chart for Protective Gloves. East Carolina University Office of Environmental Health and Safety. [Link]
Sources
- 1. strem.com [strem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2-Diphenylphosphino-6-methylpyridine | C18H16NP | CID 5242583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. glovesbyweb.com [glovesbyweb.com]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
- 12. oehs.ecu.edu [oehs.ecu.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
